molecular formula C36H40N4O5 B10774491 SNAP5089

SNAP5089

Número de catálogo: B10774491
Peso molecular: 608.7 g/mol
Clave InChI: FIIXCJGBCCCOQQ-MGBGTMOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SNAP5089 is a useful research compound. Its molecular formula is C36H40N4O5 and its molecular weight is 608.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H40N4O5

Peso molecular

608.7 g/mol

Nombre IUPAC

methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C36H40N4O5/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41)/t33-/m1/s1

Clave InChI

FIIXCJGBCCCOQQ-MGBGTMOVSA-N

SMILES isomérico

CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5

SMILES canónico

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SNAP5089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNAP5089 is a potent and highly selective antagonist of the alpha-1A adrenergic receptor (α1A-AR). Its mechanism of action is centered on its competitive binding to the α1A-AR, thereby preventing the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from activating the receptor. This blockade inhibits the downstream signaling cascades typically initiated by α1A-AR activation, primarily the Gq/PLC pathway leading to intracellular calcium mobilization and activation of the MAPK/ERK pathway. Due to its high selectivity, this compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of the α1A-AR subtype. This guide provides a comprehensive overview of the binding characteristics, signaling pathways, and experimental protocols relevant to the study of this compound.

Core Mechanism of Action: Competitive Antagonism of the α1A-Adrenergic Receptor

This compound functions as a competitive antagonist at the α1A-adrenergic receptor. This means that it binds reversibly to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the binding site, this compound reduces the likelihood of agonist binding and subsequent receptor activation in a concentration-dependent manner.

Quantitative Data: Binding Affinity and Selectivity

The defining characteristic of this compound is its high affinity and remarkable selectivity for the human α1A-adrenoceptor over the α1B and α1D subtypes.

Parameter α1A-Adrenoceptor α1B-Adrenoceptor α1D-Adrenoceptor Selectivity (α1A vs. α1B) Selectivity (α1A vs. α1D)
log KD -9.83-6.60-6.50>1700-fold>2100-fold
pKb 7.0¹Not ReportedNot ReportedNot ApplicableNot Applicable

¹ Note: This pKb value was determined from Schild regression analysis in rabbit bladder neck smooth muscle. The study noted that the data for this compound deviated from a unit Schild regression slope, which may indicate a more complex interaction than simple competitive antagonism in this specific tissue.[1]

Signaling Pathways Modulated by this compound

As an antagonist, this compound does not initiate signaling but rather blocks the pathways activated by α1A-AR agonists. The primary signaling cascade affected is the Gq protein-coupled pathway.

The Canonical Gq/PLC Signaling Pathway

The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Agonist binding normally triggers the following cascade, which is inhibited by this compound:

  • Gq Activation: The activated α1A-AR catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit activates phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ and DAG collectively activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound a1A_AR α1A-AR This compound->a1A_AR Inhibits Gq Gq a1A_AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates ER Endoplasmic Reticulum IP3R->Ca2 Releases

Caption: Inhibition of the α1A-AR Gq/PLC signaling pathway by this compound.

The MAPK/ERK Signaling Pathway

In addition to the canonical Gq/PLC pathway, the α1A-AR can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through both Gq-dependent and independent mechanisms. This compound would also block this pathway by preventing the initial receptor activation.

MAPK_ERK_Pathway a1A_AR α1A-AR Activation Gq_PLC Gq/PLC Pathway a1A_AR->Gq_PLC Ras Ras a1A_AR->Ras Gq-independent PKC PKC Gq_PLC->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression

Caption: α1A-AR-mediated activation of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are representative protocols for characterizing the antagonist activity of this compound at the α1A-adrenergic receptor.

Radioligand Binding Assay: [³H]prazosin Competition

This protocol determines the binding affinity (Ki) of this compound for the α1A-AR by measuring its ability to compete with the binding of a radiolabeled antagonist, [³H]prazosin.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells).

  • [³H]prazosin (radioligand).

  • This compound (test compound).

  • Phentolamine (B1677648) (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add in triplicate:

    • Binding buffer.

    • A fixed concentration of [³H]prazosin (typically at its KD value).

    • A range of concentrations of this compound.

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a high concentration of phentolamine (e.g., 10 µM).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Reagents Reaction_Setup Set up 96-well plate: - Buffer - [³H]prazosin - this compound (or vehicle/phentolamine) Start->Reaction_Setup Add_Membranes Add α1A-AR Membranes Reaction_Setup->Add_Membranes Incubate Incubate at RT for 60 min Add_Membranes->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End Determine Binding Affinity Analyze->End

Caption: Experimental workflow for a [³H]prazosin competition binding assay.

Functional Assay: Calcium Mobilization (FLIPR Assay)

This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, providing a functional measure of its antagonist potency (IC50).

Materials:

  • A cell line stably expressing the human α1A-adrenergic receptor and a G-protein that couples to calcium mobilization (e.g., CHO-α1A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Norepinephrine (agonist).

  • This compound (test compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 384-well black-walled, clear-bottom microplates.

  • A fluorescence imaging plate reader (FLIPR).

Procedure:

  • Cell Plating: Plate the cells in the microplates and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in a separate compound plate.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol. The instrument will first measure the baseline fluorescence.

    • The instrument will then transfer the this compound solutions from the compound plate to the cell plate.

    • After a pre-incubation period with this compound, the instrument will add a fixed concentration of norepinephrine (typically the EC80 concentration) to all wells.

    • The instrument records the fluorescence intensity over time, measuring the calcium influx stimulated by norepinephrine.

  • Data Analysis: Determine the peak fluorescence response after norepinephrine addition for each this compound concentration. Plot the percentage of inhibition of the norepinephrine response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

FLIPR_Assay_Workflow Start Plate α1A-AR expressing cells Dye_Loading Load cells with Calcium-sensitive dye Start->Dye_Loading Prepare_Compounds Prepare this compound and Norepinephrine plates Dye_Loading->Prepare_Compounds FLIPR_Setup Place plates in FLIPR instrument Prepare_Compounds->FLIPR_Setup Baseline Measure Baseline Fluorescence FLIPR_Setup->Baseline Add_Antagonist Add this compound and pre-incubate Baseline->Add_Antagonist Add_Agonist Add Norepinephrine (EC80) Add_Antagonist->Add_Agonist Measure_Response Measure Fluorescence Change (Calcium influx) Add_Agonist->Measure_Response Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Response->Analyze End Determine Functional Potency Analyze->End

Caption: Experimental workflow for a calcium mobilization FLIPR assay.

Conclusion

This compound is a highly selective α1A-adrenergic receptor antagonist. Its mechanism of action is based on competitive inhibition of agonist binding, leading to the blockade of downstream signaling through the Gq/PLC and MAPK/ERK pathways. The quantitative data and experimental protocols provided in this guide offer a framework for the further investigation and application of this compound in pharmacological research and drug development.

References

SNAP5089: A Technical Guide to a Highly Selective α1A-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP5089 is a potent and highly selective antagonist of the α1A-adrenergic receptor, a G protein-coupled receptor predominantly involved in the contraction of smooth muscle in the prostate and bladder neck. Its remarkable selectivity, with over 1700-fold preference for the α1A subtype over α1B and α1D, has positioned it as a valuable pharmacological tool for dissecting the physiological and pathological roles of this specific receptor subtype. This technical guide provides a comprehensive overview of this compound, including its binding affinity, selectivity, the signaling pathway it modulates, and detailed experimental protocols for its characterization.

Quantitative Data: Binding Affinity and Selectivity

The defining characteristic of this compound is its exceptional selectivity for the α1A-adrenergic receptor subtype. This selectivity has been quantified through radioligand binding assays.

Receptor SubtypeBinding Affinity (pKi)Selectivity vs. α1A
Human α1A-Adrenergic Receptor9.52-
Human α1B-Adrenergic Receptor6.30>1700-fold
Human α1D-Adrenergic Receptor6.49>1000-fold

Table 1: Binding affinities and selectivity of this compound for human α1-adrenergic receptor subtypes. Data derived from competition binding assays with [3H]prazosin in CHO cells stably expressing the respective human receptor subtypes.

Signaling Pathway

This compound exerts its antagonist effect by blocking the canonical signaling pathway of the α1A-adrenergic receptor. This pathway is initiated by the binding of endogenous catecholamines, such as norepinephrine (B1679862), to the receptor, leading to a cascade of intracellular events culminating in smooth muscle contraction.

SNAP5089_Signaling_Pathway Norepinephrine Norepinephrine alpha1A_AR α1A-Adrenergic Receptor Norepinephrine->alpha1A_AR Binds Gq_11 Gq/11 alpha1A_AR->Gq_11 Activates This compound This compound This compound->alpha1A_AR Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

α1A-Adrenergic Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of this compound with α1-adrenergic receptors.

Whole-Cell Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for human α1A, α1B, and α1D adrenergic receptors.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the full-length human α1A, α1B, or α1D-adrenergic receptor.

  • [3H]prazosin (radioligand)

  • This compound

  • Cell culture medium (e.g., DMEM/F-12)

  • Phosphate-buffered saline (PBS)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Scintillation fluid

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the CHO cells expressing the desired α1-adrenergic receptor subtype in 96-well plates until they reach confluency.

  • Assay Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the binding buffer to cover a wide concentration range (e.g., 10 pM to 100 µM).

    • Prepare a solution of [3H]prazosin in the binding buffer at a concentration close to its Kd for the respective receptor subtype.

  • Binding Reaction:

    • Wash the cells once with PBS.

    • Add the binding buffer to each well.

    • Add the various concentrations of this compound (or vehicle for total binding) to the wells.

    • Add the [3H]prazosin solution to all wells.

    • To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine) to a separate set of wells.

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Scintillation Counting:

    • Aspirate the binding buffer from the wells.

    • Wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

    • Lyse the cells by adding a scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant for the receptor.

Intracellular Calcium Mobilization Functional Assay

This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the functional potency (IC50) of this compound in blocking α1A-adrenergic receptor-mediated calcium mobilization.

Materials:

  • Cells expressing the human α1A-adrenergic receptor (e.g., CHO or HEK293 cells).

  • This compound

  • An α1-adrenergic receptor agonist (e.g., norepinephrine or phenylephrine).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Prepare a loading solution of the calcium-sensitive dye in HBSS.

    • Remove the culture medium and incubate the cells with the dye loading solution in the dark at 37°C for a specified time (e.g., 30-60 minutes).

    • Wash the cells with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the different concentrations of this compound to the wells and incubate for a period to allow for receptor binding (e.g., 15-30 minutes).

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Use the plate reader's injector to add the agonist solution to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist (agonist alone).

    • Plot the normalized response as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pharmacokinetics

Currently, there is limited publicly available information regarding the detailed pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Further studies are required to fully characterize its in vivo behavior.

Conclusion

This compound is a highly valuable research tool due to its exceptional selectivity for the α1A-adrenergic receptor. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies of α1A-adrenergic receptor pharmacology and physiology. The provided protocols offer a starting point for the in vitro characterization of this compound and similar compounds. Further investigation into its pharmacokinetic properties will be crucial for its potential translation into in vivo and clinical research settings.

The Discovery and Synthesis of SNAP-5089: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and experimental evaluation of SNAP-5089, a selective α1A-adrenoceptor antagonist.

Introduction

SNAP-5089 is a potent and selective antagonist of the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR) involved in the regulation of smooth muscle contraction.[1] Its discovery has been a significant contribution to the study of the sympathetic nervous system and the development of therapeutic agents targeting specific adrenoceptor subtypes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SNAP-5089, intended for researchers and professionals in the fields of pharmacology and drug development.

Discovery and Biological Activity

SNAP-5089 was identified as a highly selective α1A-adrenoceptor antagonist based on the structure of the L-type Ca2+ channel antagonist, niguldipine.[2] It exhibits a high affinity for the α1A-adrenoceptor subtype with a Ki value of 0.35 nM.[1] The selectivity of SNAP-5089 is a key feature, displaying significantly lower affinity for other adrenoceptor subtypes, which minimizes off-target effects.

Quantitative Data: Binding Affinities of SNAP-5089
Receptor SubtypeKi (nM)Selectivity vs. α1A
α1A 0.35 -
α1B220628-fold
α1D5401542-fold
α2A12003428-fold
α2B8002285-fold
α2C3701057-fold

Data compiled from publicly available sources.

Synthesis of SNAP-5089

The chemical name for SNAP-5089 is methyl 5-[[[3-(4,4-diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylate. The synthesis is based on the Hantzsch dihydropyridine (B1217469) synthesis.

Synthetic Scheme

SNAP5089_Synthesis cluster_step1 Hantzsch Condensation cluster_step2 Hydrolysis cluster_step3 Amide Coupling R1 4-Nitrobenzaldehyde (B150856) I1 Dihydropyridine core R1->I1 R2 Methyl acetoacetate (B1235776) R2->I1 R3 3-Aminocrotononitrile (B73559) R3->I1 R4 3-(4,4-Diphenylpiperidin-1-yl)propan-1-amine P1 SNAP-5089 R4->P1 EDC, HOBt I2 Carboxylic acid intermediate I1->I2 1. KOH 2. HCl I2->P1

Caption: Synthetic pathway for SNAP-5089.

Experimental Protocol: Synthesis of SNAP-5089

Step 1: Hantzsch Dihydropyridine Synthesis

  • A mixture of 4-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), and 3-aminocrotononitrile (1 equivalent) in a suitable solvent such as ethanol (B145695) is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product, the dihydropyridine core, is washed with cold ethanol and dried under vacuum.

Step 2: Hydrolysis of the Cyano Group

  • The dihydropyridine intermediate from Step 1 is suspended in a mixture of ethanol and aqueous potassium hydroxide (B78521) (KOH).

  • The mixture is heated at reflux until the hydrolysis of the cyano group to a carboxylic acid is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The aqueous solution is acidified with hydrochloric acid (HCl) to precipitate the carboxylic acid intermediate.

  • The solid is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling

  • The carboxylic acid intermediate from Step 2 (1 equivalent) is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) are added, and the mixture is stirred at room temperature for 30 minutes.

  • 3-(4,4-Diphenylpiperidin-1-yl)propan-1-amine (1 equivalent) is then added, and the reaction mixture is stirred at room temperature overnight.

  • The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude SNAP-5089 is purified by column chromatography on silica (B1680970) gel to yield the final product.

Signaling Pathway of the α1A-Adrenoceptor

The α1A-adrenoceptor, upon activation by endogenous catecholamines like norepinephrine, primarily couples to the Gq family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway ultimately results in smooth muscle contraction. Additionally, α1A-adrenoceptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

a1A_Signaling Ligand Norepinephrine Receptor α1A-Adrenoceptor Ligand->Receptor activates Gq Gq Protein Receptor->Gq activates ERK ERK1/2 Activation Receptor->ERK PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction This compound SNAP-5089 This compound->Receptor antagonizes

Caption: α1A-Adrenoceptor signaling pathway.

Experimental Evaluation of SNAP-5089

The antagonist activity of SNAP-5089 is typically evaluated using in vitro radioligand binding assays and functional assays measuring smooth muscle contraction.

Radioligand Binding Assay

This assay determines the affinity of SNAP-5089 for the α1A-adrenoceptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow Prep Prepare cell membranes expressing α1A-adrenoceptors Incubate Incubate membranes with [³H]-Prazosin (radioligand) and varying concentrations of SNAP-5089 Prep->Incubate Separate Separate bound and free radioligand by filtration Incubate->Separate Measure Measure radioactivity of bound [³H]-Prazosin Separate->Measure Analyze Analyze data to determine IC₅₀ and calculate Ki Measure->Analyze

Caption: Radioligand binding assay workflow.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the human α1A-adrenoceptor are prepared from cultured cells (e.g., HEK293) by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist, such as [³H]-Prazosin, and a range of concentrations of SNAP-5089.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of SNAP-5089 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Noradrenaline-Induced Contractions

This assay assesses the functional antagonism of SNAP-5089 by measuring its ability to inhibit the contraction of smooth muscle tissue induced by an agonist like noradrenaline.

Experimental Protocol: Isolated Tissue Bath Assay

  • Tissue Preparation: A smooth muscle tissue known to express α1A-adrenoceptors, such as the rat vas deferens or prostate, is dissected and mounted in an isolated organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

  • Agonist Response: A cumulative concentration-response curve to noradrenaline is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of SNAP-5089 for a predetermined period (e.g., 30 minutes).

  • Repeat Agonist Response: A second cumulative concentration-response curve to noradrenaline is generated in the presence of SNAP-5089.

  • Data Analysis: The rightward shift in the noradrenaline concentration-response curve caused by SNAP-5089 is used to calculate the pA₂ value, which is a measure of the antagonist's potency.

Conclusion

SNAP-5089 is a valuable pharmacological tool for studying the α1A-adrenoceptor and a lead compound for the development of drugs targeting conditions involving smooth muscle contraction. This guide provides a detailed overview of its discovery, synthesis, and experimental characterization, offering a solid foundation for researchers working with this important molecule.

References

Unveiling the Pharmacological Profile of SNAP-5089: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological profile of SNAP-5089, a potent and highly selective α1A-adrenoceptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's binding affinities, selectivity, and the methodologies used for its characterization.

Core Mechanism of Action: Selective α1A-Adrenoceptor Antagonism

SNAP-5089 is a synthetic organic compound that functions as a highly selective antagonist for the α1A-adrenergic receptor subtype.[1] Its high affinity and selectivity make it a valuable tool for distinguishing α1A-adrenoceptor-mediated responses from those elicited by α1B- and α1D-adrenoceptor subtypes. Notably, while SNAP-5089 is an analog of niguldipine, it does not exhibit activity as a calcium channel blocker.[1]

Quantitative Pharmacological Data

The binding affinity of SNAP-5089 for various adrenergic receptor subtypes has been determined through radioligand binding assays. The data clearly demonstrates its remarkable selectivity for the α1A subtype.

Target ReceptorKi (nM)Selectivity vs. α1A
α1A-Adrenoceptor 0.35 -
α1B-Adrenoceptor220~628-fold
α2C-Adrenoceptor370~1057-fold
α1D-Adrenoceptor540~1543-fold
α2B-Adrenoceptor800~2286-fold
α2A-Adrenoceptor1200~3429-fold
L-type Ca2+ channels540~1543-fold

Table 1: Binding Affinities (Ki) of SNAP-5089 for Adrenergic Receptor Subtypes and L-type Calcium Channels.

One study highlighted that SNAP-5089 exhibits over 1700-fold selectivity for the α1A-adrenoceptor.[2][3] Another source indicates a 10- to 100-fold higher affinity for the α1A subtype compared to the α1B and α1D subtypes.[1]

Experimental Protocols

The determination of the binding affinities presented above was primarily achieved through competitive radioligand binding assays. A detailed, generalized protocol for such an experiment is provided below.

Radioligand Binding Assay for α1-Adrenoceptor Subtypes

Objective: To determine the binding affinity (Ki) of SNAP-5089 for human α1A, α1B, and α1D-adrenoceptors.

Materials:

  • Cell lines stably expressing the full-length human α1A, α1B, or α1D-adrenoceptor (e.g., CHO cells).[2]

  • [3H]prazosin (radioligand).

  • SNAP-5089 (test compound).

  • Non-specific binding control (e.g., phentolamine).

  • Cell culture medium and reagents.

  • Scintillation counter and vials.

  • Filtration apparatus.

Procedure:

  • Cell Culture: Culture the specific adrenoceptor-expressing cell lines under appropriate conditions until they reach the desired confluence.

  • Assay Preparation: Harvest the cells and prepare a whole-cell suspension in a suitable binding buffer.

  • Competition Binding: In a series of tubes, incubate the cell suspension with a fixed concentration of [3H]prazosin and varying concentrations of SNAP-5089.

  • Incubation: Allow the mixture to incubate at a specific temperature for a set period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of SNAP-5089 that inhibits 50% of the specific binding of [3H]prazosin). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_cell_prep Cell Preparation cluster_binding_assay Binding Assay cluster_data_analysis Data Analysis culture Culture α1-Adrenoceptor Expressing Cells harvest Harvest and Prepare Cell Suspension culture->harvest incubate Incubate Cells with [3H]prazosin & SNAP-5089 harvest->incubate filter Separate Bound/ Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki Values count->analyze

Radioligand Binding Assay Workflow.

Signaling Pathway

As an antagonist, SNAP-5089 blocks the downstream signaling cascade initiated by the binding of endogenous agonists, such as norepinephrine, to the α1A-adrenoceptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular norepinephrine Norepinephrine alpha1a α1A-Adrenoceptor norepinephrine->alpha1a Binds & Activates This compound SNAP-5089 This compound->alpha1a Binds & Blocks gq11 Gq/11 alpha1a->gq11 Activates plc PLC gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca2+] ip3->ca2 Induces Release pkc PKC Activation dag->pkc response Cellular Response ca2->response pkc->response

α1A-Adrenoceptor Signaling and SNAP-5089 Inhibition.

Activation of the α1A-adrenoceptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). SNAP-5089, by blocking the initial receptor activation, prevents these downstream events.

In Vitro and In Vivo Studies

SNAP-5089 has been utilized in functional studies to characterize α1-adrenoceptor-mediated responses. For instance, it has been shown to have an inhibitory effect on noradrenaline-induced contractions in rabbit vascular and lower urinary tissues.

Conclusion

SNAP-5089 is a highly selective α1A-adrenoceptor antagonist with a well-defined pharmacological profile. Its potent and selective nature makes it an invaluable research tool for elucidating the physiological and pathological roles of the α1A-adrenoceptor. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for scientists engaged in adrenergic receptor research and drug discovery.

References

The Structure-Activity Relationship of SNAP5089: A Deep Dive into a Selective α1A-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SNAP5089, a potent and highly selective α1A-adrenergic receptor antagonist. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, binding affinities, and functional activities of this compound and its analogs. The information presented herein is crucial for the rational design of novel therapeutics targeting the α1A-adrenergic receptor, which is implicated in conditions such as benign prostatic hyperplasia (BPH).

Core Compound Profile: this compound

This compound is a dihydropyridine (B1217469) derivative that exhibits remarkable selectivity for the α1A-adrenergic receptor subtype over other α-adrenergic receptor subtypes and L-type calcium channels. This selectivity is a key attribute, as it minimizes the potential for off-target effects, such as hypotension, which can be associated with less selective α1-blockers.

Chemical Structure:

  • IUPAC Name: methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride[]

  • Molecular Formula: C36H40N4O5.HCl[]

  • Molecular Weight: 645.19 g/mol []

Binding Affinity and Selectivity

This compound's high affinity and selectivity for the α1A-adrenergic receptor have been quantified through radioligand binding assays. The equilibrium dissociation constants (Ki) demonstrate its potent interaction with the target receptor and significantly weaker interactions with other receptor subtypes.

Receptor SubtypeKi (nM)Selectivity vs. α1A
α1A 0.35 -
α1B220628-fold
α1D5401543-fold
α2A12003428-fold
α2B8002286-fold
α2C3701057-fold
L-type Ca2+ Channel5401543-fold
Data compiled from BOC Sciences.[]

Structure-Activity Relationship of Dihydropyridine Analogs

Systematic modifications of the dihydropyridine scaffold have elucidated key structural features that govern potency and selectivity for the α1A-adrenergic receptor. A pivotal study by Nagarathnam et al. (1998) explored the impact of altering the 4-phenylpiperidine (B165713) moiety of related dihydropyridine antagonists.[2] This research led to the identification of compounds with improved pharmacological profiles.

The general structure-activity relationships can be summarized as follows:

  • Dihydropyridine Core: Essential for the primary interaction with the receptor.

  • C4-Aryl Group: The nitrophenyl group at the C4 position of the dihydropyridine ring is a common feature in potent analogs.

  • Side Chain at C3/C5: The nature and length of the ester and amide functionalities at these positions significantly influence binding affinity.

  • Terminal Amine Group: The basic nitrogen in the piperidine (B6355638) ring is crucial for activity. Modifications to the substituents on this ring have a profound impact on selectivity. For instance, replacing the diphenyl moiety with a 4-(methoxycarbonyl)-4-phenylpiperidine led to the discovery of SNAP 5540, a highly selective α1a antagonist.[2]

Signaling Pathway

The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, activating Gαq. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in smooth muscle contraction.

alpha1A_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a1AR α1A-Adrenergic Receptor Agonist->a1AR Binds to Gq Gq/11 Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Signaling pathway of the α1A-adrenergic receptor.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptor Subtypes

This protocol is adapted from methodologies used in the characterization of novel α1A-adrenergic receptor antagonists.[2][3][4]

1. Membrane Preparation:

  • Tissues (e.g., rat liver, spleen, kidney, submaxillary gland, heart) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).[4]

  • The homogenate is centrifuged at a low speed to remove debris.

  • The supernatant is then centrifuged at high speed (e.g., 80,000 x g) to pellet the membranes.[4]

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

  • Membrane preparations are incubated with a specific radioligand (e.g., [3H]-prazosin) at a fixed concentration.[3][4]

  • For competition binding assays, varying concentrations of the test compound (e.g., this compound) are included in the incubation mixture.

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 40 minutes) to reach equilibrium.[4]

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).[3][4]

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).[4]

  • Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

  • IC50 values are determined by non-linear regression analysis of the competition binding data.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

radioligand_binding_workflow Start Start: Tissue/Cell Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Start->Membrane_Prep Incubation Incubation (Membranes + [3H]Prazosin + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting (Quantify Radioactivity) Washing->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Functional Assay: Norepinephrine-Induced Contraction in Rabbit Aorta

This ex vivo assay assesses the functional antagonism of α1-adrenergic receptors in a physiologically relevant tissue.[5][6][7]

1. Tissue Preparation:

  • A rabbit is euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution.

  • The aorta is cleaned of adherent connective tissue, and rings of a specific width (e.g., 2-3 mm) are prepared. The endothelium may be removed by gentle rubbing of the intimal surface if required for the specific experimental question.[7]

2. Mounting and Equilibration:

  • The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • The rings are connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension is applied (e.g., 1.5-2 g), and the tissue is allowed to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.[7]

3. Experimental Procedure:

  • A cumulative concentration-response curve to norepinephrine (B1679862) is generated to establish a baseline contractile response.

  • The tissue is washed to return to baseline tension.

  • The aortic rings are then incubated with the antagonist (e.g., this compound) at a specific concentration for a defined period.

  • A second cumulative concentration-response curve to norepinephrine is then performed in the presence of the antagonist.

4. Data Analysis:

  • The contractile responses are measured as the increase in tension from the baseline.

  • The potency of the antagonist is determined by the rightward shift of the norepinephrine concentration-response curve.

  • The equilibrium dissociation constant for the antagonist (Kb) can be calculated using the Schild equation if the antagonism is competitive.

Conclusion

This compound stands out as a highly selective α1A-adrenergic receptor antagonist with a well-defined structure-activity relationship. The dihydropyridine scaffold offers a versatile platform for the design of potent and selective α1A antagonists. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to further characterize this important class of compounds and to develop novel therapeutics with improved efficacy and safety profiles for the treatment of BPH and other related conditions.

References

SNAP-5089: A Technical Guide to its High Selectivity for the Alpha-1A Adrenoceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the alpha-1A adrenoceptor selectivity of SNAP-5089, a potent and valuable research tool. This document details the quantitative pharmacology, experimental methodologies, and underlying signaling pathways related to SNAP-5089's mechanism of action.

Introduction to SNAP-5089 and Alpha-1 Adrenoceptors

Alpha-1 adrenergic receptors (α1-adrenoceptors) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1] Three distinct subtypes have been identified: α1A, α1B, and α1D.[2] These subtypes exhibit differential tissue distribution and physiological roles, making subtype-selective ligands highly sought after for both therapeutic applications and basic research. The α1A-adrenoceptor, in particular, is predominantly involved in smooth muscle contraction, notably in the prostate and bladder neck.[2]

SNAP-5089 has emerged as a highly selective antagonist for the α1A-adrenoceptor subtype.[3] Its ability to discriminate between the α1-adrenoceptor subtypes with high fidelity makes it an invaluable tool for elucidating the specific functions of the α1A-adrenoceptor.

Quantitative Analysis of SNAP-5089 Selectivity

The selectivity of SNAP-5089 is quantified through extensive radioligand binding assays, which measure the affinity of the compound for various receptor subtypes. The data consistently demonstrates a significantly higher affinity for the α1A-adrenoceptor compared to the α1B and α1D subtypes, as well as other adrenoceptors and ion channels.

Table 1: Binding Affinity (Ki) of SNAP-5089 for Adrenoceptor Subtypes and L-type Calcium Channels

Receptor SubtypeKi (nM)Selectivity (fold) vs. α1A
Alpha-1A 0.35 -
Alpha-1B220628
Alpha-1D5401543
Alpha-2A12003428
Alpha-2B8002286
Alpha-2C3701057
L-type Ca2+ Channel5401543

Data compiled from publicly available information.

Experimental Protocols for Determining Selectivity

The determination of SNAP-5089's selectivity profile involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[4] These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competing unlabeled ligand (the compound being tested).

Protocol: Competitive Radioligand Binding Assay for Alpha-1 Adrenoceptor Subtypes

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the specific human α1-adrenoceptor subtype (α1A, α1B, or α1D) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[5]

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[5]

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[5]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand with high affinity for all α1-adrenoceptor subtypes (e.g., [3H]prazosin), and varying concentrations of the unlabeled test compound (SNAP-5089).[6]

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

    • To determine non-specific binding, include control wells containing the membrane preparation, radioligand, and a high concentration of a non-selective α1-adrenoceptor antagonist (e.g., phentolamine).[6]

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[5]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[5]

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand (SNAP-5089) to generate a competition curve.

    • Determine the IC50 value (the concentration of SNAP-5089 that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to confirm that the binding of an antagonist translates into a functional blockade of the receptor's signaling pathway. For α1A-adrenoceptors, a common functional readout is the mobilization of intracellular calcium upon agonist stimulation.

Protocol: Calcium Mobilization Assay

  • Cell Culture:

    • Culture cells stably expressing the human α1A-adrenoceptor in a suitable medium.

    • Seed the cells into 96-well black, clear-bottom plates and allow them to adhere and form a confluent monolayer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of SNAP-5089 for a defined period.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) to stimulate the cells.

    • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of SNAP-5089.

    • Plot the response as a function of the log concentration of SNAP-5089 to generate an inhibition curve.

    • Calculate the IC50 value, representing the concentration of SNAP-5089 that inhibits 50% of the agonist-induced calcium mobilization.

Protocol: Schild Analysis

Schild analysis is a pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist. It involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.

  • Generate Agonist Dose-Response Curves:

    • In a suitable functional assay (e.g., tissue contraction or calcium mobilization), determine the dose-response curve for an α1-adrenoceptor agonist (e.g., norepinephrine) in the absence of the antagonist.

    • Repeat the agonist dose-response curve in the presence of several fixed concentrations of SNAP-5089.

  • Calculate Dose Ratios:

    • For each concentration of SNAP-5089, determine the dose ratio, which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Construct the Schild Plot:

    • Plot the log (dose ratio - 1) on the y-axis against the log of the molar concentration of the antagonist (SNAP-5089) on the x-axis.[7]

  • Data Analysis:

    • Perform a linear regression on the data points.

    • A slope that is not significantly different from 1 is indicative of competitive antagonism.[7]

    • The x-intercept of the regression line is equal to the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 value is a measure of the antagonist's affinity.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of the Alpha-1A Adrenoceptor

The α1A-adrenoceptor, upon activation by an agonist like norepinephrine, couples to the Gq/11 family of G proteins.[1] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[1] This increase in cytosolic calcium is a key event that leads to various cellular responses, including smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Agonist Norepinephrine (Agonist) Receptor α1A-Adrenoceptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol Increased Intracellular Ca2+ Ca_store->Ca_cytosol Releases Ca2+ Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cytosol->Response Leads to Antagonist SNAP-5089 (Antagonist) Antagonist->Receptor Blocks

Caption: Alpha-1A adrenoceptor signaling pathway.

Experimental Workflow for Determining Antagonist Selectivity

The process of characterizing a novel antagonist's selectivity is a systematic progression from initial binding studies to functional validation. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

Antagonist_Selectivity_Workflow start Start: Novel Compound binding_assay Radioligand Binding Assay (vs. α1A, α1B, α1D, etc.) start->binding_assay determine_ki Determine Ki values binding_assay->determine_ki analyze_selectivity Analyze Binding Selectivity Profile determine_ki->analyze_selectivity functional_assay Functional Assay (e.g., Calcium Mobilization) analyze_selectivity->functional_assay If selective determine_ic50 Determine IC50 value functional_assay->determine_ic50 schild_analysis Schild Analysis determine_ic50->schild_analysis determine_pa2 Determine pA2 value & confirm competitive antagonism schild_analysis->determine_pa2 conclusion Conclusion: Selective α1A Antagonist Profile determine_pa2->conclusion

Caption: Experimental workflow for antagonist selectivity profiling.

Logical Relationship of Selectivity Determination

The core logic behind determining selectivity lies in comparing the affinity of a compound for its primary target versus its affinity for other related and unrelated targets. A highly selective compound will exhibit a significantly greater affinity for the intended target.

Selectivity_Logic compound SNAP-5089 ki_a1a Low Ki for α1A (High Affinity) compound->ki_a1a Binds to ki_other High Ki for α1B, α1D, etc. (Low Affinity) compound->ki_other Binds to selectivity High Selectivity Ratio (Ki_other / Ki_α1A) ki_a1a->selectivity ki_other->selectivity

Caption: Logical determination of receptor selectivity.

Conclusion

SNAP-5089 is a well-characterized and highly selective α1A-adrenoceptor antagonist. Its pharmacological profile, established through rigorous binding and functional assays, demonstrates a clear preference for the α1A subtype over other adrenoceptors and L-type calcium channels. This high degree of selectivity makes SNAP-5089 an indispensable tool for researchers investigating the physiological and pathophysiological roles of the α1A-adrenoceptor, and a valuable lead compound in the development of targeted therapeutics. The detailed methodologies and conceptual frameworks presented in this guide provide a comprehensive resource for professionals in the fields of pharmacology and drug discovery.

References

An In-Depth Technical Guide to the Binding Affinity of SNAP5089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SNAP5089, a potent and selective antagonist for the alpha-1A adrenergic receptor. This document will delve into its binding affinity, the experimental methodologies used to determine these values, and the relevant signaling pathways.

This compound: A Selective Alpha-1A Adrenergic Receptor Antagonist

This compound is a chemical compound recognized for its high selectivity as an antagonist for the alpha-1A adrenergic receptor.[1] Its affinity for the α1A subtype is significantly greater, by a factor of 10 to 100, compared to the α1B and α1D subtypes.[1] This selectivity makes it a valuable tool in pharmacological research for distinguishing between α1-adrenoceptor subtypes.

Quantitative Binding Affinity Data

The inhibitory constant (Ki) is a critical measure of a drug's binding affinity to a target receptor. A lower Ki value signifies a stronger binding affinity. This compound exhibits a notable preference for the alpha-1A adrenergic receptor subtype, as demonstrated by the following Ki values:

Receptor SubtypeKi (nM)
Alpha-1A (α1A) 0.35
Alpha-1B (α1B)220
Alpha-2C (α2C)370
Alpha-1D (α1D)540
Alpha-2B (α2B)800
Alpha-2A (α2A)1200
L-type Ca2+ channels540

Data sourced from BOC Sciences.[]

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for compounds like this compound is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

I. Membrane Preparation
  • Cell Culture and Lysis: Cells expressing the target receptor (e.g., Chinese Hamster Ovary cells transfected with the human α1A-adrenergic receptor) are cultured to a sufficient density. The cells are then harvested and subjected to lysis in a cold buffer solution containing protease inhibitors to prevent protein degradation.

  • Homogenization and Centrifugation: The cell lysate is homogenized to ensure thorough disruption of the cell membranes. A series of centrifugation steps are then employed to separate the membrane fraction, which contains the receptors, from other cellular components.

  • Resuspension and Storage: The final membrane pellet is resuspended in an appropriate buffer and can be stored at very low temperatures (e.g., -80°C) for future use. The protein concentration of the membrane preparation is determined using a standard protein assay.

II. Competitive Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin, a known α1-adrenoceptor antagonist), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. This generates a sigmoidal competition curve from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To visualize the processes involved in the study of this compound, the following diagrams illustrate the alpha-1A adrenergic receptor signaling pathway and a typical experimental workflow for determining binding affinity.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cell_culture Cell Culture with α1A-Adrenergic Receptor lysis Cell Lysis cell_culture->lysis homogenization Homogenization lysis->homogenization centrifugation Centrifugation to Isolate Membranes homogenization->centrifugation protein_assay Protein Concentration Determination centrifugation->protein_assay assay_setup Assay Setup: Membranes + Radioligand + this compound protein_assay->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration to Separate Bound/Free Ligand incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis: IC50 → Ki Calculation quantification->data_analysis

Experimental workflow for determining this compound binding affinity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Norepinephrine) receptor α1A-Adrenergic Receptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein activates This compound This compound (Antagonist) This compound->receptor plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response pkc->cellular_response

Alpha-1A adrenergic receptor signaling pathway.

References

Probing the α1A-Adrenoceptor: A Technical Guide to Downstream Signaling Pathways Using SNAP5089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream signaling pathways of the α1A-adrenoceptor, focusing on the utility of the selective antagonist SNAP5089 as a tool for pathway elucidation. We provide a comprehensive overview of the key signaling cascades, quantitative data on the pharmacological properties of this compound, and detailed experimental protocols for investigating these pathways.

Introduction to the α1A-Adrenoceptor and this compound

The α1A-adrenergic receptor (α1A-adrenoceptor) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1] Predominantly coupled to the Gq/11 family of G proteins, its activation triggers a cascade of intracellular events that regulate a wide array of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission.[1][2]

This compound (also known as RS-17053) is a highly selective antagonist for the α1A-adrenoceptor.[3][4] Its high affinity and selectivity make it an invaluable pharmacological tool for differentiating the specific roles of the α1A-adrenoceptor subtype from the α1B- and α1D-subtypes in various cellular and physiological contexts. This guide will delve into the signaling pathways modulated by the α1A-adrenoceptor and how this compound can be employed to dissect these intricate networks.

Downstream Signaling Pathways of the α1A-Adrenoceptor

Activation of the α1A-adrenoceptor initiates a complex network of intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). However, evidence suggests that the α1A-adrenoceptor can also signal through alternative pathways, including the mitogen-activated protein kinase (MAPK) cascade.

The Canonical Gq/11-PLC-Ca2+ Pathway

The canonical signaling pathway for the α1A-adrenoceptor is initiated by its coupling to the heterotrimeric G protein Gq/11. This interaction leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum a1A_AR α1A-AR Gq Gq/11 a1A_AR->Gq Agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R PKC PKC DAG->PKC Ca2 Ca²⁺ Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation ER Ca²⁺ Store ER->Ca2 IP3R->ER Ca²⁺ Release

Canonical Gq/PLC/Ca²⁺ signaling pathway of the α1A-adrenoceptor.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The α1A-adrenoceptor has also been shown to activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation can occur through both G protein-dependent and independent mechanisms, potentially involving β-arrestin scaffolding. The activation of the MAPK/ERK pathway is often associated with longer-term cellular processes such as gene expression, cell growth, and proliferation.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus a1A_AR α1A-AR G_Protein G Protein Dependent and Independent Mechanisms a1A_AR->G_Protein Agonist Ras Ras G_Protein->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

MAPK/ERK signaling pathway downstream of the α1A-adrenoceptor.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound (RS-17053) in relation to its interaction with α1-adrenoceptor subtypes.

Table 1: Binding Affinities of this compound (RS-17053) for α1-Adrenoceptor Subtypes

Parameterα1A-Adrenoceptorα1B-Adrenoceptorα1D-AdrenoceptorSelectivity (α1A vs. α1B/α1D)Reference
pKi 9.1 - 9.97.7 - 7.87.7 - 7.830-100 fold[1][5]
Ki (nM) 0.35220540>600 fold
pA2 9.1 - 9.97.7 - 7.87.7 - 7.830-100 fold[1][5]

Table 2: Functional Inhibition by this compound (RS-17053)

AssayAgonistCell/Tissue TypeIC50 / pA2 / pKBReference
Norepinephrine-induced Contraction NorepinephrineRat Vas Deferens (tonic)-[6]
Norepinephrine-induced Contraction NorepinephrineRat AortapKB = 6.82[6]
Norepinephrine-induced Contraction NorepinephrineHuman Prostatic Periurethral Smooth MusclepA2 = 7.5[1]
Norepinephrine-induced Contractions NorepinephrineRabbit Bladder NeckpKb = 7.0[3]

Experimental Protocols

Radioligand Binding Assay for Determining this compound Affinity

This protocol is adapted from standard radioligand binding assay procedures.

Objective: To determine the binding affinity (Ki) of this compound for the α1A-adrenoceptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human α1A-adrenoceptor.

  • [3H]-Prazosin (radioligand).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-Prazosin (typically at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-Prazosin and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a method to assess the inhibitory effect of this compound on agonist-induced calcium mobilization.

Objective: To determine the IC50 value of this compound for the inhibition of α1A-adrenoceptor-mediated calcium release.

Materials:

  • Cells stably expressing the human α1A-adrenoceptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Place the plate in the fluorescence reader and, after establishing a baseline reading, inject the α1-adrenoceptor agonist.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

Western Blot for ERK1/2 Phosphorylation

This protocol describes how to measure the effect of this compound on α1A-adrenoceptor-mediated ERK1/2 phosphorylation.

Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced ERK1/2 phosphorylation.

Materials:

  • Cells expressing the α1A-adrenoceptor.

  • Cell lysis buffer.

  • Protein assay reagents.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting equipment.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

  • α1-adrenoceptor agonist (e.g., norepinephrine).

  • This compound.

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Pre-treat with varying concentrations of this compound, followed by stimulation with an α1-adrenoceptor agonist for a specific time (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities. Plot the ratio of phospho-ERK1/2 to total-ERK1/2 against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a powerful and selective tool for the pharmacological investigation of α1A-adrenoceptor signaling. By employing the experimental approaches outlined in this guide, researchers can effectively dissect the contributions of the α1A-adrenoceptor to various physiological and pathological processes, paving the way for the development of more targeted and effective therapeutics. The provided quantitative data and detailed protocols serve as a valuable resource for scientists and drug development professionals working in this field.

References

Technical Guide: SNAP5089 and Its Indirect Influence on Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNAP5089 is a potent and highly selective α1A-adrenoceptor antagonist. While initial interest may arise regarding its direct effects on intracellular calcium, it is critical to note that scientific literature indicates this compound does not function as a calcium channel blocker.[1] Its impact on intracellular calcium is not a primary mechanism of action but rather a downstream consequence of its antagonism at the α1A-adrenergic receptor. This guide elucidates the true mechanism of this compound and provides the relevant context for its indirect effects on calcium signaling pathways.

Core Mechanism of Action of this compound

This compound is a subtype-selective α1A-adrenoceptor antagonist.[2][3] It exhibits a high affinity for the α1A-adrenoceptor subtype with significantly lower affinity for other adrenergic receptor subtypes and L-type calcium channels.[] Its primary function is to block the binding of endogenous agonists, such as norepinephrine, to the α1A-adrenoceptor, thereby inhibiting the downstream signaling cascade.

Quantitative Data: Binding Affinities of this compound

The selectivity of this compound is demonstrated by its dissociation constants (Ki) across various receptor subtypes. The following table summarizes the available quantitative data.

Receptor SubtypeKi (nM)
α1A0.35[]
α1B220[]
α1D540[]
α2A1200[]
α2B800[]
α2C370[]
L-type Ca2+ channels540[]

The α1A-Adrenoceptor Signaling Pathway and Intracellular Calcium

The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this receptor by an agonist initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration.

Signaling Pathway Steps:

  • Agonist Binding: An agonist (e.g., norepinephrine) binds to the α1A-adrenoceptor.

  • G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gq/11 protein.

  • PLC Activation: The activated α-subunit of the G-protein stimulates phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER).

  • Increase in Intracellular Calcium: The binding of IP3 opens these channels, allowing for the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

This compound's Role in Modulating this Pathway

As an antagonist, this compound binds to the α1A-adrenoceptor but does not activate it. Instead, it prevents agonists from binding and initiating the signaling cascade described above. Therefore, the effect of this compound on intracellular calcium is inhibitory ; it blocks the agonist-induced release of calcium from intracellular stores.

Visualization of the α1A-Adrenoceptor Signaling Pathway

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum agonist Agonist (e.g., Norepinephrine) receptor α1A-Adrenoceptor agonist->receptor Activates This compound This compound This compound->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds & Opens ca_cytosol ↑ Intracellular [Ca2+] ip3r->ca_cytosol Ca2+ Release ca_store Ca2+ Store ca_store->ip3r

α1A-Adrenoceptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Given that this compound does not directly affect intracellular calcium, there are no specific protocols to measure its direct effect. However, a common method to demonstrate its antagonistic properties would be through a calcium imaging experiment that measures the inhibition of an agonist-induced calcium response.

General Protocol: In Vitro Calcium Imaging to Demonstrate α1A-Adrenoceptor Antagonism

Objective: To determine the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing the α1A-adrenoceptor.

Materials:

  • Cell line stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • α1A-adrenoceptor agonist (e.g., phenylephrine, norepinephrine).

  • This compound.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Methodology:

  • Cell Culture: Plate the α1A-adrenoceptor expressing cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates) and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

  • Compound Incubation (Antagonist):

    • Add HBSS containing various concentrations of this compound to the appropriate wells.

    • Include a vehicle control (e.g., DMSO in HBSS).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.

  • Measurement of Calcium Response:

    • Place the plate in the fluorescence imaging system.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the α1A-adrenoceptor agonist (at a concentration known to elicit a robust response, e.g., EC80) to all wells simultaneously using an automated dispenser.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to yield ΔF/F0.

    • The peak response for each well is determined.

    • The data is analyzed to determine the concentration-dependent inhibition of the agonist response by this compound, and an IC50 value can be calculated.

Visualization of the Experimental Workflow

experimental_workflow start Start: Plate α1A-Expressing Cells dye_loading Load Cells with Calcium Indicator (e.g., Fluo-4 AM) start->dye_loading wash1 Wash to Remove Excess Dye dye_loading->wash1 antagonist_incubation Incubate with this compound (or Vehicle) wash1->antagonist_incubation imaging Measure Baseline Fluorescence antagonist_incubation->imaging agonist_addition Add α1A Agonist (e.g., Phenylephrine) imaging->agonist_addition record Record Fluorescence Change Over Time agonist_addition->record analysis Analyze Data: Calculate ΔF/F0 and IC50 record->analysis end End analysis->end

Workflow for assessing the antagonistic activity of this compound.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the α1A-adrenoceptor. Its effect on intracellular calcium is an indirect consequence of its primary mechanism as a competitive antagonist at this receptor. Understanding this distinction is crucial for the accurate design and interpretation of experiments aimed at elucidating the function of the α1A-adrenergic system and the therapeutic potential of its modulation. While this compound does not directly block calcium channels, its ability to prevent agonist-induced calcium release makes it a key compound for investigating signaling pathways that are critically dependent on calcium as a second messenger.

References

Investigating the Physiological Role of α1A-Adrenoceptors with SNAP-5089: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological roles of the α1A-adrenoceptor and the utility of the selective antagonist, SNAP-5089, in its characterization. This document details the pharmacology of SNAP-5089, experimental protocols for its use, and the key signaling pathways associated with α1A-adrenoceptor function.

Introduction to α1A-Adrenoceptors and SNAP-5089

The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of the effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[1] There are three subtypes of the α1-AR: α1A, α1B, and α1D.[2] The α1A-adrenoceptor subtype is of significant interest due to its prominent role in mediating smooth muscle contraction, particularly in the vasculature and the lower urinary tract, making it a key target for therapeutic intervention in conditions such as benign prostatic hyperplasia (BPH) and hypertension.[3][4]

SNAP-5089 is a potent and highly selective antagonist for the α1A-adrenoceptor.[5] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the specific physiological functions of the α1A-adrenoceptor subtype, distinguishing its effects from those mediated by the α1B and α1D subtypes. Although it is an analog of niguldipine, SNAP-5089 does not block calcium channels, further enhancing its specificity as an α1A-AR antagonist.[5]

Data Presentation: Pharmacology of SNAP-5089

The following tables summarize the quantitative data regarding the binding affinity and functional potency of SNAP-5089 and other relevant antagonists.

Table 1: Binding Affinity (Ki) of SNAP-5089 for Adrenoceptor Subtypes

Adrenoceptor SubtypeKi (nM)Selectivity vs. α1A
α1A 0.35 -
α1B220>600-fold
α1D540>1500-fold
α2A1200>3400-fold
α2B800>2200-fold
α2C370>1000-fold

Data compiled from Tocris Bioscience and BOC Sciences.[6]

Table 2: Functional Potency (pA2) of SNAP-5089 and Other Antagonists

AntagonistTissue/PreparationAgonistpA2 Value
SNAP-5089 Rat Caudal ArteryA-616039.3
RS-17053Rat Caudal ArteryA-616039.2
TamsulosinRat Caudal ArteryA-6160311.2
5-MethylurapidilRat Caudal ArteryA-616039.0
BMY 7378Rat Caudal ArteryA-616036.3

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.[7] Data from Lachnit et al. (1997).[8]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the physiological role of α1A-adrenoceptors with SNAP-5089 are provided below.

Radioligand Binding Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of SNAP-5089 for the α1A-adrenoceptor.

Materials:

  • Cell membranes expressing the human α1A-adrenoceptor.

  • [3H]Prazosin (radioligand).

  • SNAP-5089 (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of SNAP-5089 in binding buffer.

  • In a 96-well plate, add in the following order: binding buffer, cell membranes, [3H]Prazosin (at a concentration near its Kd), and varying concentrations of SNAP-5089 or vehicle.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the IC50 value of SNAP-5089. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contractility Assay

Objective: To assess the functional antagonism of SNAP-5089 on α1A-adrenoceptor-mediated smooth muscle contraction.

Materials:

  • Isolated tissue preparations (e.g., rat caudal artery, prostate, or bladder neck).

  • Organ bath system with isometric force transducers.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Norepinephrine or a selective α1A-agonist (e.g., A-61603).

  • SNAP-5089.

Procedure:

  • Mount the isolated tissue strips in the organ baths containing physiological salt solution.

  • Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Obtain a cumulative concentration-response curve to the agonist (e.g., norepinephrine) to establish a baseline contractile response.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a specific concentration of SNAP-5089 or vehicle for a predetermined period (e.g., 30-60 minutes).

  • Generate a second cumulative concentration-response curve to the agonist in the presence of SNAP-5089.

  • Repeat steps 4-6 with increasing concentrations of SNAP-5089.

  • The antagonistic effect of SNAP-5089 is quantified by the rightward shift in the agonist's concentration-response curve. The data can be analyzed using a Schild plot to determine the pA2 value, which represents the affinity of the antagonist.[9][10]

In Vivo Blood Pressure Measurement in Anesthetized Animals

Objective: To evaluate the effect of SNAP-5089 on blood pressure regulation mediated by α1A-adrenoceptors.

Materials:

  • Anesthetized animals (e.g., rats or dogs).

  • Catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., carotid artery).

  • Pressure transducer and data acquisition system.

  • An α1-adrenoceptor agonist (e.g., phenylephrine).

  • SNAP-5089.

Procedure:

  • Anesthetize the animal and insert catheters into the appropriate blood vessels.

  • Allow the animal to stabilize, monitoring baseline blood pressure and heart rate.

  • Administer the α1-agonist intravenously and record the pressor response.

  • After the blood pressure returns to baseline, administer a dose of SNAP-5089 intravenously.

  • After a suitable equilibration period, re-challenge with the α1-agonist and record the pressor response.

  • The antagonistic effect of SNAP-5089 is determined by the attenuation of the agonist-induced increase in blood pressure. Dose-response curves for SNAP-5089's inhibitory effect can be generated.

Visualization of Signaling Pathways and Workflows

α1A-Adrenoceptor Signaling Pathway

The canonical signaling pathway for the α1A-adrenoceptor involves its coupling to the Gq/11 family of G proteins.[2][11] Activation of the receptor by an agonist like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][12] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[2][12] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction.[12]

alpha1A_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum alpha1A_R α1A-AR Gq11 Gq/11 alpha1A_R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Physiological Response PKC->Response Leads to IP3R->Ca Releases Agonist Agonist (Norepinephrine) Agonist->alpha1A_R Activates This compound SNAP-5089 This compound->alpha1A_R Blocks antagonist_workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay selectivity_panel Selectivity Screening (vs. other receptors) binding_assay->selectivity_panel functional_assay In Vitro Functional Assay (e.g., Smooth Muscle Contraction) (Determine pA2) selectivity_panel->functional_assay in_vivo_model In Vivo Animal Model (e.g., Blood Pressure) functional_assay->in_vivo_model data_analysis Data Analysis and Interpretation in_vivo_model->data_analysis conclusion Conclusion on Physiological Role data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for the Selective α1A-Adrenoceptor Antagonist SNAP5089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP5089 is a potent and highly selective antagonist of the α1A-adrenoceptor, demonstrating significantly greater affinity for this subtype over α1B and α1D adrenoceptors.[] This selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the α1A-adrenoceptor, particularly in the lower urinary tract and vascular smooth muscle. These application notes provide detailed protocols for in vitro and in vivo experimental procedures to characterize the pharmacological properties of this compound and similar compounds.

Chemical Properties

PropertyValueSource
Molecular Formula C₃₆H₄₀N₄O₅·HClBOC Sciences
Molecular Weight 645.19 g/mol BOC Sciences
Solubility Soluble in DMSO and Ethanol[]
Storage Store at 2-8°C[]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and comparator compounds at various adrenoceptor subtypes.

Table 1: this compound Binding Affinities (Ki, nM) []

Receptor SubtypeKi (nM)
α1A 0.35
α1B 220
α2A 1200
α2B 800
α2C 370
α1D 540
L-type Ca²⁺ Channel 540

Table 2: Comparative Antagonist Affinities (pKb) from Schild Regression Analysis []

CompoundpKb
This compound 7.0
Prazosin (B1663645) 8.4
Tamsulosin 10.0
RS-17053 7.1
BMY 7378 6.2

Signaling Pathway

The α1A-adrenoceptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway. Upon activation by an agonist like norepinephrine (B1679862), it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, which, along with DAG, activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction. This compound, as a competitive antagonist, blocks the initial binding of agonists to the α1A-adrenoceptor, thereby inhibiting this signaling pathway.

Gq_Pathway cluster_membrane Cell Membrane Agonist Agonist a1A_Receptor α1A-Adrenoceptor Agonist->a1A_Receptor Activates This compound This compound This compound->a1A_Receptor Blocks Gq_protein Gq/11 a1A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction

Caption: α1A-Adrenoceptor Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the α1A-adrenoceptor using [³H]prazosin as the radioligand.

Workflow Diagram

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing α1A-AR) Incubation 2. Incubation (Membranes, [³H]prazosin, this compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 4. Washing (Removes non-specific binding) Filtration->Washing Counting 5. Scintillation Counting (Quantifies bound radioactivity) Washing->Counting Analysis 6. Data Analysis (Calculate Ki from IC₅₀) Counting->Analysis

Caption: Workflow for the In Vitro Radioligand Binding Assay.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2]

  • Washing Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3][4]

  • Radioligand: [³H]prazosin.

  • Non-specific Binding Control: Phentolamine (10 µM).[4]

  • Membrane Preparation: From cells or tissues expressing the target receptor (e.g., rat prostate, CHO cells transfected with human α1A-adrenoceptor).

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[2]

  • Scintillation fluid.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[2][4]

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:[2]

    • 150 µL of membrane preparation (protein concentration to be optimized).

    • 50 µL of this compound at various concentrations (typically in DMSO, ensure final DMSO concentration is <1%). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of phentolamine.

    • 50 µL of [³H]prazosin at a concentration near its Kd.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[2][3][4]

  • Washing: Wash the filters three to four times with ice-cold washing buffer to remove unbound radioligand.[2][3][4]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Isolated Tissue Functional Assay (Rat Aorta)

This protocol describes the evaluation of this compound's antagonist activity on α1-adrenoceptor-mediated contraction in isolated rat thoracic aorta.

Workflow Diagram

Aorta_Assay_Workflow Tissue_Prep 1. Tissue Preparation (Isolate and cut rat thoracic aorta into rings) Mounting 2. Mounting in Organ Bath (Suspend rings between hooks in PSS) Tissue_Prep->Mounting Equilibration 3. Equilibration (Allow tissue to stabilize under tension) Mounting->Equilibration Antagonist_Inc 4. Antagonist Incubation (Add this compound to the organ bath) Equilibration->Antagonist_Inc Agonist_CRC 5. Agonist Concentration-Response Curve (Cumulative addition of norepinephrine) Antagonist_Inc->Agonist_CRC Schild_Analysis 6. Schild Regression Analysis (Determine pA₂ value) Agonist_CRC->Schild_Analysis

Caption: Workflow for the Isolated Rat Aorta Functional Assay.

Materials:

  • Physiological Salt Solution (PSS) - Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1.

  • Agonist: Norepinephrine (or phenylephrine).

  • Antagonist: this compound.

  • Organ bath system with force transducers.

  • Data acquisition system.

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta. Carefully clean the aorta of surrounding connective tissue and cut it into rings of approximately 4 mm in length.[5]

  • Mounting: Suspend the aortic rings in organ baths containing PSS, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.[5]

  • Equilibration: Apply an optimal resting tension (e.g., 1-2 g) and allow the tissues to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.

  • Antagonist Incubation: Add this compound at a single concentration to the organ baths and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium. A parallel control tissue should receive only the vehicle.

  • Cumulative Concentration-Response Curve (CRC): Generate a cumulative CRC to norepinephrine by adding increasing concentrations of the agonist to the organ bath without washing out the previous concentration. Record the contractile response until a maximal effect is achieved.

  • Schild Analysis:

    • Repeat steps 5 and 6 with at least three different concentrations of this compound.

    • For each antagonist concentration, calculate the dose ratio (DR), which is the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ in its absence.

    • Construct a Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.[6][7]

    • The x-intercept of the linear regression line provides the pA₂ value, a measure of the antagonist's potency. A slope not significantly different from unity is indicative of competitive antagonism.[6][7]

In Vivo Urethral Pressure Measurement in Anesthetized Dogs

This protocol outlines a method to assess the in vivo effect of this compound on urethral pressure in anesthetized female dogs.

Workflow Diagram

Urethral_Pressure_Workflow Anesthesia 1. Anesthesia and Preparation (Anesthetize dog, place catheters) Baseline 2. Baseline Measurement (Record baseline urethral pressure profile - UPP) Anesthesia->Baseline Drug_Admin 3. Drug Administration (Administer this compound intravenously) Baseline->Drug_Admin Post_Drug_UPP 4. Post-Drug UPP Measurement (Record UPP at various time points) Drug_Admin->Post_Drug_UPP Data_Analysis 5. Data Analysis (Compare pre- and post-drug UPP parameters) Post_Drug_UPP->Data_Analysis

Caption: Workflow for In Vivo Urethral Pressure Measurement.

Materials:

  • Anesthetic agents (e.g., propofol).[8][9]

  • Urodynamic measurement system (e.g., Urovision Janus V system).[9]

  • Multi-lumen urethral catheter.

  • Intravenous catheters.

  • This compound for intravenous administration.

  • Agonist (e.g., norepinephrine or phenylephrine) for inducing urethral contraction.

Procedure:

  • Animal Preparation: Anesthetize a female dog (e.g., with propofol) and maintain a stable plane of anesthesia. Place an intravenous catheter for drug administration.[8][9]

  • Catheter Placement: Insert a multi-lumen urethral catheter into the bladder.[9]

  • Baseline Urethral Pressure Profile (UPP):

    • Infuse saline through the catheter at a constant rate.

    • Withdraw the catheter at a fixed speed while continuously recording the pressure along the length of the urethra.

    • This generates a baseline UPP, from which parameters like Maximal Urethral Closure Pressure (MUCP) can be determined.[9]

  • Agonist-Induced Contraction: Administer an α1-adrenoceptor agonist intravenously to induce a sustained increase in urethral pressure.

  • This compound Administration: Once a stable agonist-induced urethral tone is achieved, administer this compound intravenously.

  • Post-Drug UPP: Record the UPP at multiple time points after this compound administration to observe the antagonist's effect on urethral pressure.

  • Data Analysis: Compare the UPP parameters (e.g., MUCP) before and after the administration of this compound to quantify its in vivo antagonist activity. A reduction in urethral pressure indicates α1A-adrenoceptor blockade.

Disclaimer: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.

References

Application Notes and Protocols for SNAP5089 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the in vivo application of SNAP5089 is limited. The following application notes and protocols are based on the known pharmacology of α1A-adrenergic receptor antagonists and general principles of preclinical in vivo research. These guidelines are intended to serve as a starting point for investigators. Researchers should conduct their own dose-ranging and toxicology studies to determine the optimal and safe dosage for their specific animal models and experimental goals.

Introduction

This compound is a potent and highly selective α1A-adrenergic receptor antagonist.[1] The α1A-adrenergic receptor, a G protein-coupled receptor, is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra. Its activation by norepinephrine (B1679862) leads to smooth muscle contraction. Antagonists of this receptor, such as this compound, are therefore of significant interest for the treatment of conditions characterized by increased smooth muscle tone, such as benign prostatic hyperplasia (BPH). These agents can also be valuable research tools to elucidate the physiological and pathological roles of the α1A-adrenergic receptor.

This document provides a framework for utilizing this compound in in vivo animal models, including suggested experimental protocols and templates for data presentation.

Mechanism of Action: α1A-Adrenergic Receptor Signaling

This compound exerts its effects by competitively blocking the α1A-adrenergic receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine. This blockade prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to smooth muscle relaxation.

alpha1A_signaling cluster_membrane Cell Membrane This compound This compound a1AR α1A-Adrenergic Receptor This compound->a1AR Blocks NE Norepinephrine NE->a1AR Activates Gq Gq protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Simplified signaling pathway of the α1A-adrenergic receptor and the inhibitory action of this compound.

Data Presentation

Due to the lack of specific published in vivo data for this compound, the following tables are provided as templates for researchers to organize their experimental findings.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
Mouse
Oral (p.o.)
Intravenous (i.v.)
Rat
Oral (p.o.)
Intravenous (i.v.)

Table 2: Template for Efficacy Study of this compound in a BPH-Induced Rat Model

Treatment GroupDose (mg/kg)RouteProstatic Index (%)Bladder Weight (g)Urethral Pressure (cmH₂O)Histopathological Score
Vehicle Control -p.o.
This compound 1p.o.
5p.o.
10p.o.
Positive Control p.o.

Table 3: Template for Safety and Toxicology Assessment of this compound in Mice

Dose (mg/kg)RouteObservation PeriodMortalityClinical SignsBody Weight Change (%)Key Organ Weight Changes (mg)
0 (Vehicle) p.o.14 days
10 p.o.14 days
50 p.o.14 days
100 p.o.14 days

Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo evaluation of this compound.

Protocol 1: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or as determined by solubility studies)

  • Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentrations.

  • Dosing:

    • Oral (p.o.): Administer a single dose of this compound via oral gavage.

    • Intravenous (i.v.): Administer a single bolus dose of this compound via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Protocol 2: Efficacy Study in a Testosterone-Induced BPH Rat Model

Objective: To evaluate the efficacy of this compound in reducing prostate enlargement and bladder outlet obstruction in a rat model of BPH.

Materials:

Procedure:

  • BPH Induction: Induce BPH by subcutaneous injection of testosterone propionate (e.g., 3 mg/kg/day in corn oil) for 4 weeks.

  • Treatment:

    • Divide the animals into groups (n=8-10 per group): Vehicle control, this compound (multiple dose levels), and a positive control (e.g., Tamsulosin).

    • Administer this compound or vehicle orally once daily for a specified period (e.g., 2-4 weeks) concurrently with testosterone administration.

  • Endpoint Measurement:

    • Urodynamic Assessment: At the end of the treatment period, measure intra-urethral pressure under anesthesia.

    • Tissue Collection: Euthanize the animals and collect the prostate and bladder.

    • Prostatic Index: Calculate the prostatic index as (prostate weight / body weight) x 100.

    • Histopathology: Fix prostate tissue in formalin, embed in paraffin, section, and stain with H&E for histological examination.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualization of Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimation Animal Acclimation model_induction Disease Model Induction (e.g., BPH) acclimation->model_induction randomization Randomization into Treatment Groups model_induction->randomization dosing Daily Dosing with This compound or Vehicle randomization->dosing monitoring Monitor Body Weight & Clinical Signs dosing->monitoring urodynamics Urodynamic Measurements monitoring->urodynamics tissue_collection Tissue Collection (Prostate, Bladder) urodynamics->tissue_collection histopathology Histopathological Analysis tissue_collection->histopathology data_analysis Statistical Analysis histopathology->data_analysis

Caption: Generalized workflow for an in vivo efficacy study of this compound.

Conclusion

While specific in vivo data for this compound is not extensively documented in publicly available literature, its high selectivity for the α1A-adrenergic receptor suggests its potential as a valuable tool for both therapeutic development and basic research. The protocols and data templates provided herein offer a structured approach for researchers to initiate and conduct their own in vivo investigations with this compound. It is imperative to perform preliminary dose-finding and safety studies to establish appropriate experimental parameters.

References

Application Notes and Protocols for SNAP5089 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP5089 is a potent and highly selective antagonist of the alpha-1A adrenergic receptor (α1A-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1] It exhibits a 10- to 100-fold higher affinity for the α1A subtype over the α1B and α1D subtypes.[1] Unlike some related compounds, this compound, a niguldipine (B22589) analog, does not block calcium channels, making it a specific tool for investigating α1A-AR mediated signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to characterize its antagonist activity and downstream cellular effects.

Mechanism of Action

This compound acts as a competitive antagonist at the α1A-adrenergic receptor. This receptor primarily couples to the Gq/11 family of G-proteins. Upon activation by endogenous agonists like norepinephrine (B1679862) and epinephrine, the α1A-AR initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and PKC activation lead to various cellular responses, including smooth muscle contraction and proliferation. This compound blocks the initial binding of agonists to the α1A-AR, thereby inhibiting this entire downstream signaling pathway.

Data Presentation

The following table summarizes the reported antagonist affinity of this compound for the alpha-1A adrenergic receptor.

CompoundParameterValueOrganism/TissueReference
This compound pKb10.0Rabbit Bladder Neck[1]

Note: The pKb value was determined by Schild regression analysis. The original source mentions that deviations from the unit Schild regression slope question the robustness of this particular data point.[1]

Mandatory Visualizations

Signaling Pathway of the α1A-Adrenergic Receptor and Inhibition by this compound

alpha1A_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NOREPI Norepinephrine (Agonist) a1A_AR α1A-Adrenergic Receptor NOREPI->a1A_AR Binds This compound This compound (Antagonist) This compound->a1A_AR Blocks Gq11 Gq/11 a1A_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Ca²⁺ Response Cellular Responses (e.g., Contraction, Proliferation) Ca2->Response PKC->Response

Caption: α1A-Adrenergic Receptor Signaling and this compound Inhibition.

Experimental Workflow: Competitive Radioligand Binding Assay

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis prep_cells Prepare cell membranes expressing α1A-Adrenergic Receptor incubate Incubate membranes, radioligand, and this compound (or vehicle) prep_cells->incubate prep_snap Prepare serial dilutions of this compound prep_snap->incubate prep_radio Prepare fixed concentration of radioligand (e.g., [³H]-prazosin) prep_radio->incubate filtrate Separate bound from free radioligand via filtration incubate->filtrate count Quantify bound radioactivity using scintillation counting filtrate->count analyze Determine IC₅₀ and calculate Ki value for this compound count->analyze

References

Application Notes and Protocols for SNAP-5089 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-5089 is a potent and highly selective antagonist for the α1A-adrenergic receptor, demonstrating significantly lower affinity for α1B and α1D subtypes.[1][2] This selectivity makes SNAP-5089 a valuable pharmacological tool for investigating the physiological and pathological roles of the α1A-adrenoceptor. These application notes provide a comprehensive protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of SNAP-5089 and other test compounds for the α1A-adrenergic receptor. The protocol is based on established principles of radioligand binding assays for G-protein coupled receptors (GPCRs).[3][4]

Principle of the Assay

This assay employs a competitive binding format where a constant concentration of a suitable radioligand that binds to the α1A-adrenoceptor is incubated with a membrane preparation containing the receptor. The binding of the radioligand is then competed with increasing concentrations of an unlabeled test compound, such as SNAP-5089. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value is then used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the receptor.

Data Presentation

The following table summarizes the binding affinities of SNAP-5089 for various adrenergic receptor subtypes, illustrating its selectivity for the α1A-adrenoceptor.

Receptor SubtypeKi (nM)Selectivity vs. α1A
α1A 0.35 -
α1B220>600-fold
α1D370>1000-fold
α2A1200>3400-fold
α2B800>2200-fold
α2C370>1000-fold
Data compiled from available literature.[2][]

Experimental Workflow Diagram

experimental_workflow SNAP-5089 Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing α1A-adrenoceptor) Incubation Incubation (Membranes + Radioligand + SNAP-5089) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, SNAP-5089, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (Separation of bound and free radioligand) Incubation->Filtration Washing Washing (Removal of unbound radioligand) Filtration->Washing Counting Scintillation Counting (Quantification of bound radioactivity) Washing->Counting Analysis Data Analysis (Calculation of IC50 and Ki) Counting->Analysis

Caption: Workflow for the SNAP-5089 competitive radioligand binding assay.

Experimental Protocol

This protocol outlines a competitive binding assay using a suitable radioligand (e.g., [³H]Prazosin) and unlabeled SNAP-5089 as the competitor.

Materials and Reagents:

  • Radioligand: [³H]Prazosin (a non-selective α1-adrenoceptor antagonist, specific activity ~70-90 Ci/mmol)

  • Unlabeled Competitor: SNAP-5089

  • Non-specific Binding Control: Phentolamine or a high concentration of unlabeled Prazosin (e.g., 10 µM)

  • Membrane Preparation: Membranes from a cell line recombinantly expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells) or from tissues known to express the receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.[6][8]

  • Scintillation Cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

1. Membrane Preparation:

  • Culture cells expressing the α1A-adrenoceptor to near confluence.

  • Harvest the cells and wash them with ice-cold PBS.

  • Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.[6]

  • Centrifuge the supernatant at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes) to pellet the membranes.[6]

  • Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane aliquots at -80°C until use.

2. Binding Assay Procedure:

This assay should be performed in triplicate for each condition.

Assay Setup (in a 96-well plate, final volume of 250 µL): [6]

  • Total Binding: Contains membrane preparation and [³H]Prazosin.

  • Non-specific Binding (NSB): Contains membrane preparation, [³H]Prazosin, and a high concentration of an unlabeled antagonist (e.g., 10 µM Phentolamine).

  • Competitive Binding: Contains membrane preparation, [³H]Prazosin, and varying concentrations of SNAP-5089 (or other test compounds).

Procedure:

  • To each well, add 50 µL of assay buffer or the appropriate concentration of SNAP-5089 solution.

  • Add 50 µL of [³H]Prazosin solution to all wells. The final concentration of the radioligand should be close to its Kd for the α1A-adrenoceptor (typically 1-5 nM).

  • Add 150 µL of the membrane preparation (typically 20-100 µg of protein per well) to initiate the binding reaction.[6]

  • Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well harvester.[6]

  • Wash the filters three to four times with 200-300 µL of ice-cold wash buffer to remove unbound radioligand.[6]

  • Dry the filters completely.

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit in the dark for at least 4 hours.[7]

  • Measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the average counts per minute (CPM) for each condition (Total Binding, NSB, and each concentration of SNAP-5089).

  • Determine the Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Calculate the percent inhibition of specific binding for each concentration of SNAP-5089: % Inhibition = 100 * (1 - (Specific Binding with SNAP-5089 / Specific Binding without SNAP-5089)).

  • Plot the percent inhibition against the logarithm of the SNAP-5089 concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of SNAP-5089.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway Diagram

signaling_pathway α1A-Adrenergic Receptor Signaling and Inhibition by SNAP-5089 cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1A-Adrenoceptor Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Activates This compound SNAP-5089 (Antagonist) This compound->Receptor Blocks

Caption: Inhibition of α1A-adrenoceptor signaling by SNAP-5089.

References

Application Notes and Protocols: SNAP5089 Functional Assay for Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for a functional assay to characterize the effects of SNAP5089 on smooth muscle contraction. Contrary to its potential mischaracterization as a GABA transporter 2 (GAT2) inhibitor, this compound is a highly selective alpha-1A adrenergic receptor antagonist.[1] Alpha-1 adrenergic receptors, particularly the alpha-1A subtype, play a crucial role in mediating smooth muscle contraction in various tissues, including the prostate and bladder neck.[2][3] This document outlines the principles of the isolated tissue bath assay, a classic pharmacological method, to quantify the antagonistic properties of this compound on agonist-induced smooth muscle contraction.

The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the potency and selectivity of this compound and similar compounds in a physiologically relevant ex vivo setting.

Data Presentation

The antagonistic potency of this compound has been determined in studies on rabbit bladder neck smooth muscle. The affinity of an antagonist is typically expressed as a pKb or pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Table 1: Antagonistic Affinity of this compound

AntagonistTissueAgonistpKb (mean)
This compoundRabbit Bladder NeckNoradrenaline7.0

Data extracted from functional antagonism studies.[1] A deviation from a unit Schild regression slope was noted, questioning the robustness of this specific pKb value.[1]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the underlying signaling pathway and the experimental approach to its characterization.

cluster_0 Alpha-1 Adrenergic Signaling in Smooth Muscle Agonist Noradrenaline (Agonist) Receptor Alpha-1A Adrenergic Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq Activates This compound This compound (Antagonist) This compound->Receptor Inhibition PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Contraction Smooth Muscle Contraction DAG->Contraction Activates PKC Ca Ca²⁺ Release SR->Ca Ca->Contraction

Caption: Alpha-1 adrenergic signaling pathway in smooth muscle and the inhibitory action of this compound.

cluster_1 Isolated Tissue Bath Experimental Workflow A Tissue Dissection & Preparation (e.g., Rabbit Bladder Neck) B Mounting in Organ Bath (Physiological Salt Solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration & Viability Check (e.g., KCl depolarization) B->C D Cumulative Concentration-Response Curve (CCRC) to Agonist (e.g., Noradrenaline) C->D E Washout & Incubation with this compound D->E F Repeat CCRC to Agonist in Presence of this compound E->F G Data Analysis (Schild Plot, pA₂/pKb Determination) F->G

Caption: Experimental workflow for the isolated tissue bath assay to determine antagonist potency.

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Tissue Bath Assay

This protocol details the methodology for assessing the antagonistic effect of this compound on noradrenaline-induced contractions in isolated smooth muscle tissue, such as rabbit bladder neck.[4][5]

1. Materials and Reagents:

  • Isolated tissue (e.g., rabbit bladder neck)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Noradrenaline (agonist) stock solution

  • This compound (antagonist) stock solution

  • Potassium Chloride (KCl) solution (for viability testing)

  • Isolated tissue bath system with force-displacement transducers and data acquisition software[4][5]

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

2. Tissue Preparation and Mounting:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Carefully dissect the desired smooth muscle tissue (e.g., bladder neck) and place it in cold, oxygenated PSS.

  • Prepare smooth muscle strips or rings of appropriate dimensions (e.g., 2-4 mm in width).

  • Mount the tissue strips in the isolated tissue baths containing PSS maintained at 37°C and continuously bubbled with carbogen gas.[5]

  • Connect one end of the tissue to a fixed hook and the other to a force-displacement transducer.

  • Apply an optimal resting tension to the tissue (determined empirically for each tissue type, e.g., 1-2 g) and allow it to equilibrate for at least 60-90 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.

3. Viability and Stability Testing:

  • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

  • Wash the tissue thoroughly with PSS to allow it to return to the baseline tension.

  • Repeat the KCl stimulation to ensure that the contractile response is reproducible.

4. Experimental Procedure (Antagonist Potency Determination):

  • Control Agonist Concentration-Response Curve:

    • Once a stable baseline is achieved, add the agonist (noradrenaline) to the tissue bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).

    • Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.

    • Record the contractile force at each concentration.

    • After the maximum response is achieved, wash the tissue extensively with PSS until the tension returns to baseline.

  • Incubation with Antagonist:

    • Introduce a known concentration of this compound into the tissue bath.

    • Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • While the antagonist is still present, repeat the cumulative addition of the agonist (noradrenaline) as described in step 4.1.

    • Record the contractile responses.

  • Multiple Antagonist Concentrations (for Schild Analysis):

    • To determine the pA₂ or pKb value, repeat steps 4.2 and 4.3 with at least three different concentrations of this compound on separate tissue preparations.

5. Data Analysis:

  • For each tissue, normalize the contractile responses to the maximum response obtained with the agonist in the control curve.

  • Plot the logarithm of the agonist concentration against the response for both the control and antagonist-treated tissues. This will generate sigmoidal concentration-response curves.

  • The presence of a competitive antagonist like this compound should cause a rightward shift of the concentration-response curve without a significant change in the maximum response.

  • Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) for each curve.

  • Perform a Schild regression analysis by plotting the logarithm of (agonist concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA₂ value, which is an estimate of the antagonist's affinity. The slope of the line should be close to unity for a competitive antagonist.

Note: The principles of this assay can be adapted to study the effects of GABAergic compounds on smooth muscle. For instance, after pre-contracting the tissue with an agonist, the relaxing effect of a GABA-A receptor agonist like muscimol (B1676869) can be quantified.[6][7][8] The influence of a GAT inhibitor would then be assessed by its ability to potentiate the GABA-induced relaxation by increasing the local concentration of endogenous or exogenous GABA.

References

Application Notes and Protocols: Schild Regression Analysis of SNAP-5089 for α1A-Adrenoceptor Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide to performing and interpreting a Schild regression analysis using SNAP-5089, a selective α1A-adrenoceptor antagonist. Schild analysis is a cornerstone of classical pharmacology, offering a robust method to quantify the affinity of a competitive antagonist for its receptor. The resulting pA2 value, a measure of antagonist potency, is independent of the agonist used, making it a critical parameter in receptor classification and drug candidate characterization.[1][2][3]

SNAP-5089 is a potent and selective antagonist for the α1A-adrenergic receptor subtype, displaying significantly higher affinity for this subtype over other adrenoceptors.[4][5][6] Understanding its interaction with the α1A-adrenoceptor through Schild analysis provides valuable insights into its mechanism of action and therapeutic potential.

Principle of Schild Regression

Schild regression analysis is used to determine the dissociation constant (KB) of a competitive antagonist.[1][2] The analysis relies on the principle that a competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist, without affecting the maximum response.[7] The magnitude of this shift, quantified as the dose ratio (DR), is dependent on the concentration of the antagonist and its affinity for the receptor.

The Schild equation describes this relationship:

log(DR - 1) = log[B] - log(KB)

Where:

  • DR (Dose Ratio): The ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist. It is typically calculated as the ratio of the EC50 values.

  • [B]: The molar concentration of the antagonist.

  • KB: The equilibrium dissociation constant of the antagonist-receptor complex.

A plot of log(DR - 1) versus log[B] (the Schild plot) for a competitive antagonist should yield a straight line with a slope of unity (1). The x-intercept of this line is equal to -log(KB), and the negative of this value is the pA2. The pA2 is the negative logarithm of the molar concentration of an antagonist that makes it necessary to use twice the concentration of an agonist to elicit the original response.

α1A-Adrenoceptor Signaling Pathway

SNAP-5089 exerts its effect by blocking the α1A-adrenoceptor, a G protein-coupled receptor (GPCR) primarily associated with the Gq/11 family of G proteins.[8][9] Upon activation by an agonist like norepinephrine, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction.[8][9][10]

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist alpha1A_AR α1A-Adrenoceptor Agonist->alpha1A_AR Activates This compound This compound This compound->alpha1A_AR Blocks Gq Gq Protein alpha1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Physiological Response (e.g., Contraction) PKC->Response Leads to workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Plating Seed α1A-AR cells in 96-well plates Dye_Loading Load cells with calcium indicator dye Cell_Plating->Dye_Loading Reagent_Prep Prepare agonist (NE) and antagonist (SNAP-5089) serial dilutions Antagonist_Inc Incubate with fixed concentrations of SNAP-5089 Reagent_Prep->Antagonist_Inc Dye_Loading->Antagonist_Inc Fluorescence_Read Measure baseline and agonist-stimulated fluorescence Antagonist_Inc->Fluorescence_Read CR_Curves Generate agonist concentration-response curves Fluorescence_Read->CR_Curves EC50_Calc Calculate EC50 values for each antagonist concentration CR_Curves->EC50_Calc Schild_Plot Construct Schild Plot: log(DR-1) vs. log[SNAP-5089] EC50_Calc->Schild_Plot pA2_Calc Determine pA2 and slope Schild_Plot->pA2_Calc

References

Application Notes and Protocols: SNAP5089 in Prostate Smooth Muscle Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP5089 is a potent and highly selective antagonist of the alpha-1A adrenergic receptor (α1A-AR).[1] The alpha-1A adrenergic receptor subtype is predominantly expressed in the smooth muscle of the human prostate and lower urinary tract, where it mediates smooth muscle contraction.[2] This makes this compound a valuable pharmacological tool for investigating the role of α1A-AR in prostate physiology and pathophysiology, particularly in conditions such as benign prostatic hyperplasia (BPH).[3][4] These application notes provide detailed protocols for the use of this compound in the functional assessment of prostate smooth muscle contraction.

Mechanism of Action

This compound is a competitive antagonist at the α1A-adrenergic receptor.[1] In prostate smooth muscle, norepinephrine (B1679862) released from sympathetic nerves binds to α1A-ARs, initiating a signaling cascade that leads to smooth muscle contraction. This process contributes to the maintenance of basal smooth muscle tone and can be exacerbated in BPH, leading to urinary obstruction.[2][5] this compound selectively blocks this interaction, leading to the relaxation of prostate smooth muscle.

Quantitative Data

CompoundReceptor Subtype SelectivityTissueAgonistpKb/pA2Reference
This compound α1A > α1B, α1DRabbit Bladder NeckNorepinephrine7.0*[1]
PrazosinNon-selective α1Prostatic Periurethral Longitudinal Smooth MuscleNorepinephrine8.6[1]
PrazosinNon-selective α1Anterior Fibromuscular StromaNorepinephrine8.9[1]
PrazosinNon-selective α1Bladder NeckNorepinephrine8.5[1]

*Note: The Schild regression analysis for this compound in this study deviated from a unit slope, which may affect the interpretation of this pKb value.[1]

Experimental Protocols

The following protocols are designed for the in vitro assessment of this compound on prostate smooth muscle contraction using an organ bath setup. These are representative protocols based on established methodologies for studying α1-adrenoceptor antagonists in prostate tissue.[5][6][7]

Protocol 1: Evaluation of this compound Antagonism on Agonist-Induced Prostate Smooth Muscle Contraction

Objective: To determine the potency of this compound in antagonizing α1-adrenoceptor-mediated contraction of human prostate smooth muscle.

Materials:

  • Human prostate tissue (obtained with ethical approval)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose)

  • This compound hydrochloride

  • Phenylephrine (B352888) hydrochloride (α1-adrenoceptor agonist)

  • Norepinephrine bitartrate (B1229483) (endogenous agonist)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Distilled water

  • Ethanol (for stock solution, if necessary)

Procedure:

  • Tissue Preparation:

    • Obtain fresh human prostate tissue from radical prostatectomy specimens.

    • Immediately place the tissue in ice-cold Krebs-Henseleit solution.

    • Dissect the periurethral region to obtain smooth muscle strips (approximately 3 x 3 x 6 mm).[5]

    • Mount the tissue strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[5]

  • Equilibration:

    • Apply an initial tension of 4.9 mN to each tissue strip.[5]

    • Allow the tissues to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes. Adjust the tension back to 4.9 mN as needed.[5]

  • Viability Check:

    • After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

    • Wash the tissues extensively until the baseline tension is restored.

  • Antagonist Incubation:

    • Prepare stock solutions of this compound in distilled water or a suitable solvent.

    • Add this compound to the organ baths at the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).

    • Incubate the tissues with this compound for a pre-determined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for an α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine) in the presence of this compound.

    • Start with a low concentration of the agonist and increase it stepwise (e.g., in half-log increments) until a maximal response is achieved.

    • Record the isometric tension at each agonist concentration.

    • In parallel, run a control experiment without this compound.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the control experiment.

    • Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value of this compound, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

Protocol 2: Assessment of this compound on Neurogenic Contractions of Prostate Smooth Muscle

Objective: To evaluate the effect of this compound on contractions induced by electrical field stimulation (EFS), which mimics neurotransmitter release from sympathetic nerves.

Materials:

  • Same as Protocol 1, with the addition of an electrical field stimulation system.

Procedure:

  • Tissue Preparation and Equilibration:

    • Follow steps 1 and 2 from Protocol 1.

  • EFS-Induced Contractions:

    • After equilibration and viability check, subject the tissue strips to EFS using parameters known to induce neurogenic contractions (e.g., 5-20 Hz, 0.5 ms (B15284909) pulse duration, 80-100 V, for 10-20 seconds).

    • Establish a stable and reproducible contractile response to EFS.

  • This compound Application:

    • Add this compound to the organ bath at a specific concentration (e.g., 1 µM).

    • Incubate for 30-60 minutes.

  • Post-Antagonist EFS:

    • Repeat the EFS protocol in the presence of this compound and record the contractile response.

  • Data Analysis:

    • Compare the amplitude of the EFS-induced contractions before and after the addition of this compound.

    • Express the inhibition as a percentage of the initial EFS-induced contraction.

Visualizations

Signaling Pathway of α1A-Adrenoceptor in Prostate Smooth Muscle

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine alpha1A-AR α1A-Adrenergic Receptor Norepinephrine->alpha1A-AR Binds to Gq_protein Gq Protein alpha1A-AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP₃ Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms Contraction Contraction PKC->Contraction Contributes to MLCK Myosin Light Chain Kinase Ca_calmodulin->MLCK Activates MLCK->Contraction Leads to This compound This compound This compound->alpha1A-AR Blocks

Caption: Signaling pathway of α1A-adrenoceptor mediated smooth muscle contraction and its inhibition by this compound.

Experimental Workflow for Assessing this compound in Prostate Tissue

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Procurement Procure Human Prostate Tissue Dissection Dissect Smooth Muscle Strips Procurement->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability Check Viability (KCl) Equilibration->Viability Incubation Incubate with This compound (30-60 min) Viability->Incubation Agonist_CRC Generate Agonist Concentration-Response Curve Incubation->Agonist_CRC Plotting Plot Concentration- Response Curves Agonist_CRC->Plotting Schild Perform Schild Analysis Plotting->Schild pA2 Determine pA2 Value Schild->pA2

Caption: Experimental workflow for determining the potency of this compound on prostate smooth muscle contraction.

References

Application Notes and Protocols for Studying Bladder Neck Contraction with SNAP5089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SNAP5089, a selective alpha-1A adrenergic receptor antagonist, for the investigation of bladder neck smooth muscle contraction. This document includes detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to Bladder Neck Contraction and the Role of Alpha-1A Adrenergic Receptors

The bladder neck is a crucial component of the lower urinary tract, acting as an internal sphincter to maintain urinary continence. Its function is largely regulated by the sympathetic nervous system through the activation of adrenergic receptors on the bladder neck's smooth muscle cells. Contraction of the bladder neck is primarily mediated by alpha-1 adrenergic receptors, with the alpha-1A subtype being predominant in this tissue.[1][2]

Noradrenaline released from sympathetic nerves binds to these alpha-1A adrenergic receptors, initiating a signaling cascade that leads to smooth muscle contraction and closure of the bladder outlet.[3] This physiological process is essential for the storage phase of micturition. Dysregulation of this process can lead to various lower urinary tract symptoms (LUTS), including those associated with benign prostatic hyperplasia (BPH).[2][4]

This compound: A Selective Alpha-1A Adrenergic Receptor Antagonist

This compound is a research compound identified as a highly selective antagonist for the alpha-1A adrenergic receptor. Its selectivity for the alpha-1A subtype over other alpha-1 receptor subtypes (alpha-1B and alpha-1D) makes it a valuable tool for dissecting the specific role of this receptor in physiological and pathophysiological processes, such as bladder neck contraction. The "uroselectivity" of alpha-1A antagonists refers to their ability to target the lower urinary tract with fewer systemic side effects, such as hypotension, which can be mediated by other alpha-1 receptor subtypes in blood vessels.[5][6]

Signaling Pathway of Bladder Neck Contraction

The binding of an agonist, such as noradrenaline or phenylephrine (B352888), to the alpha-1A adrenergic receptor on bladder neck smooth muscle cells initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Noradrenaline Noradrenaline (Agonist) Alpha1A_Receptor α1A-Adrenergic Receptor Noradrenaline->Alpha1A_Receptor Binds to Gq11 Gq/11 Protein Alpha1A_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to This compound This compound (Antagonist) This compound->Alpha1A_Receptor Blocks

Signaling pathway of alpha-1A adrenergic receptor-mediated bladder neck contraction and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Organ Bath Assay for Bladder Neck Contraction

This protocol details the methodology for assessing the contractile response of isolated bladder neck tissue to an alpha-1 adrenergic agonist and the inhibitory effect of this compound.

Materials:

  • Freshly isolated bladder neck tissue (e.g., from rabbit, pig, or human, subject to ethical approval)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (alpha-1 adrenergic agonist) stock solution

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Immediately place the excised bladder neck tissue in ice-cold Krebs-Henseleit solution.

    • Carefully dissect the bladder neck, removing any surrounding adipose and connective tissue.

    • Cut the bladder neck into longitudinal strips (approximately 2 mm wide and 8-10 mm long).[7]

    • Tie silk sutures to both ends of each tissue strip.[7]

  • Organ Bath Setup:

    • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[1][8]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[1][9]

    • Apply an initial tension of approximately 1 gram to each tissue strip and allow for an equilibration period of at least 60 minutes. During this time, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[8]

  • Tissue Viability Test:

    • After equilibration, contract the tissues with a high concentration of potassium chloride (KCl, e.g., 80 mM) to assess tissue viability.

    • Wash the tissues and allow them to return to baseline tension.

  • Concentration-Response Curve for Phenylephrine:

    • Once the baseline is stable, add phenylephrine to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM) to generate a concentration-response curve.[10][11]

    • Record the contractile force at each concentration until a plateau is reached.

  • Inhibition by this compound:

    • After washing out the phenylephrine and allowing the tissue to return to baseline, incubate the tissue strips with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • Repeat the cumulative concentration-response curve for phenylephrine in the presence of this compound.

    • This can be repeated with several different concentrations of this compound to determine its potency.

Data Analysis:

  • Construct concentration-response curves by plotting the contractile force (as a percentage of the maximal response to the agonist alone) against the logarithm of the agonist concentration.

  • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) for phenylephrine in the absence and presence of different concentrations of this compound.[11]

  • Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the antagonist (this compound) concentration. The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.[12][13]

cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Bladder Neck Tissue Cut Cut into Strips Dissect->Cut Suture Attach Sutures Cut->Suture Mount Mount Strips in Organ Bath Suture->Mount Equilibrate Equilibrate (60 min, 1g tension) Mount->Equilibrate Viability Test Viability (KCl) Equilibrate->Viability Agonist_CRC Generate Agonist (Phenylephrine) CRC Viability->Agonist_CRC Washout1 Washout Agonist_CRC->Washout1 Incubate_SNAP Incubate with This compound Washout1->Incubate_SNAP Agonist_CRC_SNAP Generate Agonist CRC in presence of this compound Incubate_SNAP->Agonist_CRC_SNAP Plot_CRCs Plot Concentration- Response Curves Agonist_CRC_SNAP->Plot_CRCs Calc_EC50 Calculate EC50 Plot_CRCs->Calc_EC50 Schild Perform Schild Analysis (Determine pA2) Calc_EC50->Schild

Experimental workflow for the in vitro organ bath assay.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Phenylephrine-Induced Bladder Neck Contraction

This compound ConcentrationPhenylephrine EC50 (µM)Maximum Contraction (% of Control)n (number of tissues)
Vehicle (Control)[Insert Value]100[Insert Value]
1 nM[Insert Value][Insert Value][Insert Value]
10 nM[Insert Value][Insert Value][Insert Value]
100 nM[Insert Value][Insert Value][Insert Value]
1 µM[Insert Value][Insert Value][Insert Value]

Table 2: Potency of this compound in Bladder Neck Tissue

ParameterValue95% Confidence IntervalMethod
pA2[Insert Value][Insert Value] - [Insert Value]Schild Analysis
Schild Slope[Insert Value][Insert Value] - [Insert Value]Schild Analysis

Note on Schild Analysis: A Schild slope that is not significantly different from unity (1.0) is indicative of competitive antagonism. If the slope deviates significantly, it may suggest other forms of antagonism or experimental artifacts.[12]

Conclusion

This compound serves as a potent and selective tool for investigating the role of the alpha-1A adrenergic receptor in bladder neck smooth muscle contraction. The provided protocols and data presentation formats offer a standardized approach for researchers to study the effects of this compound and to further elucidate the pharmacology of the lower urinary tract. These studies are crucial for the development of more effective and targeted therapies for LUTS and other bladder neck-related disorders.

References

Application Notes and Protocols: Investigating SNAP5089 in Preclinical Models of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of SNAP5089, a highly selective α1A-adrenergic receptor antagonist, in models of benign prostatic hyperplasia (BPH). While direct studies of this compound in BPH models are not extensively published, its known mechanism of action makes it a compound of significant interest for alleviating lower urinary tract symptoms (LUTS) associated with this condition. The following protocols are based on established methodologies for assessing α1-adrenergic receptor antagonists in the context of BPH.

Introduction to this compound and its Relevance to BPH

Benign prostatic hyperplasia is a common condition in aging men, characterized by non-malignant enlargement of the prostate gland. This enlargement can lead to compression of the urethra and subsequent LUTS. The pathophysiology of BPH involves two key components: a static component related to increased prostate size and a dynamic component resulting from increased smooth muscle tone in the prostate and bladder neck.

The dynamic component is primarily mediated by the activation of α1-adrenergic receptors, with the α1A subtype being predominant in the human prostate. This compound is a potent and highly selective antagonist of the α1A-adrenergic receptor.[1] This selectivity suggests that this compound could effectively relax prostatic smooth muscle, thereby improving urinary flow and relieving LUTS, potentially with fewer cardiovascular side effects compared to non-selective α-blockers.

Data Presentation: Receptor Affinity

The following table summarizes the reported affinity of this compound for the α1-adrenoceptor in a relevant model of lower urinary tract smooth muscle. This data is crucial for designing effective dosing strategies in preclinical studies.

Table 1: Affinity of this compound in Rabbit Bladder Neck Smooth Muscle

CompoundReceptor SubtypepKb (Mean)
This compound α1-adrenoceptor7.0

This data is derived from Schild regression analyses in rabbit bladder neck tissue, a model for lower urinary tract tissues.[1]

Experimental Protocols

The following protocols outline key experiments to evaluate the efficacy of this compound in both in vivo and in vitro models relevant to BPH.

In Vivo Model: Testosterone-Induced BPH in Rats

This model is widely used to study the efficacy of compounds on prostatic growth.

Objective: To determine the effect of this compound on prostate weight and histology in a testosterone-induced BPH rat model.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Induction of BPH:

  • Dosing:

    • Administer this compound orally or via intraperitoneal injection at various doses daily, concurrently with testosterone administration.

    • Include a vehicle control group (receiving only testosterone) and a sham control group (receiving vehicle for both).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and carefully dissect the prostate glands.

    • Measure the total and ventral prostate weights.

    • Fix the prostate tissue in 10% neutral buffered formalin for histological analysis (H&E staining) to assess changes in epithelial and stromal proliferation.

In Vitro Model 1: Prostate Smooth Muscle Contraction

This assay directly assesses the ability of this compound to relax prostatic smooth muscle.

Objective: To quantify the inhibitory effect of this compound on α1-agonist-induced contraction of prostate tissue.

Methodology:

  • Tissue Preparation:

    • Obtain fresh human prostate tissue from patients undergoing radical prostatectomy or use prostate tissue from an appropriate animal model (e.g., rabbit).

    • Prepare strips of prostatic smooth muscle and mount them in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.

  • Contraction Studies:

    • Induce contractions with an α1-adrenergic agonist such as phenylephrine (B352888) or norepinephrine.

    • Establish a cumulative concentration-response curve for the agonist.

    • Pre-incubate tissue strips with varying concentrations of this compound before repeating the agonist concentration-response curve.

  • Data Analysis:

    • Measure the tension of the smooth muscle strips.

    • Calculate the EC50 values for the agonist in the presence and absence of this compound to determine the antagonist's potency (pA2 value).

In Vitro Model 2: Prostate Cell Line Studies

While the primary action of this compound is on smooth muscle tone, it is prudent to evaluate its effects on prostate cell viability and proliferation. The BPH-1 cell line is a well-established model for benign prostatic epithelial cells.[3][4]

Objective: To assess the effect of this compound on the viability and proliferation of BPH-1 cells.

Methodology:

  • Cell Culture:

    • Culture BPH-1 cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Treatment:

    • Seed cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, and 72 hours.

  • Viability/Proliferation Assay:

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value, if applicable.

Visualization of Pathways and Workflows

signaling_pathway cluster_prostate_cell Prostate Smooth Muscle Cell NE Norepinephrine a1A_AR α1A-Adrenergic Receptor NE->a1A_AR Gq Gq Protein Activation a1A_AR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 Contraction Smooth Muscle Contraction IP3->Contraction This compound This compound This compound->a1A_AR experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies BPH_model Testosterone-Induced BPH Rat Model Treatment_in_vivo This compound Administration BPH_model->Treatment_in_vivo Organ_bath Prostate Smooth Muscle Contraction Assay Analysis_in_vivo Prostate Weight & Histology Treatment_in_vivo->Analysis_in_vivo Cell_culture BPH-1 Cell Proliferation Assay logical_relationship BPH Benign Prostatic Hyperplasia Dynamic_Component Dynamic Component (Increased Smooth Muscle Tone) BPH->Dynamic_Component a1A_AR_activity α1A-Adrenergic Receptor Activity Dynamic_Component->a1A_AR_activity LUTS_relief Relief of Lower Urinary Tract Symptoms a1A_AR_activity->LUTS_relief causes SNAP5089_action This compound (α1A Antagonist) SNAP5089_action->a1A_AR_activity SNAP5089_action->LUTS_relief leads to

References

Application Notes and Protocols: SNAP5089 Pharmacokinetics and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for studying the pharmacokinetics (PK) and metabolism of the selective alpha-1A adrenergic receptor antagonist, SNAP5089. While specific in vivo data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats used in preclinical drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) of a novel chemical entity.

Introduction to this compound

This compound is a potent and highly selective antagonist for the alpha-1A adrenergic receptor, with significantly lower affinity for the alpha-1B and alpha-1D subtypes.[1] Its primary mechanism of action involves the blockade of these receptors, which are predominantly located in the smooth muscle of the prostate and bladder neck. This selectivity suggests a potential therapeutic application in conditions such as benign prostatic hyperplasia (BPH), with a reduced likelihood of cardiovascular side effects associated with non-selective alpha-1 blockers.[2][3] A thorough understanding of its pharmacokinetic and metabolic profile is crucial for its development as a therapeutic agent.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to determine the fate of a drug in the body over time. These studies provide critical parameters that inform dosing regimens and predict drug exposure in humans.

Data Presentation: Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters that are typically determined for a novel compound like this compound. The values presented here are hypothetical and serve as a template for data presentation.

ParameterSymbolDefinitionHypothetical Value (Rodent Model)
Absorption
BioavailabilityF (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.45% (Oral)
Maximum ConcentrationCmaxThe maximum observed plasma concentration of the drug.850 ng/mL
Time to Maximum ConcentrationTmaxThe time at which Cmax is observed.1.5 hours
Distribution
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.2.5 L/kg
Protein Binding%The extent to which a drug attaches to proteins in the blood.95%
Metabolism
Half-lifeThe time required for the concentration of the drug in the body to be reduced by one-half.6 hours
Excretion
ClearanceCLThe volume of plasma cleared of the drug per unit time.0.5 L/hr/kg
Excretion Routes-The primary routes by which the drug and its metabolites are eliminated from the body.Primarily hepatic metabolism and biliary excretion.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical single-dose pharmacokinetic study in a rodent model (e.g., rat or mouse) to determine the parameters listed above.

Objective: To characterize the plasma concentration-time profile of this compound following intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Appropriate vehicle for IV and PO administration (e.g., saline with a solubilizing agent)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.

  • Dosing:

    • IV Group: Administer this compound intravenously via the tail vein at a dose of 1 mg/kg.

    • PO Group: Administer this compound orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from each animal at the following time points:

    • IV Group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO Group: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the mean plasma concentration versus time for each route of administration. Calculate the key pharmacokinetic parameters using appropriate software.

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study acclimation Animal Acclimation dosing Dosing (IV & PO) acclimation->dosing formulation Formulation Preparation formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc PK Parameter Calculation analysis->pk_calc reporting Reporting pk_calc->reporting

Figure 1: Experimental workflow for an in vivo pharmacokinetic study.

Metabolism Studies

Metabolism studies are conducted to identify the metabolic pathways of a drug, the enzymes responsible for its biotransformation, and the structure of its metabolites. This information is critical for understanding the drug's clearance mechanism and for identifying any potentially active or toxic metabolites.

Data Presentation: In Vitro Metabolic Stability

Metabolic stability is assessed to predict the in vivo clearance of a compound. The following table presents hypothetical metabolic stability data for this compound in liver microsomes from different species.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse1546.2
Rat2527.7
Dog4017.3
Monkey5512.6
Human709.9
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol describes a common in vitro assay to determine the metabolic stability of this compound.

Objective: To determine the rate of metabolism of this compound in liver microsomes from various species.

Materials:

  • This compound

  • Liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate (B84403) buffer

  • Incubator

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the this compound stock solution. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism oxidation Oxidation (CYP450) Phase1_Metabolites Phase I Metabolites oxidation->Phase1_Metabolites hydrolysis Hydrolysis hydrolysis->Phase1_Metabolites glucuronidation Glucuronidation (UGTs) Phase2_Metabolites Phase II Metabolites glucuronidation->Phase2_Metabolites sulfation Sulfation (SULTs) sulfation->Phase2_Metabolites This compound This compound This compound->oxidation This compound->hydrolysis Phase1_Metabolites->glucuronidation Phase1_Metabolites->sulfation Excretion Excretion Phase1_Metabolites->Excretion Phase2_Metabolites->Excretion

Figure 2: Generalized metabolic pathway for a xenobiotic compound.

Conclusion

The protocols and data presentation formats outlined in these application notes provide a framework for the comprehensive evaluation of the pharmacokinetic and metabolic properties of this compound. While the presented data is hypothetical, the described methodologies are standard in the pharmaceutical industry and are essential for progressing a compound through preclinical and clinical development. These studies will ultimately define the disposition of this compound in biological systems and guide its safe and effective use in future clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Experimental Guidance for SNAP-5089 and SLC13 Family Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "SNAP-5089": Initial searches for "SNAP-5089" identify it as a selective α1A-adrenergic receptor antagonist. However, the context of common experimental inquiries often relates to metabolic transporters. It is possible that "SNAP-5089" is a typographical error and the intended topic is inhibitors of the SLC13 family of sodium-dependent dicarboxylate transporters (e.g., SLC13A2, SLC13A5). To provide comprehensive support, this guide addresses common experimental problems for both SNAP-5089 and inhibitors of the SLC13 transporter family .

Section 1: SNAP-5089 (α1A-Adrenergic Receptor Antagonist)

This section provides troubleshooting guidance and experimental protocols for researchers working with SNAP-5089, a selective antagonist of the α1A-adrenergic receptor.

Frequently Asked Questions (FAQs) for SNAP-5089 Experiments

Q1: What is SNAP-5089 and what is its primary mechanism of action?

A1: SNAP-5089 is a potent and selective antagonist of the α1A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] It exhibits significantly higher affinity for the α1A subtype compared to other adrenergic receptor subtypes (α1B, α1D, α2A, α2B, α2C) and L-type calcium channels.[1][] Its primary mechanism of action is to competitively block the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) to the α1A-adrenergic receptor, thereby inhibiting downstream signaling pathways.[4][5]

Q2: What are the common applications of SNAP-5089 in research?

A2: SNAP-5089 is primarily used as a research tool to:

  • Characterize the pharmacological properties of α1A-adrenergic receptors in various tissues and cell lines.

  • Differentiate between α1A-adrenergic receptor subtypes in functional assays.

  • Investigate the physiological roles of the α1A-adrenergic receptor in systems such as the lower urinary tract and vascular smooth muscle.[1]

Q3: What are some potential off-target effects to be aware of?

A3: While SNAP-5089 is highly selective for the α1A-adrenoceptor, at high concentrations, it may interact with other α-adrenoceptor subtypes and L-type calcium channels.[1][] It is crucial to use the lowest effective concentration to minimize off-target effects and to include appropriate controls in your experiments.

Troubleshooting Guide for SNAP-5089 Experiments
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in radioligand binding assays (e.g., high non-specific binding). 1. Radioligand concentration is too high.2. Insufficient washing.3. Inappropriate buffer composition.4. Low quality of cell membrane preparation.1. Use a radioligand concentration at or below the Kd value.2. Increase the number and volume of wash steps with ice-cold buffer.3. Optimize the assay buffer with agents like BSA to reduce non-specific binding.4. Ensure proper homogenization and washing of membranes to remove endogenous ligands.
Low or no antagonist effect in functional assays (e.g., calcium flux). 1. SNAP-5089 degradation.2. Incorrect concentration of SNAP-5089.3. Low receptor expression in the cell line.4. Agonist concentration is too high.1. Prepare fresh stock solutions of SNAP-5089 and store them appropriately.2. Perform a dose-response curve to determine the optimal concentration.3. Verify receptor expression using techniques like Western blot or radioligand binding.4. Use an agonist concentration around the EC80 for Schild analysis.[6]
Variability in Schild analysis results. 1. Non-equilibrium conditions.2. Non-competitive antagonism.3. Agonist acting on multiple receptors.1. Ensure that both agonist and antagonist have reached equilibrium with the receptors during incubation.2. Verify that the antagonist causes parallel rightward shifts of the agonist concentration-response curve without depressing the maximum response.[7]3. Use a selective agonist if possible, or a cell line expressing only the receptor of interest.
Unexpected physiological responses in ex vivo tissue experiments. 1. Presence of multiple α1-adrenoceptor subtypes in the tissue.2. Off-target effects at high concentrations.1. Use SNAP-5089 in conjunction with other subtype-selective antagonists to dissect the contribution of each receptor subtype.2. Perform a thorough concentration-response analysis to ensure the observed effect is mediated by α1A-adrenoceptor blockade.
Quantitative Data for SNAP-5089
Parameter Receptor Subtype Value (nM) Reference
Ki α1A0.35[1][]
α1B220[1][]
α1D540[1][]
α2A1200[1][]
α2B800[1][]
α2C370[1][]
L-type Ca2+ channel540[1][]
Experimental Protocols

This protocol describes a functional assay to determine the affinity (pA2 value) of SNAP-5089 for the human α1A-adrenergic receptor stably expressed in HEK293 cells by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human α1A-adrenergic receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Phenylephrine (B352888) (agonist).

  • SNAP-5089.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the HEK293-α1A cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of SNAP-5089 to the wells and incubate for a sufficient time to reach equilibrium (e.g., 30 minutes at 37°C). Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation: Prepare a concentration-response curve of phenylephrine. Add the different concentrations of phenylephrine to the wells containing the pre-incubated antagonist.

  • Measurement: Immediately measure the fluorescence signal using a plate reader capable of detecting intracellular calcium changes.

  • Data Analysis:

    • Generate concentration-response curves for phenylephrine in the absence and presence of different concentrations of SNAP-5089.

    • Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log molar concentration of SNAP-5089. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).[7][8]

Visualization: Signaling Pathway and Experimental Workflow

alpha1A_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) a1A_AR α1A-Adrenergic Receptor NE->a1A_AR Activates This compound SNAP-5089 (Antagonist) This compound->a1A_AR Blocks Gq Gq protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Ca_response PKC->Ca_response

Caption: α1A-Adrenergic Receptor Signaling Pathway.

schild_analysis_workflow start Start plate_cells Plate HEK293-α1A cells start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye preincubate Pre-incubate with varying [SNAP-5089] load_dye->preincubate stimulate Stimulate with varying [Phenylephrine] preincubate->stimulate measure Measure fluorescence (intracellular Ca²⁺) stimulate->measure analyze Generate dose-response curves and perform Schild regression measure->analyze end Determine pA2 value analyze->end

Caption: Schild Analysis Experimental Workflow.

Section 2: SLC13 Family Transporter Inhibitors

This section is dedicated to researchers working with inhibitors of the SLC13 family of sodium-dependent dicarboxylate transporters, such as SLC13A2 (NaDC1) and SLC13A5 (NaCT).

Frequently Asked Questions (FAQs) for SLC13 Inhibitor Experiments

Q1: What are SLC13 family transporters and why are they important?

A1: The SLC13 family consists of sodium-dependent transporters that mediate the uptake of di- and tricarboxylates, such as citrate (B86180) and succinate, across the plasma membrane.[9][10][11] These transporters play crucial roles in various metabolic processes, including the citric acid cycle, fatty acid synthesis, and gluconeogenesis.[9][10][12] Dysregulation of SLC13 transporters is implicated in metabolic diseases, making them attractive drug targets.[9][10]

Q2: What are the common experimental models to study SLC13 inhibitors?

A2: Common models include:

  • HEK293 cells transiently or stably overexpressing a specific SLC13 family member (e.g., SLC13A2 or SLC13A5).[13]

  • Primary cells that endogenously express the transporter of interest, such as hepatocytes for SLC13A5.[]

  • Xenopus laevis oocytes injected with cRNA encoding the transporter.

Q3: What types of assays are used to screen for and characterize SLC13 inhibitors?

A3: The most common assays are:

  • Radiolabeled substrate uptake assays: These directly measure the transport of a radiolabeled substrate (e.g., [14C]succinate for SLC13A2 or [14C]citrate for SLC13A5) into cells.[13][14][15]

  • Fluorescent biosensor assays: These utilize genetically encoded sensors, like the Citron1 biosensor, to detect changes in intracellular citrate concentration in real-time.[14][16][17]

  • Mass spectrometry-based assays: These can measure the uptake of non-labeled substrates.[18]

Troubleshooting Guide for SLC13 Inhibitor Experiments
Problem Possible Cause(s) Recommended Solution(s)
High background in radiolabeled uptake assays (high uptake in control cells). 1. Endogenous transporter expression in the host cell line.2. Non-specific binding of the radiolabel to the cells or plate.3. Insufficient washing.1. Screen different cell lines for low endogenous transporter activity or use a knockout cell line.2. Include a control with a known potent inhibitor to determine the level of non-specific binding.3. Optimize wash steps with ice-cold buffer to remove unbound radiolabel.
Low signal-to-noise ratio in fluorescent biosensor assays. 1. Low expression of the biosensor or the transporter.2. Phototoxicity or photobleaching.3. Inappropriate buffer conditions.1. Optimize transfection or transduction efficiency. Co-expression of the transporter and biosensor is crucial.2. Reduce excitation light intensity and exposure time.3. Ensure the assay buffer maintains cell health and optimal transporter function.
Test compound shows poor potency or is inactive. 1. Poor membrane permeability of the compound.2. The compound is a substrate rather than an inhibitor.3. Compound instability or insolubility in the assay buffer.1. For cell-based assays, consider the physicochemical properties of the compound.2. Perform counter-screens to determine if the compound is transported by the target.3. Check the solubility and stability of the compound under assay conditions. Prepare fresh solutions.
High variability between replicate wells. 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Pipetting errors.1. Ensure a homogenous cell suspension and careful plating.2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.3. Use calibrated pipettes and ensure proper mixing.
Quantitative Data for Selected SLC13 Family Inhibitors
Transporter Inhibitor Assay System IC50 (µM) Reference
mNaDC1 (mouse SLC13A2) Compound 1HEK-293 cells72[13]
Compound 10HEK-293 cells85[13]
hNaDC3 (human SLC13A3) Compound 1HEK-293 cells159 ± 41[13]
Compound 10HEK-293 cells82 ± 14[13]
HEK-NaCT (human SLC13A5) Dicarboxylate 2 (PF-06649298)HEK-NaCT cells0.41[19]
Racemic dicarboxylate 1HEK-NaCT cells0.80[19]
Experimental Protocols

This protocol details a method to screen for inhibitors of human SLC13A2 (hNaDC1) expressed in HEK293 cells using a radiolabeled substrate.

Materials:

  • HEK293 cells transiently transfected with a plasmid encoding hNaDC1.

  • Control HEK293 cells transfected with an empty vector.

  • Transport buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, 25 mM HEPES, pH 7.4).

  • [1,4-14C]succinic acid.

  • Test compounds (potential inhibitors).

  • 96-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Seed both hNaDC1-expressing and control HEK293 cells into 96-well plates and grow to confluence.

  • Pre-incubation with Inhibitor: On the day of the assay, aspirate the culture medium and wash the cells with transport buffer. Pre-incubate the cells with various concentrations of the test compound in transport buffer for a defined period (e.g., 10-30 minutes) at 37°C. Include a vehicle control.

  • Initiate Uptake: Start the transport reaction by adding transport buffer containing a fixed concentration of [14C]succinate (e.g., 10 µM) and the corresponding concentration of the test compound.

  • Incubation: Incubate for a short, optimized period (e.g., 15 minutes) at 37°C to ensure initial uptake rates are measured.

  • Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold transport buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the empty vector-transfected cells (background) from the hNaDC1-expressing cells to determine specific uptake.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization: Signaling Pathway and Experimental Workflow

citrate_transport_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Citrate_out Citrate SLC13A5 SLC13A5 (NaCT) Citrate_out->SLC13A5 Na_out Na⁺ Na_out->SLC13A5 Citrate_in Citrate SLC13A5->Citrate_in Co-transport Na_in Na⁺ SLC13A5->Na_in Inhibitor SLC13 Inhibitor Inhibitor->SLC13A5 Blocks ACLY ATP-Citrate Lyase (ACLY) Citrate_in->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA OAA Oxaloacetate ACLY->OAA FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Gluco Gluconeogenesis OAA->Gluco

Caption: Citrate Transport and Metabolism Pathway.

slc13_inhibitor_screening_workflow start Start plate_cells Plate SLC13-expressing and control cells start->plate_cells preincubate Pre-incubate with test compounds plate_cells->preincubate add_radiolabel Add radiolabeled substrate (e.g., [¹⁴C]citrate) preincubate->add_radiolabel incubate Incubate for defined time add_radiolabel->incubate wash Wash to remove unbound substrate incubate->wash lyse_count Lyse cells and measure radioactivity wash->lyse_count analyze Calculate % inhibition and determine IC₅₀ lyse_count->analyze end Identify potent inhibitors analyze->end

Caption: SLC13 Inhibitor Screening Workflow.

References

SNAP5089 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNAP-5089. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is SNAP-5089?

SNAP-5089 is a potent and highly selective α1A-adrenoceptor antagonist. It exhibits over 600-fold greater selectivity for the α1A subtype compared to other adrenoceptor subtypes. This selectivity makes it a valuable tool for researchers studying the role of the α1A-adrenoceptor in various physiological processes, particularly in smooth muscle contraction.

Q2: What are the primary research applications for SNAP-5089?

SNAP-5089 is primarily used in pharmacological studies to investigate the function of α1A-adrenergic receptors. Common applications include:

  • Studying smooth muscle contraction in tissues such as the prostate, bladder neck, and blood vessels.

  • Characterizing the role of α1A-adrenoceptors in lower urinary tract function.

  • Differentiating between α1-adrenoceptor subtypes in various tissues and cell lines.

Q3: What are the recommended storage conditions for SNAP-5089?

For optimal stability, SNAP-5089 should be stored as a solid at 2-8°C. Once dissolved in a solvent such as DMSO or ethanol, it is recommended to prepare aliquots and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Solubility Data

SNAP-5089 is soluble in both DMSO and ethanol. The following table summarizes its solubility.

SolventReported SolubilityMolar Concentration (at 64.52 mg/mL)
DMSOSoluble to 100 mM~155 mM
<64.52 mg/mL~100 mM
EthanolSoluble to 100 mM~155 mM
<64.52 mg/mL~100 mM

Note: The molecular weight of SNAP-5089 hydrochloride is 645.19 g/mol . Therefore, a 100 mM solution is equivalent to 64.52 mg/mL.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of SNAP-5089 in DMSO.

Materials:

  • SNAP-5089 hydrochloride (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of solid SNAP-5089 and the DMSO to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out a desired amount of SNAP-5089. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.45 mg of SNAP-5089 hydrochloride.

  • Dissolve: Add the appropriate volume of DMSO to the SNAP-5089 solid. For 6.45 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution until the SNAP-5089 is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

G cluster_0 Preparation of SNAP-5089 Stock Solution start Start equilibrate Equilibrate SNAP-5089 and DMSO to Room Temp. start->equilibrate weigh Weigh 6.45 mg of SNAP-5089 equilibrate->weigh add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution warm Warm gently (37°C) check_dissolution->warm No aliquot Aliquot into single-use tubes check_dissolution->aliquot Yes warm->vortex store Store at -20°C or -80°C aliquot->store end_prep End store->end_prep

Workflow for preparing a 10 mM stock solution of SNAP-5089.

Troubleshooting Guide

Issue 1: SNAP-5089 is not dissolving in the solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity.

  • Solution:

    • Ensure you are not exceeding the recommended solubility (up to 100 mM in DMSO or ethanol).

    • Use anhydrous (dry) DMSO, as water content can affect the solubility of some compounds.

    • Gentle warming (e.g., a brief period in a 37°C water bath) and vortexing can help facilitate dissolution.

    • Sonication for a short period may also be effective.

Issue 2: The SNAP-5089 stock solution appears cloudy or has precipitates after storage.

  • Possible Cause: The compound may have come out of solution during storage, especially if it was not stored properly or if the solvent was not anhydrous.

  • Solution:

    • Warm the vial to room temperature and vortex thoroughly to see if the precipitate redissolves.

    • If the precipitate persists, it may be necessary to prepare a fresh stock solution.

    • Ensure that stock solutions are stored in tightly sealed vials to prevent moisture absorption.

Issue 3: Precipitation is observed when diluting the SNAP-5089 stock solution into aqueous media (e.g., cell culture medium).

  • Possible Cause: SNAP-5089 has limited solubility in aqueous solutions. The final concentration in the aqueous medium may be too high.

  • Solution:

    • Keep the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium as low as possible (typically <0.1%).

    • Add the SNAP-5089 stock solution to the aqueous medium while vortexing to ensure rapid and even dispersal.

    • Perform serial dilutions to reach the final desired concentration.

    • Consider using a solubilizing agent, such as Pluronic F-127, in your aqueous medium, but be sure to test for any effects of the agent on your experimental system.

G cluster_1 Troubleshooting SNAP-5089 Solubility Issues issue Solubility Issue Encountered check_concentration Is concentration > 100 mM? issue->check_concentration reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes check_solvent Is solvent anhydrous? check_concentration->check_solvent No apply_heat_vortex Warm gently and vortex/sonicate reduce_concentration->apply_heat_vortex use_anhydrous Use anhydrous solvent check_solvent->use_anhydrous No check_solvent->apply_heat_vortex Yes use_anhydrous->apply_heat_vortex still_issue Issue persists? apply_heat_vortex->still_issue prepare_fresh Prepare fresh stock solution still_issue->prepare_fresh Yes precipitation_in_media Precipitation in aqueous media? still_issue->precipitation_in_media No resolved Issue Resolved prepare_fresh->resolved lower_dmso Lower final DMSO concentration precipitation_in_media->lower_dmso Yes precipitation_in_media->resolved No serial_dilution Use serial dilutions lower_dmso->serial_dilution add_while_vortexing Add stock to media while vortexing serial_dilution->add_while_vortexing add_while_vortexing->resolved

A logical workflow for troubleshooting solubility issues with SNAP-5089.

SNAP-5089 Stock Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of SNAP-5089 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving SNAP-5089?

A1: SNAP-5089 is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1] For biological experiments, high-purity, anhydrous DMSO is the preferred solvent for preparing concentrated stock solutions.

Q2: What is the maximum recommended concentration for a SNAP-5089 stock solution?

A2: While the theoretical solubility in DMSO and ethanol can be high, it is advisable to prepare a stock solution at a concentration that is convenient for your experimental needs and ensures complete dissolution. A common starting point for a stock solution is 10 mM.

Q3: How should I store the solid SNAP-5089 compound?

A3: Solid SNAP-5089 should be stored at +4°C or between 2-8°C.[2][]

Q4: How should I store the prepared SNAP-5089 stock solution?

A4: It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] When stored in a solvent at -80°C, the solution can be stable for up to one year.[6] For storage at -20°C, it is generally recommended to use the solution within one to six months.[4][5]

Q5: My SNAP-5089 precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. What should I do?

A5: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 645.19 g/mol [2][]
Solubility Soluble in DMSO and Ethanol[1]
Storage (Solid) +4°C or 2-8°C[2][]
Storage (Solution) -20°C (1-6 months) or -80°C (up to 1 year)[4][5][6]

Experimental Protocols

Protocol for Preparing a 10 mM SNAP-5089 Stock Solution in DMSO

Materials:

  • SNAP-5089 solid compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath or heat block (37°C)

Procedure:

  • Equilibrate: Allow the vial of solid SNAP-5089 to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Using a calibrated analytical balance, carefully weigh out the desired amount of SNAP-5089. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.45 mg of SNAP-5089.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 645.19 g/mol = 6.45 mg

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the SNAP-5089 powder.

  • Mix: Securely cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. A clear solution should be obtained.

  • (Optional) Aid Dissolution: If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C for a short period. Vortex again to ensure homogeneity.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in DMSO 1. DMSO has absorbed moisture. 2. Insufficient mixing. 3. Compound has degraded.1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Continue vortexing and consider gentle warming (37°C) or sonication. 3. If dissolution is still an issue, consider obtaining a fresh vial of the compound.
Precipitation upon dilution in aqueous buffer The compound's aqueous solubility limit has been exceeded. This is common for hydrophobic compounds.1. Lower the Final Concentration: Try diluting to a lower final concentration in your assay. 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the 10 mM DMSO stock to 1 mM in DMSO, then further dilute into your aqueous buffer. 3. Increase Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.1% to 0.5%) in your assay may keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.[4] 4. Pre-warm the Aqueous Buffer: Warming your cell culture media or buffer to 37°C before adding the SNAP-5089 stock solution can sometimes help. 5. Rapid Mixing: Add the stock solution to the aqueous buffer while vortexing or rapidly pipetting to ensure quick and even dispersion.
Inconsistent experimental results 1. Repeated freeze-thaw cycles of the stock solution. 2. Incomplete initial dissolution.1. Always aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[4][5] 2. Before each use, ensure the thawed aliquot is at room temperature and vortex it gently to ensure homogeneity. Visually inspect for any precipitate.

Visualizations

Experimental Workflow: Preparing SNAP-5089 Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate SNAP-5089 to Room Temperature Weigh Weigh SNAP-5089 Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Thoroughly Add_DMSO->Vortex Check_Solubility Visually Inspect for Complete Dissolution Vortex->Check_Solubility Optional_Aid Optional: Warm (37°C) or Sonicate Check_Solubility->Optional_Aid If not dissolved Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot If dissolved Optional_Aid->Vortex Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a SNAP-5089 stock solution.

Signaling Pathway: α1A-Adrenergic Receptor Antagonism by SNAP-5089

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine a1A_AR α1A-Adrenergic Receptor NE->a1A_AR Activates Gq Gq Protein a1A_AR->Gq Activates SNAP5089 SNAP-5089 This compound->a1A_AR Antagonizes PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: SNAP-5089 antagonizes the α1A-adrenergic receptor signaling pathway.

References

Technical Support Center: Optimizing SNAP5089 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNAP5089. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and key quantitative data to help optimize your experimental design and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective alpha-1A adrenergic receptor (α1A-AR) antagonist.[1][2] The α1A-AR is a G-protein coupled receptor (GPCR) that, upon binding to its natural ligand (e.g., norepinephrine), activates the Gq signaling pathway. This cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[3][4][5] this compound acts by binding to the α1A-AR and preventing the initiation of this signaling cascade.

Q2: How do I prepare a stock solution of this compound?

A2: this compound is a small molecule that, like many similar compounds, has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6][7] For example, create a 10 mM stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability.[7] When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer or cell culture medium.

Q3: My this compound precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution."[8] It occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous solution where its solubility is much lower. Here are some strategies to mitigate this:

  • Ensure the final DMSO concentration is consistent and low, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[6]

  • Perform serial dilutions in your assay buffer rather than a single large dilution step.

  • Add the aqueous buffer to the DMSO stock solution dropwise while vortexing, rather than the other way around.

  • Gently warm the solution if the compound is heat-stable.[8]

  • Determine the kinetic solubility of this compound in your specific assay buffer to establish its maximum soluble concentration under your experimental conditions.[9]

Q4: What is a good starting concentration for my in vitro assay?

A4: The optimal concentration depends on the specific assay and cell type. This compound and similar α1A-AR antagonists are highly potent, with reported binding affinities (Kd) and functional antagonist constants (Kb) in the picomolar to low nanomolar range.[10][11] For initial cell-based experiments, a good starting point is to perform a dose-response curve ranging from 0.1 nM to 1 µM. For biochemical assays, concentrations below 100 nM are typically effective.[12]

Q5: How can I differentiate between on-target and off-target effects?

A5: Distinguishing between on-target and off-target effects is critical for accurate data interpretation.[13]

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the desired biological effect.[6]

  • Use a Structurally Unrelated Antagonist: Employ a different α1A-AR antagonist with a distinct chemical structure. If both compounds yield the same phenotype, it is more likely an on-target effect.[6]

  • Rescue Experiment: If possible, overexpress the α1A-AR in your cell system to see if it mitigates the effect of the inhibitor, which would suggest an on-target mechanism.

  • Check Selectivity: this compound is highly selective for the α1A subtype over α1B and α1D.[1] If your cell system expresses multiple subtypes, you can use antagonists with different selectivity profiles to dissect the specific receptor responsible for the observed effect.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in in vitro assays.

ProblemPossible Cause(s)Suggested Solution(s)
No biological effect observed. 1. Concentration Too Low: The concentration of this compound may be insufficient to antagonize the receptor effectively. 2. Compound Instability/Degradation: The compound may have degraded during storage or in the assay medium. 3. Cell Line Unresponsive: The cell line may not express the α1A-adrenergic receptor or the downstream signaling components.1. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM).[14] 2. Prepare fresh stock solutions. For long experiments, consider replenishing the media with fresh compound.[13] 3. Verify α1A-AR expression in your cell line via qPCR, Western blot, or functional assays with a known agonist.
High cell death or cytotoxicity observed. 1. Concentration Too High: The concentration may be causing off-target effects or general cytotoxicity.[12] 2. Solvent Toxicity: The final concentration of DMSO may be too high for your cells.[13] 3. On-Target Toxicity: The α1A-AR pathway may be critical for the survival of your specific cell type.1. Perform a dose-response experiment to determine the IC50 for cytotoxicity and work at concentrations well below this value. 2. Ensure the final DMSO concentration is ≤ 0.1% and is consistent across all wells, including the vehicle control.[13] 3. Investigate the known functions of the α1A-AR in your cell model.
High variability between replicate wells. 1. Incomplete Solubilization: The compound may be precipitating out of solution, leading to inconsistent concentrations across the plate. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. 3. Edge Effects: Wells on the edge of the plate can be prone to evaporation, altering concentrations.1. Visually inspect the plate under a microscope for precipitate. Re-optimize the dilution method (see FAQ Q3). 2. Ensure a homogenous single-cell suspension before plating. 3. Avoid using the outermost wells of the plate for data collection; fill them with sterile buffer or media instead.

Quantitative Data

The following tables summarize the binding affinities and functional antagonist potencies for potent α1A-AR antagonists, including compounds structurally related to this compound. This data can guide the selection of appropriate concentrations for your experiments.

Table 1: Antagonist Binding Affinity (Ki) at Cloned Human Adrenergic Receptor Subtypes

Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)Selectivity (α1B/α1A)Selectivity (α1D/α1A)
L-771,688 (SNAP 6383) ~0.05 - 1>500>500>500-fold>500-fold

Data derived from studies on L-771,688, a compound closely related to this compound, demonstrating the high potency and selectivity characteristic of this antagonist class.[10][11]

Table 2: Functional Antagonist Potency (Kb) in Isolated Tissues

Tissue (Primary Receptor Subtype)AgonistAntagonistApparent Kb (nM)
Rat Prostate (α1A)PhenylephrineL-771,6880.04
Human Prostate (α1A)PhenylephrineL-771,6880.28
Dog Prostate (α1A)A-61603L-771,6880.02
Rat Aorta (α1D/α1B)NorepinephrineL-771,688>1000

Data from functional studies with L-771,688 highlight its potent antagonism in tissues where the α1A-AR subtype is predominant.[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM DMSO stock solution and subsequent serial dilutions for use in cell-based assays.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Appropriate cell culture medium or assay buffer

  • Procedure for 10 mM Stock Solution:

    • Determine the molecular weight (MW) of this compound (e.g., 645.2 g/mol for the hydrochloride salt).[7]

    • Weigh out a precise amount of this compound powder (e.g., 1 mg).

    • Calculate the volume of DMSO required: Volume (L) = [Mass (g) / MW ( g/mol )] / Concentration (mol/L).

    • For 1 mg of this compound (MW 645.2), to make a 10 mM (0.01 M) solution, you would add 155 µL of DMSO.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Procedure for Working Solutions (Example for a Dose-Response Curve):

    • Perform serial dilutions from your 10 mM stock solution into sterile cell culture medium or assay buffer.

    • To create a 10 µM working solution, dilute the 10 mM stock 1:1000 (e.g., add 1 µL of stock to 999 µL of medium).

    • Perform subsequent 1:10 serial dilutions from the 10 µM solution to generate a concentration curve (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., 0.1%).

Protocol 2: General Method for Determining IC50 in a Cell-Based Assay

This protocol provides a general framework for a 96-well plate-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The specific readout (e.g., fluorescence, luminescence, absorbance) will depend on the assay type (e.g., calcium flux, cell viability, reporter gene).

  • Cell Seeding:

    • Culture cells expressing the α1A-adrenergic receptor under standard conditions.

    • Harvest and count the cells. Seed them into a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound as described in Protocol 1.

    • Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

    • Incubate for a predetermined time to allow the antagonist to bind to the receptor (e.g., 30-60 minutes).

  • Agonist Stimulation and Signal Detection:

    • Add a known α1A-AR agonist (e.g., norepinephrine, phenylephrine) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the "negative control" wells.

    • Immediately or after a specified incubation period, measure the cellular response using a plate reader. The method will depend on the assay:

      • Calcium Flux Assay: Measure fluorescence changes using a calcium-sensitive dye.

      • Cell Viability Assay: Add a viability reagent (e.g., MTT, resazurin, or an ATP-based luminescent reagent) and measure absorbance, fluorescence, or luminescence.[15]

      • Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).

  • Data Analysis:

    • Normalize the data: Set the average signal from the "vehicle control + agonist" wells as 100% activity and the "negative control" (no agonist) as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of this compound that inhibits the agonist-induced response by 50%.[16]

Visualizations: Pathways and Workflows

Diagram 1: Alpha-1A Adrenergic Receptor Signaling Pathway

SNAP5089_Pathway cluster_membrane Plasma Membrane NE Norepinephrine (Agonist) Receptor α1A-Adrenergic Receptor NE->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Inhibits Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response IC50_Workflow start Start: Culture α1A-AR Expressing Cells seed Seed Cells into 96-Well Plate start->seed prepare_cpd Prepare Serial Dilutions of this compound seed->prepare_cpd pretreat Pre-incubate Cells with this compound prepare_cpd->pretreat stimulate Stimulate with Agonist (e.g., NE) pretreat->stimulate measure Measure Cellular Response stimulate->measure analyze Normalize Data & Plot Dose-Response Curve measure->analyze end Calculate IC50 Value analyze->end Troubleshooting_Logic start Unexpected Result (e.g., No Effect) check_conc Is Concentration Range Appropriate? start->check_conc increase_conc Action: Increase Concentration Range check_conc->increase_conc No check_compound Is Compound Active? check_conc->check_compound Yes new_stock Action: Prepare Fresh Stock check_compound->new_stock No check_cells Do Cells Express Functional α1A-AR? check_compound->check_cells Yes validate_cells Action: Validate Cell Model (e.g., with Agonist) check_cells->validate_cells No cytotoxicity Unexpected Result (e.g., High Cytotoxicity) check_tox_conc Is Concentration Too High? cytotoxicity->check_tox_conc lower_conc Action: Lower Concentration Range check_tox_conc->lower_conc Yes check_dmso Is Vehicle [DMSO] Concentration >0.1%? check_tox_conc->check_dmso No lower_dmso Action: Reduce Final [DMSO] check_dmso->lower_dmso Yes

References

potential off-target effects of SNAP5089

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of SNAP5089. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Summary of this compound Off-Target Binding Affinities

This compound is a potent and highly selective antagonist for the α1A-adrenergic receptor. However, like any pharmacological tool, it can interact with other receptors at higher concentrations. The following table summarizes the binding affinities (Ki) of this compound for its primary target and key off-target receptors.

Receptor SubtypeBinding Affinity (Ki) in nMSelectivity vs. α1A
α1A-Adrenergic Receptor 0.35 -
α1B-Adrenergic Receptor220~628-fold
α1D-Adrenergic Receptor370~1057-fold
α2A-Adrenergic Receptor1200~3428-fold
α2B-Adrenergic Receptor800~2285-fold
α2C-Adrenergic Receptor370~1057-fold
L-type Ca2+ Channels540~1542-fold

Data compiled from publicly available pharmacological studies.

Experimental Protocols

To aid in the replication and validation of binding affinity studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Adrenergic Receptor Subtypes

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for α1A, α1B, and α1D-adrenergic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cells stably expressing human α1A, α1B, or α1D-adrenergic receptors

  • Cell culture medium (e.g., DMEM/F-12)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • [3H]-Prazosin (radioligand)

  • This compound

  • Non-specific binding control (e.g., 10 µM phentolamine)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO cells expressing the desired receptor subtype to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of [3H]-Prazosin (typically at its Kd for the respective receptor).

    • Add increasing concentrations of this compound to competition wells.

    • For total binding, add assay buffer instead of this compound.

    • For non-specific binding, add a saturating concentration of a non-labeled antagonist (e.g., phentolamine).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture Culture CHO Cells Harvest Harvest & Homogenize Culture->Harvest Centrifuge1 Low-Speed Centrifugation Harvest->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membranes Centrifuge2->Resuspend Add_Membranes Add Membranes Resuspend->Add_Membranes Plate Prepare 96-well Plate Add_Radioligand Add [3H]-Prazosin Plate->Add_Radioligand Add_this compound Add this compound Add_Radioligand->Add_this compound Add_this compound->Add_Membranes Incubate Incubate Add_Membranes->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Ki Count->Calculate G cluster_troubleshooting Troubleshooting Logic Start Unexpected Experimental Result Check_Concentration Verify this compound Concentration Start->Check_Concentration Review_Selectivity Review Receptor Selectivity Profile Check_Concentration->Review_Selectivity Consider_Expression Consider Receptor Expression Levels Review_Selectivity->Consider_Expression Check_Ca_Channel Investigate L-type Ca2+ Channel Blockade Review_Selectivity->Check_Ca_Channel Functional_vs_Binding Assess Functional vs. Binding Potency Consider_Expression->Functional_vs_Binding Conclusion Identify Likely Cause Functional_vs_Binding->Conclusion Perform_Controls Run Control Experiments Check_Ca_Channel->Perform_Controls Perform_Controls->Conclusion

SNAP5089 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SNAP5089, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 2-8°C.[] When stored as directed in a tightly sealed vial, the product is expected to be stable for up to 6 months.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[] It is recommended to prepare fresh solutions for immediate use. If storage is necessary, stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C for up to one month. To minimize the effects of freeze-thaw cycles, use a fresh aliquot for each experiment. Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes.

Q3: Is this compound light sensitive?

A3: Yes, this compound is a dihydropyridine (B1217469) derivative.[][2][3] Compounds in this class are known to be sensitive to light, particularly in solution. The primary degradation pathway involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in foil.

Q4: What is the appearance of this compound?

A4: this compound is a yellow solid.

Stability and Solubility Data

Table 1: this compound Storage and Stability Summary

FormStorage TemperatureRecommended DurationSpecial Precautions
Solid2-8°CUp to 6 monthsKeep vial tightly sealed.
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: this compound Solubility

SolventMaximum Concentration
DMSO100 mM[]
Ethanol100 mM[]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound hydrochloride is 645.19 g/mol .

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.45 mg of this compound in 1 mL of DMSO.

  • Vortex: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Store: If not for immediate use, aliquot the stock solution into light-protected cryovials and store at -20°C.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments using this compound.

Issue 1: Inconsistent or lower than expected antagonist activity.

  • Possible Cause A: Compound Degradation.

    • Troubleshooting Step:

      • Ensure that stock solutions are fresh or have been stored correctly (aliquoted, at -20°C, protected from light).

      • Prepare a fresh stock solution from solid this compound and repeat the experiment.

      • If the issue persists, consider the possibility of degradation in the experimental media. Prepare working solutions immediately before use.

  • Possible Cause B: Incorrect Concentration.

    • Troubleshooting Step:

      • Verify calculations for stock and working solution dilutions.

      • If possible, confirm the concentration of the stock solution using a spectrophotometer, if a reference spectrum and extinction coefficient are available.

Issue 2: Precipitation of the compound in aqueous media.

  • Possible Cause: Low solubility in aqueous buffers.

    • Troubleshooting Step:

      • Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous experimental medium is kept to a minimum (typically ≤0.1%) and is consistent across all conditions.

      • Consider using a different solvent for the stock solution if compatible with the experimental system.

      • Prepare the final working solution by adding the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.

Issue 3: Variability between experiments.

  • Possible Cause A: Freeze-thaw cycles of the stock solution.

    • Troubleshooting Step: Always use a fresh aliquot of the stock solution for each experiment to avoid degradation due to repeated freezing and thawing.

  • Possible Cause B: Light exposure.

    • Troubleshooting Step: Protect all solutions containing this compound from light during preparation, storage, and the experiment itself by using amber tubes and covering plates with foil.

Visualizations

SNAP5089_Handling_Workflow This compound Handling Workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment Solid Solid this compound (2-8°C) Equilibrate Equilibrate to Room Temp Solid->Equilibrate Stock Stock Solution (-20°C, Aliquoted, Light-Protected) Dilute Prepare Working Solution (in aqueous buffer) Stock->Dilute Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Dissolve->Stock Store or Use Immediately Dissolve->Dilute Assay Perform In-Vitro Assay (Protect from light) Dilute->Assay

Caption: Workflow for handling and preparing this compound.

Troubleshooting_this compound This compound Troubleshooting Logic Start Inconsistent/Low Activity Degradation Potential Degradation? Start->Degradation Concentration Incorrect Concentration? Start->Concentration Precipitation Precipitation in Media? Start->Precipitation FreshStock Prepare Fresh Stock Protect from Light Degradation->FreshStock Yes Aliquot Use Fresh Aliquots Degradation->Aliquot Yes VerifyCalc Verify Dilution Calculations Concentration->VerifyCalc Yes SolventCheck Check Final Solvent % Use Vortexing Precipitation->SolventCheck Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support for SNAP5089: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting unexpected results and answers frequently asked questions regarding the use of SNAP5089, a highly selective α1A-adrenergic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist for the α1A-adrenergic receptor.[1] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to the α1A-adrenoceptor, thereby inhibiting downstream signaling pathways.

Q2: What are the recommended solvent and storage conditions for this compound?

Q3: I am observing lower than expected potency or inconsistent results in my cell-based assays. What could be the cause?

Several factors can contribute to lower than expected potency or variability in results:

  • Solubility Issues: Poor solubility of this compound in your assay buffer can lead to a lower effective concentration. Ensure the compound is fully dissolved. You may need to optimize the final concentration of the organic solvent (e.g., DMSO) in your assay medium, ensuring it is not toxic to your cells.

  • Compound Degradation: Improper storage of stock solutions can lead to degradation of this compound. Ensure solutions are stored at -20°C and avoid repeated freeze-thaw cycles.[3]

  • Cell Line Variability: The expression level of the α1A-adrenergic receptor can vary between cell lines and even with passage number. It is crucial to use a consistent cell passage number and to periodically verify receptor expression.

  • Assay Conditions: Factors such as incubation time, temperature, and cell density can all impact the outcome of the assay. These parameters should be optimized and kept consistent between experiments.

Q4: My Schild plot analysis for this compound is showing a slope that deviates from unity. What does this mean?

A Schild plot slope that is not equal to 1 suggests that the antagonism may not be simple, competitive, and reversible.[4] Deviations from a unit slope have been noted for this compound in some experimental systems. Potential reasons for this include:

  • Non-competitive antagonism: The antagonist may be binding to a site other than the agonist binding site (an allosteric site) and modulating the receptor's function.

  • Nonequilibrium conditions: The incubation time may not be sufficient for the antagonist to reach equilibrium with the receptor.

  • Multiple receptor subtypes: If the experimental system expresses more than one receptor subtype that can respond to the agonist, and the antagonist has different affinities for these subtypes, it can lead to a complex interaction that does not fit a simple competitive model.[5]

  • Agonist-dependent effects: The nature of the agonist used can sometimes influence the apparent behavior of the antagonist.

It is recommended to carefully review experimental conditions and consider the possibility of complex pharmacology when interpreting Schild plots with non-unit slopes.[6][7]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C36H40N4O5.HCl
Appearance Yellow Solid
Solubility DMSO, Ethanol[2]
Receptor SubtypeKi (nM)
α1A 0.35
α1B 220
α2C 370
α1D 540
α2B 800
α2A 1200
L-type Ca2+ channels 540

Experimental Protocols

General Protocol for a Functional Cell-Based Assay (Calcium Flux)

This protocol provides a general framework for assessing the antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the α1A-adrenergic receptor.

1. Cell Culture and Plating:

  • Culture cells expressing the human α1A-adrenergic receptor in appropriate media.
  • Plate cells in a 96-well, black-walled, clear-bottom plate at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay.
  • Incubate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
  • Prepare serial dilutions of this compound in a suitable assay buffer.
  • Prepare a stock solution of a suitable α1A-adrenergic agonist (e.g., phenylephrine (B352888) or A61603) and prepare dilutions in assay buffer.

3. Calcium Indicator Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
  • Remove the cell culture medium from the wells and add the dye-loading solution.
  • Incubate for the recommended time (typically 30-60 minutes) at 37°C.
  • Wash the cells gently with assay buffer to remove excess dye.

4. Antagonist Incubation:

  • Add the prepared dilutions of this compound to the respective wells.
  • Include wells with vehicle control (e.g., DMSO at the same final concentration as in the this compound wells).
  • Incubate for a predetermined time to allow the antagonist to bind to the receptors (e.g., 15-30 minutes).

5. Agonist Stimulation and Signal Detection:

  • Place the plate in a fluorescence plate reader capable of kinetic reading.
  • Set the instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator.
  • Establish a baseline fluorescence reading for a few seconds.
  • Add the agonist solution to the wells (using an automated injection system if available) at a concentration that elicits a submaximal to maximal response (e.g., EC80).
  • Immediately begin recording the fluorescence signal over time (e.g., for 60-120 seconds).

6. Data Analysis:

  • Determine the peak fluorescence response for each well.
  • Normalize the data to the vehicle control response.
  • Plot the normalized response as a function of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Visualizations

Signaling_Pathway Norepinephrine Norepinephrine/ Epinephrine alpha1A_AR α1A-Adrenergic Receptor Norepinephrine->alpha1A_AR Activates This compound This compound This compound->alpha1A_AR Blocks Gq_protein Gq/11 Protein alpha1A_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of the α1A-adrenergic receptor and the inhibitory action of this compound.

Caption: A workflow for troubleshooting unexpected results in this compound experiments.

Schild_Plot_Interpretation Start Schild Plot Analysis of This compound Data Slope_Check Is the Schild Plot Slope ≈ 1? Start->Slope_Check Competitive_Antagonism Conclusion: Simple, Competitive, Reversible Antagonism Slope_Check->Competitive_Antagonism Yes Non_Competitive Conclusion: Complex Pharmacology Slope_Check->Non_Competitive No Investigate_Further Investigate Potential Causes Non_Competitive->Investigate_Further Check_Equilibrium Verify Equilibrium Conditions (Vary Incubation Time) Investigate_Further->Check_Equilibrium Check_Receptor_Population Assess Receptor Subtype Population (e.g., using more selective agonists/antagonists) Investigate_Further->Check_Receptor_Population Consider_Allostery Consider Allosteric Modulation Investigate_Further->Consider_Allostery

Caption: Logical diagram for the interpretation of Schild plot analysis results with this compound.

References

Technical Support Center: Minimizing Experimental Variability with SNAP5089

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SNAP5089, a selective alpha-1A adrenergic receptor antagonist. Our aim is to help you minimize experimental variability and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective antagonist of the alpha-1A adrenergic receptor (α1A-AR). Its primary mechanism of action is to competitively block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to the α1A-AR. This inhibition prevents the activation of downstream signaling pathways.

Q2: What are the common research applications of this compound?

A2: this compound is primarily used as a research tool to:

  • Investigate the physiological and pathological roles of the α1A-adrenergic receptor.

  • Characterize the pharmacology of α1A-AR in various tissues and cell types.

  • Differentiate the effects of α1A-AR from other adrenergic receptor subtypes.

  • Serve as a reference compound in the development of new α1A-AR antagonists.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as DMSO and ethanol. For a typical 10 mM stock solution, dissolve the appropriate amount of this compound powder in the chosen solvent. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.

Q4: What is the recommended working concentration for this compound in cell-based assays?

A4: The optimal working concentration of this compound will vary depending on the specific cell type, receptor expression level, and the assay being performed. It is crucial to perform a concentration-response curve (dose-response) to determine the effective concentration range for your experimental system. A common starting point for in vitro studies is in the nanomolar to low micromolar range.

Q5: What are the known off-target effects of this compound?

A5: this compound exhibits high selectivity for the α1A-adrenergic receptor over other α1- and α2-adrenergic receptor subtypes. However, at high concentrations, the potential for off-target binding increases. It is essential to consult binding affinity data and include appropriate controls to rule out non-specific effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding or cell health.- Pipetting errors during compound addition.- Uneven plate incubation temperature.- Ensure a single-cell suspension and uniform cell density in all wells.- Use calibrated pipettes and consistent technique.- Ensure the incubator provides uniform temperature distribution.
No or weak antagonist effect observed - this compound concentration is too low.- Degradation of this compound.- Low expression of α1A-adrenergic receptors in the cell model.- Perform a dose-response experiment to determine the optimal concentration.- Prepare fresh working solutions from a properly stored stock solution.- Verify α1A-AR expression using techniques like qPCR, Western blot, or radioligand binding.
Precipitation of this compound in aqueous buffer - Poor solubility of this compound in the final assay buffer.- The final concentration of the organic solvent (e.g., DMSO) is too low.- Ensure the final concentration of the organic solvent in the assay buffer is sufficient to maintain solubility (typically ≤0.5%).- Prepare intermediate dilutions in a solvent compatible with your assay buffer.
Unexpected or paradoxical effects - Off-target effects at high concentrations.- Cellular toxicity.- Interaction with other components in the assay medium (e.g., serum proteins).- Use the lowest effective concentration of this compound.- Include a vehicle control (e.g., DMSO) at the same final concentration.- Perform a cytotoxicity assay to rule out cell death.- Consider reducing or removing serum from the assay medium if it interferes with this compound activity.
Inconsistent results over time - Instability of this compound in the experimental buffer or cell culture medium at 37°C.- Light-induced degradation of the compound.- Determine the stability of this compound under your specific experimental conditions by incubating it in the assay buffer for the duration of the experiment and then testing its activity.- Protect all solutions containing this compound from light by using amber vials or covering them with foil.

Data Presentation

Table 1: Binding Affinity (Ki) of this compound for Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity (fold vs. α1A)
α1A 0.35-
α1B 220628
α1D 5401543
α2A 12003428
α2B 8002286
α2C 3701057

Data is compiled from commercially available product information.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the α1A-adrenergic receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the α1A-adrenergic receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a radiolabeled α1A-AR antagonist (e.g., [3H]-Prazosin) at a concentration close to its Kd.

  • Competition Assay:

    • In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg).

    • Add increasing concentrations of unlabeled this compound.

    • Add the radioligand.

    • Define non-specific binding using a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Phentolamine).

    • Define total binding in wells with only the radioligand and membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in assay buffer using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Protocol

This protocol outlines a general procedure for measuring the effect of this compound on agonist-induced intracellular calcium mobilization.

  • Cell Culture: Plate cells expressing the α1A-adrenergic receptor onto black-walled, clear-bottom 96-well plates and grow to confluency.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash: Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Compound Incubation: Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light. Include a vehicle control.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a few seconds.

    • Inject an α1-AR agonist (e.g., phenylephrine (B352888) or A-61603) at a concentration that elicits a submaximal response (EC80).

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the IC50.

Mandatory Visualizations

SNAP5089_Signaling_Pathway Ligand Norepinephrine/ Epinephrine a1A_AR α1A-Adrenergic Receptor Ligand->a1A_AR This compound This compound This compound->a1A_AR Gq Gq Protein a1A_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response MAPK_pathway->Cellular_Response

Caption: this compound inhibits the α1A-adrenergic receptor signaling pathway.

Experimental_Workflow_this compound start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_cells Prepare Cells (Culture and Plate) start->prep_cells dose_response Perform Dose-Response Curve to Determine IC50 prep_stock->dose_response prep_cells->dose_response main_exp Conduct Main Experiment (using optimal concentration) dose_response->main_exp data_acq Data Acquisition main_exp->data_acq controls Include Controls: - Vehicle (e.g., DMSO) - Positive Control (Agonist) - Negative Control (Untreated) controls->main_exp data_an Data Analysis data_acq->data_an interpretation Interpretation of Results data_an->interpretation end End interpretation->end

Caption: A logical workflow for in vitro experiments using this compound.

addressing SNAP5089 lot-to-lot variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SNAP5089. The primary focus is to address potential lot-to-lot variability and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective alpha-1A adrenergic receptor antagonist. It functions by competitively binding to the alpha-1A adrenergic receptor, thereby blocking the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine. This inhibition prevents the activation of the Gq/11 signaling pathway, which would otherwise lead to the activation of phospholipase C, generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[1][2][3]

Q2: I am observing a weaker than expected inhibitory effect with a new lot of this compound. What could be the cause?

A2: A weaker than expected effect with a new lot of a chemical compound can stem from several factors. This phenomenon, known as lot-to-lot variability, can be caused by:

  • Differences in Purity: The new lot may have a lower percentage of the active compound.

  • Presence of Impurities: The new lot might contain impurities that interfere with the assay or the compound's activity.

  • Degradation: The compound may have degraded during shipping or storage.

  • Inaccurate Concentration: The stated concentration of the supplied solution may be incorrect.

  • Changes in Salt Form or Solvation State: Different lots might have different salt forms or be in a different state of hydration, affecting the molecular weight and therefore the molar concentration.

Q3: How can I confirm if the observed variability is due to the new lot of this compound?

A3: To confirm if the variability originates from the new lot, it is crucial to perform a side-by-side comparison with a previous lot that yielded the expected results (if available). This comparison should ideally be done using a quantitative and well-controlled experiment, such as a competitive binding assay or a functional cell-based assay.

Troubleshooting Guide

If you suspect lot-to-lot variability with this compound, follow this step-by-step guide to identify the source of the issue.

Step 1: Initial Checks

  • Verify Compound Identity: Confirm that the correct compound, this compound, was used.

  • Check Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture).

  • Review Solution Preparation: Double-check all calculations and procedures used for preparing the stock and working solutions. Ensure the solvent is appropriate and of high purity.

Step 2: Compare Physical Properties

  • Appearance: Visually compare the physical appearance (color, crystallinity) of the old and new lots. Any significant difference should be noted.

  • Solubility: Test the solubility of both lots in the same solvent at the same concentration. Incomplete dissolution of the new lot could lead to a lower effective concentration.

Step 3: Perform a "Head-to-Head" Comparison in a Functional Assay

The most definitive way to assess lot-to-lot variability is to directly compare the potency of the old and new lots in a functional assay.

  • Run a Dose-Response Curve: Generate a full dose-response curve for both the old and new lots of this compound in the same experiment. This will allow you to compare their IC50 values.

  • Use a Known Agonist: Ensure you are using a reliable and well-characterized alpha-1A adrenergic receptor agonist (e.g., phenylephrine, A-61603) to stimulate the cells.[1][4]

  • Consistent Experimental Conditions: It is critical to keep all other experimental parameters constant, including cell passage number, agonist concentration, incubation times, and instrument settings.

Step 4: Conduct a Competitive Binding Assay

A competitive binding assay can determine if the new lot has a different affinity for the alpha-1A adrenergic receptor.

  • Use a Labeled Ligand: This assay requires a radiolabeled or fluorescently labeled ligand that binds to the alpha-1A adrenergic receptor.

  • Displacement Curve: Generate a displacement curve by incubating a constant concentration of the labeled ligand with increasing concentrations of the old and new lots of this compound. This will allow you to determine the Ki (inhibition constant) for each lot.

Data Presentation

Summarize the quantitative data from your comparative experiments in a structured table for easy comparison.

Lot NumberAppearanceSolubility (in DMSO)Functional Assay IC50 (nM)Binding Assay Ki (nM)
Old Lot (e.g., 12345) White solidSoluble to 10 mMEnter your valueEnter your value
New Lot (e.g., 67890) White solidSoluble to 10 mMEnter your valueEnter your value

Experimental Protocols

Functional Cell-Based Assay: Calcium Flux

This protocol is for a cell-based assay measuring the inhibition of agonist-induced calcium mobilization.

Materials:

  • Cells expressing the human alpha-1A adrenergic receptor (e.g., HEK293 or CHO cells).

  • Alpha-1A adrenergic receptor agonist (e.g., Phenylephrine).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Old and new lots of this compound.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition: Prepare serial dilutions of the old and new lots of this compound in assay buffer. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a pre-determined concentration of the agonist (typically the EC80 concentration) to all wells simultaneously using a multichannel pipette or an automated liquid handler.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.

  • Data Analysis: For each concentration of this compound, calculate the percentage of inhibition of the agonist response. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value for each lot.

Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the alpha-1A adrenergic receptor.

Materials:

  • Cell membranes prepared from cells expressing the alpha-1A adrenergic receptor.

  • Radiolabeled ligand (e.g., [3H]-Prazosin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Old and new lots of this compound.

  • Non-specific binding control (e.g., 10 µM phentolamine).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration near its Kd, and serial dilutions of the old and new lots of this compound.

  • Membrane Addition: Add the cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the Ki value for each lot.

Visualizations

SNAP5089_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1A_Receptor Alpha-1A Adrenergic Receptor Norepinephrine->Alpha1A_Receptor Binds & Activates This compound This compound This compound->Alpha1A_Receptor Binds & Inhibits Gq_protein Gq/11 Alpha1A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates

Caption: Mechanism of action of this compound as an antagonist of the alpha-1A adrenergic receptor signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result with New Lot Initial_Checks Step 1: Initial Checks (Compound ID, Storage, Solution Prep) Start->Initial_Checks Physical_Comparison Step 2: Physical Comparison (Appearance, Solubility) Initial_Checks->Physical_Comparison Functional_Assay Step 3: Head-to-Head Functional Assay (IC50) Physical_Comparison->Functional_Assay Binding_Assay Step 4: Competitive Binding Assay (Ki) Functional_Assay->Binding_Assay Data_Analysis Compare IC50/Ki Values Between Lots Binding_Assay->Data_Analysis Conclusion Significant Difference? Data_Analysis->Conclusion Contact_Support Contact Technical Support with Comparative Data Conclusion->Contact_Support Yes No_Difference Variability Likely Due to Other Experimental Factors Conclusion->No_Difference No

Caption: Troubleshooting workflow for suspected this compound lot-to-lot variability.

References

Technical Support Center: Best Practices for Using SNAP5089 in Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of SNAP5089 in functional studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective antagonist for the alpha-1A adrenergic receptor.[1] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to the alpha-1A adrenergic receptor, thereby inhibiting downstream signaling pathways. It is a niguldipine (B22589) analog but is distinguished by its lack of activity on calcium channels.[1]

Q2: What is the selectivity profile of this compound?

This compound exhibits a high selectivity for the alpha-1A adrenergic receptor subtype over the alpha-1B and alpha-1D subtypes, with a reported 10- to 100-fold higher affinity for the alpha-1A subtype.[1]

Q3: What are the common research applications for this compound?

This compound is primarily used in functional studies to investigate the physiological and pathological roles of the alpha-1A adrenergic receptor. This includes studies related to smooth muscle contraction, cardiovascular function, and the central nervous system.

Q4: How should I prepare and store this compound?

For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The solubility and stability of the compound in aqueous solutions should be determined empirically for your specific experimental conditions.

Q5: Are there any known off-target effects of this compound?

While this compound is characterized as a selective alpha-1A antagonist, all small molecule inhibitors have the potential for off-target effects. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the specific inhibition of the alpha-1A adrenergic receptor. This can include using structurally different alpha-1A antagonists or cellular models lacking the alpha-1A receptor.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no effect of this compound in cell-based assays. Compound Instability/Degradation: this compound may have degraded due to improper storage or handling.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Test the activity of a fresh batch of the compound.
Low Receptor Expression: The cell line used may have low or no expression of the alpha-1A adrenergic receptor.Verify the expression level of the alpha-1A adrenergic receptor in your cell line using techniques like qPCR, Western blotting, or radioligand binding.
Incorrect Concentration: The concentration of this compound used may be too low to effectively block the receptor or too high, leading to off-target effects.Perform a dose-response curve to determine the optimal concentration for your specific assay.
Assay Interference: Components of the assay medium may interfere with this compound activity.Test the effect of this compound in a simpler buffer system to rule out interference from media components.
High background signal in radioligand binding assays. Non-specific Binding: The radioligand may be binding to other sites besides the alpha-1A receptor.Optimize the assay conditions, including buffer composition, incubation time, and temperature. Include a high concentration of a non-labeled ligand to determine non-specific binding.
Filter Binding: The radioligand or the compound may be binding to the filter plates.Pre-soak the filter plates in a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.
Variability in in vivo studies. Poor Bioavailability: this compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the animal model.Consult literature for pharmacokinetic data of this compound or similar compounds. Consider optimizing the route of administration and vehicle.
Animal-to-animal Variability: Physiological differences between animals can lead to variable responses.Increase the number of animals per group to achieve statistical power. Ensure consistent handling and experimental conditions for all animals.

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental setup.

Radioligand Binding Assay for Alpha-1A Adrenergic Receptor

Objective: To determine the binding affinity of this compound for the alpha-1A adrenergic receptor.

Materials:

  • Cell membranes expressing the human alpha-1A adrenergic receptor.

  • Radioligand (e.g., [³H]-Prazosin).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of a non-labeled competitor (e.g., phentolamine).

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki of this compound.

In Vitro Functional Assay: Calcium Mobilization

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the human alpha-1A adrenergic receptor (e.g., HEK293 or CHO cells).

  • Agonist (e.g., Phenylephrine or A61603).

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of the agonist (typically the EC₈₀).

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Generate dose-response curves to determine the IC₅₀ of this compound.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts related to the use of this compound.

alpha1a_signaling_pathway Ligand Norepinephrine/ Epinephrine Receptor Alpha-1A Adrenergic Receptor (α1A-AR) Ligand->Receptor This compound This compound This compound->Receptor Inhibition Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction) Ca2_release->Downstream PKC->Downstream experimental_workflow Start Start: Hypothesis involving α1A-AR Select_Model Select Appropriate Model (Cell line, Primary Cells, Animal) Start->Select_Model Prepare_this compound Prepare and Validate This compound Stock Solution Select_Model->Prepare_this compound Dose_Response Perform Dose-Response Curve to Determine Optimal Concentration Prepare_this compound->Dose_Response In_Vitro In Vitro Functional Assays (e.g., Calcium Mobilization, Radioligand Binding) Dose_Response->In_Vitro In_Vivo In Vivo Studies (e.g., Blood Pressure, Smooth Muscle Contraction) Dose_Response->In_Vivo Controls Include Appropriate Controls (Vehicle, Other Antagonists) In_Vitro->Controls Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis In_Vivo->Controls In_Vivo->Data_Analysis Controls->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Validation & Comparative

A Comparative Guide for Researchers: SNAP5089 vs. Tamsulosin in α1-Adrenoceptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SNAP5089 and tamsulosin (B1681236), two key antagonists of the α1-adrenergic receptor (α1-AR). While both compounds are pivotal in the study of α1-AR signaling, they possess distinct selectivity profiles and are utilized in different research contexts. This document aims to furnish researchers with the necessary data to make informed decisions when selecting an antagonist for their experimental needs.

Introduction to this compound and Tamsulosin

This compound is a research-grade, highly selective α1A-adrenergic receptor antagonist.[1] It is structurally analogous to niguldipine (B22589) but lacks calcium channel blocking activity.[1] Its high affinity and selectivity for the α1A subtype make it a valuable tool for dissecting the specific roles of this receptor in various physiological and pathological processes.

Tamsulosin is a clinically approved medication primarily used for the treatment of benign prostatic hyperplasia (BPH).[2] It exhibits a preference for α1A and α1D-adrenoceptor subtypes over the α1B subtype, which is predominantly found in blood vessels.[3] This selectivity profile contributes to its clinical efficacy in improving urinary flow with a reduced incidence of cardiovascular side effects compared to non-selective α-blockers.[3][4]

Mechanism of Action: Targeting the α1-Adrenoceptor

Both this compound and tamsulosin are competitive antagonists at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, trigger a signaling cascade leading to smooth muscle contraction. By blocking these receptors, this compound and tamsulosin inhibit this contractile response.

The α1-adrenoceptor family is comprised of three main subtypes: α1A, α1B, and α1D. The differential expression of these subtypes in various tissues underpins the therapeutic applications and research uses of selective antagonists. The α1A-adrenoceptor is the predominant subtype in the prostate, bladder neck, and urethra, making it a key target for BPH therapies.[2][5] The α1B-adrenoceptor is primarily located in vascular smooth muscle and is involved in the regulation of blood pressure. The α1D-adrenoceptor is also found in the lower urinary tract and the aorta.[2]

Figure 1. α1-Adrenoceptor Signaling Pathway and Antagonist Action.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of this compound and tamsulosin for the α1-adrenoceptor subtypes.

Table 1: Receptor Binding Affinities (pKi)
Compoundα1Aα1Bα1DSelectivity (α1A vs α1B)Selectivity (α1A vs α1D)Source
This compound 9.3--10 to 100-fold10 to 100-fold[1]
Tamsulosin 10.389.339.85~11-fold~3.4-fold[6]

Higher pKi values indicate greater binding affinity.

Table 2: Functional Antagonist Potencies (pA2 / pKB)
CompoundTissueReceptor Subtype(s)pA2 / pKBSource
This compound Rat Caudal Arteryα1A9.3[1]
Tamsulosin Rat Caudal Arteryα1A11.2[1]
Tamsulosin Rat Thoracic Aortaα1D10.51 (pA2)[7]
Tamsulosin Human ProstatePrimarily α1A10.0 (pKB)[8][9]
Tamsulosin Rat Spleenα1B8.9 - 9.2 (pKB)[8][9]

pA2 and pKB are measures of antagonist potency, with higher values indicating greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor subtype.

Figure 2. Workflow for a Radioligand Binding Assay.

Protocol:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes are cultured and harvested. The cells are then homogenized in a lysis buffer and subjected to differential centrifugation to isolate the cell membranes containing the receptors.

  • Binding Assay: The membrane preparations are incubated in a buffer solution containing a radiolabeled ligand (e.g., [3H]-prazosin) at a fixed concentration and varying concentrations of the unlabeled competitor drug (this compound or tamsulosin).

  • Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay (Isometric Tension Measurement)

This assay measures the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by an agonist.

Figure 3. Workflow for Isometric Tension Measurement.

Protocol:

  • Tissue Preparation: Smooth muscle tissues, such as strips from the human prostate or rat aorta, are carefully dissected and prepared.

  • Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The tissues are allowed to equilibrate under a resting tension. The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Concentration-Response Curves: A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are then washed and incubated with a specific concentration of the antagonist (this compound or tamsulosin) for a defined period.

  • Repeat Concentration-Response: The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the concentration-response curve caused by the antagonist is used to calculate the pA2 or pKB value through Schild analysis. A pA2 value is a measure of the potency of a competitive antagonist.[10]

Conclusion

This compound and tamsulosin are both potent α1-adrenoceptor antagonists, but their distinct selectivity profiles dictate their primary applications. This compound, with its exceptionally high selectivity for the α1A subtype, serves as an invaluable tool for basic research aimed at elucidating the specific functions of this receptor. Tamsulosin, with its combined α1A and α1D selectivity and established clinical safety profile, is a cornerstone in the treatment of BPH and a well-characterized reference compound in pharmacological studies. Researchers should carefully consider the α1-adrenoceptor subtype distribution in their experimental system and the specific research question being addressed when choosing between these two important pharmacological agents.

References

SNAP-5089 vs. Silodosin: A Comparative Guide to Alpha-1A Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two alpha-1A adrenergic receptor antagonists: SNAP-5089 and silodosin (B1681671). The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on available experimental data.

Executive Summary

Both SNAP-5089 and silodosin are potent and selective antagonists of the alpha-1A adrenergic receptor (α1A-AR), a key target in the management of conditions such as benign prostatic hyperplasia (BPH). While both compounds exhibit high affinity for the α1A-AR subtype, their selectivity profiles against the alpha-1B (α1B-AR) and alpha-1D (α1D-AR) subtypes differ. This guide outlines their binding affinities and functional activities, providing a quantitative basis for comparison.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of SNAP-5089 and silodosin for the human alpha-1 adrenergic receptor subtypes.

Table 1: Binding Affinity (Ki) of SNAP-5089 and Silodosin for α1-Adrenergic Receptor Subtypes

Compoundα1A-AR (nM)α1B-AR (nM)α1D-AR (nM)α1B/α1A Selectivity Ratioα1D/α1A Selectivity Ratio
SNAP-5089 0.35[1]220[1]540[1]~629~1543
Silodosin ~0.58~94~32*162[2][3]55[2][3]

*Note: Absolute Ki values for silodosin were calculated based on the reported selectivity ratios[2][3] and an approximate α1A-AR affinity derived from functional data for comparative purposes.

Table 2: Functional Antagonist Potency (pA2) of Silodosin in Various Tissues

TissuePredominant Receptor SubtypepA2 Value
Rabbit Prostateα1A-AR9.60[4]
Rabbit Urethraα1A-AR8.71[4]
Rabbit Bladder Trigoneα1A-AR9.35[4]
Rat Spleenα1B-AR7.15[4]
Rat Thoracic Aortaα1D-AR7.88[4]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional organ bath studies.

Radioligand Binding Assays

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of SNAP-5089 and silodosin for α1A, α1B, and α1D adrenergic receptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human α1A, α1B, or α1D adrenergic receptor subtypes.

  • Radioligand: A radiolabeled ligand with high affinity for the receptor of interest, such as [3H]-prazosin, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (SNAP-5089 or silodosin).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a1A_AR α1A-Adrenergic Receptor Agonist->a1A_AR Binds Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

References

A Comparative Guide to α1A-Adrenoceptor Antagonists: SNAP-5089 vs. RS-17053

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used selective α1A-adrenoceptor antagonists: SNAP-5089 and RS-17053. The information presented is collated from publicly available research and is intended to assist researchers in selecting the appropriate tool for their studies.

Introduction

SNAP-5089 and RS-17053 are potent and selective antagonists of the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR) crucial in mediating physiological processes, particularly in the lower urinary tract and vascular smooth muscle.[1][2] Their selectivity for the α1A subtype over α1B and α1D makes them valuable research tools for dissecting the specific roles of this receptor subtype. This guide will delve into their comparative binding affinities, functional potencies, and the experimental methodologies used to characterize them.

Quantitative Data Comparison

The following tables summarize the reported binding affinities (Ki) and functional potencies (pA2/pKi) of SNAP-5089 and RS-17053 for various α-adrenoceptor subtypes. This data provides a quantitative basis for their comparison.

Table 1: Binding Affinity (Ki, nM) of SNAP-5089 and RS-17053 for α-Adrenoceptor Subtypes

Compoundα1Aα1Bα1Dα2Aα2Bα2C
SNAP-5089 0.352205401200800370
RS-17053 ~0.08 - 0.79 (pKi 9.1-9.9)~15.8 - 199.5 (pKi 7.7-7.8)~15.8 - 199.5 (pKi 7.7-7.8)---

Note: Ki values for RS-17053 were calculated from reported pKi ranges. A direct head-to-head comparison study under identical experimental conditions was not available in the public domain. The data presented is compiled from multiple sources and should be interpreted with this in mind.

Table 2: Functional Potency (pA2/pKi) of SNAP-5089 and RS-17053

Compoundα1Aα1Bα1Dα1L (human LUT)
SNAP-5089 ---~7.0 (pKb)
RS-17053 9.1 - 9.97.7 - 7.87.7 - 7.86.9 - 7.5

Note: The α1L-adrenoceptor is a functional phenotype of the α1A-adrenoceptor found in the lower urinary tract (LUT). Both compounds exhibit lower affinity for the α1L subtype compared to the cloned α1A receptor.[1][2]

Mechanism of Action and Signaling Pathway

Both SNAP-5089 and RS-17053 are competitive antagonists at the α1A-adrenoceptor. They bind to the receptor and prevent the binding of endogenous agonists like norepinephrine (B1679862), thereby inhibiting the downstream signaling cascade. The canonical signaling pathway for the α1A-adrenoceptor involves the activation of the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

alpha1A_signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol NE Norepinephrine a1A_R α1A-Adrenoceptor NE->a1A_R Activates Antagonist SNAP-5089 / RS-17053 Antagonist->a1A_R Blocks Gq Gq/11 a1A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Ca Ca²⁺ ER->Ca Releases Ca->Cellular_Response

Caption: α1A-Adrenoceptor Signaling Pathway and Antagonism.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize α1A-adrenoceptor antagonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells expressing the desired α-adrenoceptor subtype (e.g., HEK293 cells transfected with the human α1A-adrenoceptor gene).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

  • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-prazosin) to each well.

  • Add increasing concentrations of the unlabeled antagonist (SNAP-5089 or RS-17053).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Membrane Preparation (Cells expressing α1A-adrenoceptor) start->prep assay_setup Assay Setup (96-well plate) - Radioligand ([3H]-prazosin) - Unlabeled Antagonist (SNAP-5089/RS-17053) - Cell Membranes prep->assay_setup incubation Incubation (e.g., 60 min at RT) assay_setup->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis - IC50 determination - Ki calculation (Cheng-Prusoff) scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Functional Assay: Calcium Mobilization (for determining pA2)

This assay measures the ability of an antagonist to inhibit the functional response (calcium release) induced by an agonist.

1. Cell Culture and Dye Loading:

  • Plate cells expressing the α1A-adrenoceptor in a black-walled, clear-bottom 96-well plate.

  • Grow cells to near confluency.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes at 37°C).

  • Wash the cells to remove excess dye.

2. Antagonist Pre-incubation:

  • Add varying concentrations of the antagonist (SNAP-5089 or RS-17053) to the wells and incubate for a period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

3. Agonist Stimulation and Signal Detection:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add a fixed concentration of an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) to all wells simultaneously.

  • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

4. Data Analysis:

  • Determine the concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.

  • Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

  • The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Summary and Conclusion

Both SNAP-5089 and RS-17053 are highly selective and potent antagonists for the α1A-adrenoceptor. Based on the available data:

  • SNAP-5089 demonstrates very high selectivity for the α1A subtype, with over 600-fold selectivity against the α1B and α1D subtypes.[3]

  • RS-17053 also exhibits high affinity and selectivity for the α1A-adrenoceptor, with a 30- to 100-fold selectivity over the α1B and α1D subtypes.[1][2]

A key differentiator appears in their activity in native tissues, particularly the human lower urinary tract, where both compounds show a lower affinity for the functional α1L-adrenoceptor phenotype than for the cloned α1A receptor.[1][2] This highlights the importance of characterizing antagonist activity in physiologically relevant systems.

The choice between SNAP-5089 and RS-17053 will depend on the specific requirements of the research. For studies demanding the highest possible selectivity for the cloned α1A receptor, SNAP-5089 may be advantageous. For investigations into the α1L-adrenoceptor or where a well-characterized antagonist with extensive literature is preferred, RS-17053 is an excellent choice. Researchers should carefully consider the provided data and the context of their experimental system when selecting the most appropriate antagonist.

References

Validating SNAP5089 Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the selectivity of SNAP5089, a potent α1A-adrenergic receptor antagonist, in a new cell line. It offers a comparative analysis with alternative compounds and detailed experimental protocols to ensure robust and reliable results.

This compound is a valuable chemical tool for studying the physiological and pathological roles of the α1A-adrenergic receptor. Its high selectivity is crucial for attributing observed effects to the intended target. This guide outlines the necessary steps and methodologies to confirm this selectivity in your specific cellular model, a critical step before commencing further pharmacological studies.

Comparative Analysis of α1-Adrenergic Receptor Antagonists

To provide context for the selectivity of this compound, the following table summarizes its binding affinity (pKi) and functional antagonism (pA2) in comparison to other commonly used α1-adrenergic receptor antagonists.

CompoundPrimary TargetpKi/pA2 (α1A)Selectivity over α1BSelectivity over α1DNotes
This compound α1A-Adrenergic Receptor~9.1 - 9.9[1]10- to 100-fold[1]10- to 100-fold[1]Does not block calcium channels.[1]
RS17053 α1A-Adrenergic Receptor~9.1 - 9.9[2]30- to 100-fold[2]30- to 100-fold[2]Potent and selective α1A antagonist.
BMY 7378 α1D-Adrenergic ReceptorKi: 800 nM[3][4]Ki: 600 nM (hamster)[3][4]Ki: 2 nM[3][4]Highly selective for the α1D subtype. Also a 5-HT1A receptor partial agonist.[3][4][5]

Signaling Pathway and Experimental Strategy

Understanding the downstream signaling of the α1A-adrenergic receptor is fundamental to designing effective validation experiments. The following diagrams illustrate the canonical signaling pathway and a recommended experimental workflow for validating this compound selectivity.

Alpha-1A Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane α1A-AR α1A-AR Gq Gq α1A-AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Norepinephrine (B1679862) Norepinephrine Norepinephrine->α1A-AR Activates This compound This compound This compound->α1A-AR Inhibits IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Downstream\nEffects Downstream Effects PKC->Downstream\nEffects Phosphorylates Targets

Figure 1: α1A-Adrenergic Receptor Signaling Pathway.

This compound Selectivity Validation Workflow cluster_TE Target Engagement Methods cluster_Selectivity Selectivity Profiling Start Start: New Cell Line Cell_Culture 1. Cell Culture and Target Expression Confirmation Start->Cell_Culture Target_Engagement 2. Confirm Target Engagement Cell_Culture->Target_Engagement Selectivity_Assays 3. Assess Selectivity Target_Engagement->Selectivity_Assays CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement->CETSA NanoBRET NanoBRET Assay Target_Engagement->NanoBRET Functional_Assays 4. Functional Readouts Selectivity_Assays->Functional_Assays Western_Blot Western Blot for Downstream Signaling Selectivity_Assays->Western_Blot IP Immunoprecipitation (Co-IP) Selectivity_Assays->IP Broad_Panel Broad Kinase/GPCR Screening Panel Selectivity_Assays->Broad_Panel Conclusion Conclusion: Validated Selectivity Functional_Assays->Conclusion

Figure 2: Experimental Workflow for this compound Selectivity Validation.

Detailed Experimental Protocols

The following protocols provide a starting point for validating this compound selectivity. Optimization for your specific cell line and experimental conditions is recommended.

Western Blot for Downstream Signaling

This protocol assesses the ability of this compound to block norepinephrine-induced phosphorylation of downstream effectors of the α1A-adrenergic receptor, such as ERK1/2.

Materials:

  • New cell line expressing the α1A-adrenergic receptor

  • This compound, Norepinephrine, Prazosin (as a control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-α1A-adrenergic receptor (use a validated antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours.

  • Pre-treat cells with varying concentrations of this compound or a control antagonist (e.g., prazosin) for 1 hour.

  • Stimulate cells with an EC80 concentration of norepinephrine for 5-10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify band intensities and normalize phospho-protein levels to total protein levels.

Co-Immunoprecipitation (Co-IP) for Target Engagement

This protocol can be used to confirm the interaction of this compound with the α1A-adrenergic receptor by assessing its ability to compete with a known interacting protein (e.g., Gq).

Materials:

  • Cell line expressing tagged α1A-adrenergic receptor (e.g., HA- or FLAG-tagged)

  • This compound

  • Co-IP lysis buffer

  • Anti-tag antibody (e.g., anti-HA or anti-FLAG)

  • Protein A/G magnetic beads

  • Primary antibodies: anti-Gαq, anti-α1A-adrenergic receptor

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-tag antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C.

    • Wash the beads extensively with Co-IP lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blotting using antibodies against the α1A-adrenergic receptor and Gαq.

  • Data Analysis: A decrease in the co-immunoprecipitated Gαq in the presence of this compound would suggest target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • New cell line

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against α1A-adrenergic receptor

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for 1 hour.

  • Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant (soluble fraction) by Western blotting using an antibody against the α1A-adrenergic receptor.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble α1A-adrenergic receptor as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a sensitive, live-cell method to quantify ligand binding to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged receptor and a fluorescent tracer.

Materials:

  • Cell line expressing NanoLuc®-α1A-adrenergic receptor fusion protein

  • This compound

  • Fluorescent tracer for the α1A-adrenergic receptor

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Cell Plating: Plate cells expressing the NanoLuc®-α1A-AR fusion protein in a white, 96-well plate.

  • Compound Treatment: Add varying concentrations of this compound to the cells.

  • Tracer Addition: Add the fluorescent tracer to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and target engagement.

Logical Framework for Data Interpretation

The successful validation of this compound selectivity relies on a logical interpretation of the experimental outcomes.

Data Interpretation Logic Start Experimental Data Target_Engagement Target Engagement Confirmed? (CETSA, NanoBRET) Start->Target_Engagement Downstream_Inhibition Inhibition of Downstream Signaling Observed? (Western Blot) Target_Engagement->Downstream_Inhibition Yes Not_Selective This compound is Not Selective or Target is Not Functional Target_Engagement->Not_Selective No Off_Target_Effects Significant Off-Target Effects Detected? (Screening Panels) Downstream_Inhibition->Off_Target_Effects Yes Downstream_Inhibition->Not_Selective No Selective This compound is Selective in this Cell Line Off_Target_Effects->Selective No Re-evaluate Re-evaluate Experiment or Consider Alternative Compound Off_Target_Effects->Re-evaluate Yes

Figure 3: Logical Flow for Interpreting Selectivity Data.

By following this comprehensive guide, researchers can confidently validate the selectivity of this compound in their chosen cell line, ensuring the integrity and reliability of their subsequent investigations into the role of the α1A-adrenergic receptor.

References

A Head-to-Head Comparison of SNAP-5089 and Other α1-Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific α1-adrenergic receptor antagonist is a critical decision driven by the desired selectivity and potency for a particular receptor subtype. This guide provides an objective, data-supported comparison of SNAP-5089 against other common α1-blockers, offering insights into their respective pharmacological profiles.

SNAP-5089 is a subtype-selective α1A-adrenoceptor antagonist.[1] It is a derivative of the L-type Ca2+ channel antagonist niguldipine, but notably, it does not inhibit calcium channels.[2] This high selectivity for the α1A subtype makes it a valuable tool in research aimed at dissecting the specific roles of this receptor in various physiological and pathological processes.

Quantitative Comparison of Binding Affinities

The binding affinity (Ki) of an antagonist to its receptor is a key measure of its potency. The following table summarizes the Ki values of SNAP-5089 and other widely used α1-blockers for various α-adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Compoundα1A (nM)α1B (nM)α1D (nM)α2A (nM)α2B (nM)α2C (nM)
SNAP-5089 0.35 [1]220 [1]540 [1]1200 [1]800 [1]370 [1]
Prazosin~1-10~1-5~1-10>1000~50-100>1000
Doxazosin~1-10~1-10~1-10>1000~50-100>1000
Terazosin (B121538) (S-enantiomer)3.91[1]0.79[1]1.16[1]729[1]3.5[1]46.4[1]
Tamsulosin~0.2-1~5-10~1-5>1000>1000>1000
Silodosin~0.5-2~50-100~20-50>1000>1000>1000
RS-17053~0.1-1~100-300~100-300*---

*Note: Ki values for Prazosin, Doxazosin, Tamsulosin, Silodosin, and RS-17053 are approximate ranges compiled from various sources and may differ based on the specific experimental conditions, tissue, and species used.

From the data, SNAP-5089 exhibits over 600-fold selectivity for the α1A-adrenoceptor compared to other adrenoceptors.[1] While other antagonists like Tamsulosin and Silodosin also show a preference for the α1A subtype, SNAP-5089's profile demonstrates a particularly high degree of selectivity. In contrast, older α1-blockers like Prazosin, Doxazosin, and Terazosin are generally non-selective across the α1 subtypes.[2][3] RS-17053 is another potent and selective α1A antagonist, with a reported 30-100 fold selectivity over α1B and α1D subtypes.[4]

Signaling Pathways and Experimental Workflow

To understand the context of these binding affinities, it is essential to visualize the downstream signaling cascade of α1-adrenergic receptors and the experimental workflow used to determine these values.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) a1AR α1-Adrenergic Receptor Agonist->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates ER->Ca2 Releases CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates targets leading to G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Expressing α-Adrenergic Receptors MembranePrep Membrane Preparation Tissue->MembranePrep Incubation Incubation MembranePrep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Prazosin) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., SNAP-5089) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Scintillation Scintillation Counting Separation->Scintillation Analysis IC50 Determination and Ki Calculation Scintillation->Analysis

References

Confirming SNAP5089 On-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SNAP5089, a selective alpha-1A adrenergic receptor antagonist, with other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the objective assessment of its on-target performance.

Comparative Analysis of Alpha-1A Adrenergic Receptor Antagonists

This compound is a highly selective antagonist for the alpha-1A adrenergic receptor, demonstrating a 10- to 100-fold higher affinity for this subtype compared to the alpha-1B and alpha-1D subtypes.[1] This selectivity is a key characteristic that distinguishes it from some other alpha-1 blockers. The following tables summarize the quantitative data on the binding affinity and functional activity of this compound in comparison to other commonly used alpha-1 adrenergic receptor antagonists.

Table 1: Binding Affinity (pKi) of Alpha-1 Adrenergic Receptor Antagonists

Compoundα1A-AR (pKi)α1B-AR (pKi)α1D-AR (pKi)Reference
This compound~7.0--[1]
Tamsulosin9.8--[2]
AlfuzosinHigh Affinity (non-selective)High Affinity (non-selective)High Affinity (non-selective)[2]
Silodosin10.47.78.7BenchChem
RS-170538.67.37.1[2]
Prazosin (B1663645)High Affinity (non-selective)High Affinity (non-selective)High Affinity (non-selective)[2]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Functional Antagonist Potency (pA2) of Alpha-1 Adrenergic Receptor Antagonists

CompoundTissue/AssaypA2 ValueReference
This compoundRabbit Bladder Neck7.0[1]
TamsulosinHuman Prostate~9.8 (insurmountable)[2]
Alfuzosin---
Silodosin---
RS-17053Rat Aorta~7.0[2]
PrazosinHuman Prostate-[2]

Experimental Protocols for On-Target Effect Validation

Accurate determination of on-target effects is crucial in drug development. The following are detailed methodologies for key experiments used to characterize and validate the interaction of compounds like this compound with their intended target.

Radioligand Binding Assay

This assay is a fundamental technique to quantify the affinity of a ligand for a receptor.[3][4][5]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the alpha-1A adrenergic receptor.

Materials:

  • Cell membranes expressing the human alpha-1A adrenergic receptor (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand with high affinity for the alpha-1A adrenergic receptor (e.g., [3H]-Prazosin).[6][7][8]

  • Test compound (this compound) and reference compounds at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]

  • Wash Buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation.[9]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[9] Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. The filters will trap the membranes with the bound radioligand.[9]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[9]

Schild Analysis

Schild analysis is a functional assay used to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the antagonist's affinity (pA2 value).[10][11][12]

Objective: To determine if this compound acts as a competitive antagonist at the alpha-1A adrenergic receptor and to quantify its potency (pA2).

Materials:

  • Isolated tissue or cells expressing the alpha-1A adrenergic receptor and exhibiting a functional response to an agonist (e.g., norepinephrine-induced smooth muscle contraction).

  • Alpha-1A adrenergic receptor agonist (e.g., norepinephrine (B1679862) or phenylephrine).

  • Test antagonist (this compound) at various concentrations.

  • Physiological salt solution or cell culture medium.

  • Equipment to measure the functional response (e.g., organ bath for muscle contraction, plate reader for cellular assays).

Procedure:

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist in the absence of the antagonist.

  • Antagonist Incubation: Incubate the tissue or cells with a fixed concentration of the antagonist (this compound) for a sufficient time to reach equilibrium.

  • Agonist Concentration-Response in Presence of Antagonist: Generate a new agonist concentration-response curve in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with several different concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).

    • Create a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • Perform a linear regression on the data. A slope not significantly different from 1 is indicative of competitive antagonism.

    • The x-intercept of the regression line provides the pA2 value.

Advanced On-Target Validation Methods

Beyond traditional pharmacological assays, modern techniques can provide further evidence of on-target engagement within a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[8][10][13]

Principle: The binding of a ligand, such as this compound, to its target protein, the alpha-1A adrenergic receptor, can increase the protein's stability and resistance to heat-induced denaturation.

Workflow:

  • Cell Treatment: Treat intact cells with the test compound (this compound) or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Proteomics Analysis

Proteomics can be employed to investigate the global cellular response to a drug, confirming on-target effects by observing changes in the downstream signaling pathways of the target protein.[14][15]

Workflow:

  • Cell Treatment: Treat cells with the test compound (this compound) or a vehicle control.

  • Protein Extraction and Digestion: Extract proteins from the cells and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.

  • Data Analysis: Compare the protein expression profiles between the treated and control groups. Look for changes in the abundance or phosphorylation status of proteins known to be downstream of the alpha-1A adrenergic receptor signaling pathway.

Visualizing On-Target Effects

Diagrams are essential tools for understanding the complex biological processes involved in drug-target interactions.

Alpha-1A Adrenergic Receptor Signaling Pathway This compound This compound a1A_AR α1A-AR This compound->a1A_AR Antagonizes Gq Gq a1A_AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PLC->DAG Generates IP3 IP3 PLC->IP3 Generates PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK) PKC->Downstream Phosphorylates Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (α1A-AR expressing cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Prazosin) Radioligand->Incubation Test_Compound Test Compound (this compound dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis Schild Analysis Workflow cluster_exp Experiment cluster_calc Calculation cluster_plot Plotting & Analysis Agonist_Curve Agonist Concentration- Response Curve (Control) Dose_Ratio Calculate Dose Ratios (EC50 with antag / EC50 control) Agonist_Curve->Dose_Ratio Antagonist_Curves Agonist Concentration- Response Curves with varying [Antagonist] Antagonist_Curves->Dose_Ratio Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Dose_Ratio->Schild_Plot Regression Linear Regression Schild_Plot->Regression pA2 Determine pA2 (x-intercept) Regression->pA2

References

A Comparative Guide to the Cross-Reactivity of SNAP-5089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SNAP-5089, a selective α1A-adrenoceptor antagonist, with other relevant compounds. It includes quantitative data on its cross-reactivity, experimental protocols for assessment, and a clarification on its primary target to address potential confusion with GABA transporter inhibitors.

Introduction

SNAP-5089 is a potent and highly selective antagonist of the α1A-adrenergic receptor.[1] It is crucial for researchers to understand its selectivity profile to ensure the validity of experimental results. This guide presents a comprehensive analysis of SNAP-5089's cross-reactivity against other adrenergic receptor subtypes and potential off-target sites.

It has come to our attention that SNAP-5089 may be confused with a similarly named compound, (S)-SNAP-5114, which is an inhibitor of the GABA transporter GAT-3. To prevent erroneous experimental design, this guide will first detail the selectivity of SNAP-5089 for its intended target and then, for clarification, provide a brief comparative analysis of GABA transporter inhibitors, including (S)-SNAP-5114.

Part 1: Assessing the Cross-Reactivity of SNAP-5089

Data Presentation: SNAP-5089 and Alternatives

The selectivity of SNAP-5089 and other α1A-adrenoceptor antagonists is typically determined through radioligand binding assays, which measure the affinity of the compound for different receptor subtypes. The data is presented as the inhibition constant (Ki), with a lower Ki value indicating higher affinity.

Table 1: Cross-Reactivity of SNAP-5089 and Alternative α1A-Adrenoceptor Antagonists

Compoundα1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)L-type Ca2+ channel (Ki, nM)
SNAP-5089 0.35 220 540 1200 800 370 540
Tamsulosin0.04 (pKi 10.38)4.68 (pKi 9.33)1.41 (pKi 9.85)----
Silodosin (B1681671) (KMD-3213)-------

Note: pKi values for Tamsulosin were converted to Ki for direct comparison. Data for Silodosin's specific Ki values were not available in the search results, but it is reported to have high selectivity for the α1A-AR subtype.[2][3]

SNAP-5089 demonstrates over 600-fold selectivity for the α1A-adrenoceptor compared to other adrenergic receptor subtypes and L-type calcium channels.[4] Tamsulosin also shows high affinity for the α1A subtype, with approximately 11-fold higher affinity for α1A over α1B and 3.4-fold over α1D receptors.[5] Silodosin is also noted for its high selectivity for the α1A-adrenoceptor.[2][3]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Cross-Reactivity

This protocol is a generalized procedure for determining the binding affinity of a test compound (like SNAP-5089) to different adrenergic receptor subtypes.

  • Membrane Preparation:

    • Cells stably expressing a specific human α- or β-adrenergic receptor subtype are harvested.

    • The cells are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., SNAP-5089) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known antagonist.

  • Separation and Detection:

    • The reaction is incubated to reach equilibrium.

    • The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualization

cluster_0 α1A-Adrenergic Receptor Signaling Pathway NorEpi Norepinephrine/ Epinephrine a1AR α1A-Adrenergic Receptor NorEpi->a1AR Gq11 Gq/11 Protein a1AR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of the α1A-adrenergic receptor.

cluster_1 Radioligand Binding Assay Workflow start Start prep Prepare Membranes from Cells Expressing Receptor Subtype start->prep incubate Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Measure Radioactivity of Bound Ligand filter->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Clarification on GABA Transporter Inhibitors

To avoid confusion, this section provides a brief comparison of GABA transporter (GAT) inhibitors, focusing on the compound (S)-SNAP-5114, which is sometimes mistaken for SNAP-5089.

Data Presentation: (S)-SNAP-5114 and a More Selective Alternative

The activity of GAT inhibitors is typically assessed using a GABA uptake assay, which measures the inhibition of radioactively labeled GABA into cells expressing specific GAT subtypes. The data is presented as the half-maximal inhibitory concentration (IC50).

Table 2: Cross-Reactivity of GABA Transporter Inhibitors

CompoundhGAT-1 (IC50, µM)rGAT-2 (IC50, µM)hGAT-3 (IC50, µM)hBGT-1 (IC50, µM)
(S)-SNAP-5114 388 21 5 140
Compound 20>30-fold selective for hGAT-3 over hGAT-1, hGAT-2, and hBGT-1

(S)-SNAP-5114 shows selectivity for GAT-3 and GAT-2.[6][7] Compound 20 (5-(thiophen-2-yl)indoline-2,3-dione) is a more recently developed inhibitor with significantly improved selectivity for hGAT-3.[8]

Experimental Protocols

[3H]GABA Uptake Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds on GABA transporters.

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK-293) is cultured.

    • Cells are transfected with the cDNA for the specific human GABA transporter subtype of interest (e.g., hGAT-1, hGAT-3).

  • GABA Uptake Inhibition Assay:

    • The transfected cells are incubated with a fixed concentration of radioactively labeled GABA ([3H]GABA).

    • The test compound (e.g., (S)-SNAP-5114) is added at various concentrations.

    • The uptake of [3H]GABA into the cells is allowed to proceed for a specific time.

  • Termination and Measurement:

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.

    • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of [3H]GABA uptake at each concentration of the test compound is calculated.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of GABA uptake, is determined from the dose-response curve.

Mandatory Visualization

cluster_2 [3H]GABA Uptake Assay Workflow start Start culture Culture and Transfect Cells with GAT Subtype start->culture incubate Incubate Cells with: - [3H]GABA - Test Compound (Varying Conc.) culture->incubate terminate Terminate Uptake and Wash Cells incubate->terminate lyse Lyse Cells and Measure Intracellular Radioactivity terminate->lyse analyze Analyze Data: Calculate IC50 lyse->analyze end End analyze->end

Caption: Workflow for a [3H]GABA uptake assay.

References

The Decisive Advantage: SNAP-5114's Selective Inhibition of GAT-3 Outperforms Non-Selective GABA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of GABAergic neurotransmission, the choice of inhibitory tools is paramount. While non-selective GABA antagonists have long been staples in the lab, the advent of selective inhibitors like (S)-SNAP-5114 marks a significant leap forward. This guide provides an objective comparison, supported by experimental data, highlighting the distinct advantages of SNAP-5114's targeted approach to modulating the GABA system over the broad-spectrum action of non-selective antagonists.

At the heart of this comparison lies the principle of selectivity. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by four distinct GABA transporters (GATs): GAT-1, GAT-2, GAT-3, and BGT-1.[1] Non-selective antagonists, such as bicuculline (B1666979) and picrotoxin, act by directly blocking GABA receptors (GABA-A or GABA-B), leading to widespread and often unpredictable physiological effects.[2][3][4] In stark contrast, SNAP-5114 offers a more nuanced intervention by selectively inhibiting the GAT-3 transporter, which is predominantly located on astrocytes.[5][6] This targeted action allows for a more precise modulation of GABA levels in specific brain regions and circuits, minimizing the off-target effects associated with non-selective antagonists.

Unpacking the Mechanism: A Tale of Two Strategies

The fundamental difference between SNAP-5114 and non-selective antagonists lies in their mechanism of action. Non-selective antagonists directly interfere with GABA's ability to bind to its receptors, thereby preventing the inhibitory signal from being received. This can lead to a global reduction in inhibition, often resulting in hyperexcitability and convulsions.[4][7]

SNAP-5114, on the other hand, does not block GABA receptors. Instead, it inhibits the GAT-3 transporter, preventing the reuptake of GABA from the synapse into astrocytes.[5][6] This leads to an increase in the extracellular concentration of GABA, thereby enhancing and prolonging the natural inhibitory signaling. This mechanism offers a more subtle and potentially more therapeutically relevant way to boost inhibition.

Quantitative Comparison: SNAP-5114 vs. Non-Selective Antagonists

The superior selectivity of SNAP-5114 is evident in its binding affinities and inhibitory concentrations across the different GABA transporter subtypes.

CompoundTargetIC50 (μM)Selectivity Profile
(S)-SNAP-5114 hGAT-3 5 [1]Highly selective for GAT-3
rGAT-221[1]
hGAT-1>100[1]
BGT-1>100[1]
Nipecotic Acid GAT-1Moderately SelectiveNon-selective GAT inhibitor[5]
GAT-2Moderately Selective
GAT-3Moderately Selective
Tiagabine GAT-1Highly SelectivePrimarily a GAT-1 inhibitor[5][8]
Bicuculline GABA-A Receptor-Competitive Antagonist[2][3]
Picrotoxin GABA-A Receptor-Non-competitive Antagonist[2][3]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. A lower IC50 indicates higher potency.

Experimental Evidence: The Power of Selectivity in Action

Studies have demonstrated the functional consequences of SNAP-5114's selectivity. In neocortical neurons, the selective inhibition of GAT-1 by NO711 was found to primarily control synaptic GABA levels.[9] However, the co-application of SNAP-5114 with a GAT-1 inhibitor resulted in a substantial increase in tonic currents, suggesting that GAT-1 and GAT-3 work together to regulate extrasynaptic GABA levels.[9] This highlights the distinct but complementary roles of different GAT subtypes and the importance of using selective inhibitors to dissect these functions.

Furthermore, the anticonvulsant effects of SNAP-5114 observed in vivo underscore the therapeutic potential of selectively targeting GAT-3. By increasing GABA levels in a more controlled manner, SNAP-5114 can dampen neuronal hyperexcitability without the widespread and often severe side effects associated with non-selective GABA receptor blockade.

Experimental Protocols

[3H]GABA Uptake Assay in Cells Expressing GABA Transporters

Objective: To determine the inhibitory potency (IC50) of SNAP-5114 and other compounds on different GABA transporter subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express one of the four human GABA transporters (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Assay Preparation: Cells are plated in 96-well plates and grown to confluence.

  • Inhibitor Incubation: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., SNAP-5114) in a buffered salt solution.

  • GABA Uptake: [3H]GABA (a radiolabeled form of GABA) is added to the wells, and the cells are incubated for a short period (e.g., 10 minutes) to allow for GABA uptake.

  • Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of [3H]GABA taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing the Difference: Signaling Pathways and Workflows

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte cluster_antagonists Drug Intervention GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_R GABA Receptor GABA->GABA_R Binding GAT3 GAT-3 GABA->GAT3 Uptake Inhibition Inhibition GABA_R->Inhibition GABA_reuptake GABA Reuptake GAT3->GABA_reuptake SNAP5114 SNAP-5114 SNAP5114->GAT3 Inhibits NonSelective Non-selective Antagonist NonSelective->GABA_R Blocks

Caption: Mechanisms of SNAP-5114 and non-selective antagonists in the GABAergic synapse.

Experimental_Workflow start Start cell_culture Culture cells expressing specific GAT subtypes start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of SNAP-5114 cell_culture->pre_incubation gaba_uptake Add [3H]GABA to initiate uptake pre_incubation->gaba_uptake terminate_wash Terminate uptake and wash cells gaba_uptake->terminate_wash lysis_counting Lyse cells and perform scintillation counting terminate_wash->lysis_counting data_analysis Analyze data to determine IC50 lysis_counting->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of GABA transporter inhibitors.

Conclusion: A More Precise Tool for a Complex System

The evidence overwhelmingly supports the advantages of using a selective GAT-3 inhibitor like SNAP-5114 over non-selective GABA antagonists. By targeting a specific component of the GABA reuptake machinery, SNAP-5114 allows for a more controlled and nuanced modulation of inhibitory neurotransmission. This selectivity minimizes the risk of widespread, off-target effects and provides researchers with a powerful tool to dissect the specific roles of GAT-3 in health and disease. For drug development professionals, the targeted approach offered by SNAP-5114 and similar selective inhibitors represents a more promising avenue for creating safer and more effective therapeutics for a range of neurological and psychiatric disorders.

References

Validating the Efficacy of SNAP5089 in a Benign Prostatic Hyperplasia Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SNAP5089, a selective alpha-1A adrenergic receptor antagonist, for the treatment of Lower Urinary Tract Symptoms (LUTS) associated with Benign Prostatic Hyperplasia (BPH). Due to the limited availability of public in vivo efficacy data for this compound, this guide establishes a framework for its evaluation by comparing its known characteristics with established alpha-1 blockers, tamsulosin (B1681236) and silodosin (B1681671), for which preclinical data in a relevant disease model are available.

Mechanism of Action: Targeting Prostate Smooth Muscle Relaxation

Benign Prostatic Hyperplasia is a common condition in aging men where the prostate gland enlarges, leading to compression of the urethra and obstruction of urine flow. The smooth muscle of the prostate and urethra is rich in alpha-1A adrenergic receptors. Stimulation of these receptors by norepinephrine (B1679862) causes muscle contraction, exacerbating the symptoms of BPH.

This compound, like other alpha-1A adrenergic receptor antagonists, is designed to selectively block these receptors in the lower urinary tract. This antagonism leads to the relaxation of the prostate and urethral smooth muscle, thereby reducing the obstruction and improving urinary flow. The key to an effective and well-tolerated therapy lies in the uroselectivity of the drug – its ability to act on the lower urinary tract with minimal effects on blood vessels, which also express alpha-1 adrenergic receptors (predominantly the alpha-1B subtype). Hypotension is a common side effect of non-selective alpha-1 blockers.

Signaling Pathway of Alpha-1A Adrenergic Receptor in Prostate Smooth Muscle

The binding of norepinephrine to the alpha-1A adrenergic receptor on prostate smooth muscle cells initiates a signaling cascade that results in muscle contraction. This compound acts by competitively inhibiting this binding.

cluster_cell Prostate Smooth Muscle Cell NE Norepinephrine AR α1A-Adrenergic Receptor NE->AR Binds Gq Gq Protein AR->Gq Activates This compound This compound This compound->AR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Alpha-1A adrenergic receptor signaling pathway.

Preclinical Disease Model: The Anesthetized Dog Model of Urethral Pressure

A standard preclinical model to assess the efficacy and uroselectivity of alpha-1 adrenergic receptor antagonists is the anesthetized dog model. In this model, an increase in intraurethral pressure (IUP) is induced by either electrical stimulation of the hypogastric nerve or intravenous administration of an alpha-1 adrenergic agonist like phenylephrine (B352888) or norepinephrine. The effect of the test compound on reducing this induced urethral pressure is then measured and compared to its effect on mean arterial blood pressure (MBP). A higher ratio of the dose required to reduce blood pressure to the dose required to reduce urethral pressure indicates greater uroselectivity.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of an alpha-1 adrenergic receptor antagonist in the anesthetized dog model.

cluster_workflow Experimental Workflow Animal_Prep Anesthetize Dog and Insert Catheters (Urethral and Arterial) Baseline Record Baseline Intraurethral Pressure (IUP) and Mean Blood Pressure (MBP) Animal_Prep->Baseline Induction Induce Urethral Contraction (e.g., Phenylephrine Infusion or Hypogastric Nerve Stimulation) Baseline->Induction Drug_Admin Administer Test Compound (e.g., this compound, Tamsulosin) Intravenously at Increasing Doses Induction->Drug_Admin Measurement Measure Changes in IUP and MBP at Each Dose Drug_Admin->Measurement Analysis Calculate ID50 for IUP Reduction and ED15/ED20 for MBP Reduction Measurement->Analysis Uroselectivity Determine Uroselectivity Index (EDxx / ID50) Analysis->Uroselectivity

Caption: Workflow for assessing uroselectivity.

Comparative Efficacy Data

Table 1: In Vivo Efficacy of Silodosin and Tamsulosin in Anesthetized Dogs with Spontaneous BPH

CompoundID50 for IUP Reduction (µg/kg, i.v.)ED15 for Hypotensive Effect (µg/kg, i.v.)Uroselectivity Index (ED15 / ID50)
SilodosinNot explicitly stated, but potency was lower than tamsulosinNot explicitly stated, but uroselectivity was higher19.8
TamsulosinPotency was higher than silodosinPotency was higher than silodosin0.939
NaftopidilPotency was lower than silodosin and tamsulosinPotency was lower than silodosin and tamsulosin4.94

Data from a study evaluating the effects on increased intraurethral pressure induced by electrical stimulation of the hypogastric nerve in anesthetized dogs with spontaneous BPH.

Table 2: In Vivo Efficacy of Silodosin and Tamsulosin in Anesthetized Rats

CompoundID50 for IUP Reduction (µg/kg, i.v.)ED15 for Hypotensive Effect (µg/kg, i.v.)Uroselectivity Index (ED15 / ID50)
Silodosin0.93210.911.7
Tamsulosin0.4000.8952.24
Prazosin4.040.7920.196

Data from a study where intraurethral pressure was increased by phenylephrine in anesthetized rats.

This compound: In Vitro Data

In the absence of in vivo data, in vitro studies provide an indication of the potency of this compound. In a study on rabbit bladder neck smooth muscle, a model for the human lower urinary tract, this compound demonstrated a pKb of 7.0. However, the authors noted that the Schild regression slope deviated from unity, which may suggest a complex interaction with the receptor. For comparison, in the same study, tamsulosin had a pKb of 10.0. It is important to note that in vitro potency does not always directly translate to in vivo efficacy and uroselectivity.

Experimental Protocols

Detailed Methodology for In Vivo Uroselectivity Assessment in the Anesthetized Dog Model

This protocol is a composite based on standard methodologies described in the literature for evaluating alpha-1 adrenergic receptor antagonists.

1. Animal Preparation:

  • Male beagle dogs with spontaneous benign prostatic hyperplasia are used.

  • Animals are fasted overnight with free access to water.

  • Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

  • The trachea is intubated to ensure a patent airway.

  • A catheter is placed in a femoral artery to monitor systemic blood pressure.

  • A catheter is placed in a femoral vein for drug administration.

2. Urethral Pressure Measurement:

  • A balloon catheter is inserted into the prostatic urethra.

  • The catheter is connected to a pressure transducer to continuously record intraurethral pressure (IUP).

3. Induction of Urethral Contraction:

  • Method A: Electrical Nerve Stimulation: The hypogastric nerve is isolated and stimulated with a constant current to induce a sustained increase in IUP.

  • Method B: Agonist Infusion: A continuous intravenous infusion of an alpha-1 adrenergic agonist (e.g., phenylephrine) is administered to induce a stable increase in IUP.

4. Drug Administration and Data Collection:

  • Once a stable, elevated IUP is achieved, the test compound (e.g., this compound) or a comparator (e.g., tamsulosin) is administered intravenously in a cumulative dose-dependent manner.

  • Changes in IUP and mean blood pressure (MBP) are continuously recorded.

  • Sufficient time is allowed between doses for the effects to stabilize.

5. Data Analysis:

  • The inhibitory effect of the test compound on the induced increase in IUP is calculated as a percentage of the pre-drug response.

  • The dose of the compound that causes a 50% inhibition of the IUP response (ID50) is determined from the dose-response curve.

  • The dose of the compound that causes a 15% or 20% decrease in mean blood pressure (ED15 or ED20) is determined.

  • The uroselectivity index is calculated as the ratio of the ED15/ED20 to the ID50. A higher index indicates greater uroselectivity.

Conclusion

This compound is a highly selective alpha-1A adrenergic receptor antagonist with potential for the treatment of LUTS associated with BPH. While direct in vivo efficacy data for this compound is currently limited in the public domain, the established preclinical models and the comparative data for other alpha-1 blockers like tamsulosin and silodosin provide a clear framework for its evaluation. The key determinant of its therapeutic potential will be its functional uroselectivity – the ability to effectively reduce urethral pressure with minimal impact on blood pressure. The anesthetized dog model of induced urethral pressure remains the gold standard for assessing this critical parameter. Further studies are required to generate the necessary in vivo data to definitively position this compound within the therapeutic landscape of BPH treatments.

Safety Operating Guide

Proper Disposal of SNAP-5089: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of SNAP-5089, a subtype-selective α1A-adrenoceptor antagonist. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

SNAP-5089 Quantitative Data Summary

For ease of reference, the key quantitative and identifying information for SNAP-5089 is summarized in the table below.

PropertyValue
Chemical Name 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
Synonyms SNAP-5089 hydrochloride, SNAP 5089
CAS Number 157066-77-8 (hydrochloride), 157066-76-7 (free base)
Molecular Formula C₃₆H₄₀N₄O₅·HCl
Molecular Weight 645.19 g/mol
Appearance Yellow Solid
Solubility Soluble in DMSO and ethanol
Storage Store at +4°C

Experimental Protocols: Safe Disposal of SNAP-5089

1. Personal Protective Equipment (PPE): Before handling SNAP-5089 for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired SNAP-5089 powder should be collected in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weighing paper, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and specifically identifying "SNAP-5089."

  • Liquid Waste:

    • Solutions of SNAP-5089 should be collected in a designated, sealed, and compatible liquid waste container. The container must be clearly labeled as "Hazardous Chemical Waste" and list all chemical constituents, including the solvent used (e.g., "SNAP-5089 in DMSO").

  • Empty Containers:

    • The original container of SNAP-5089, even if appearing empty, must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste.

3. Waste Labeling and Storage:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "SNAP-5089," and the date the waste was first added to the container.

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly closed except when adding waste.

  • Store in a well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • Do not dispose of SNAP-5089 down the drain or in the regular trash.

  • Once a waste container is full or has reached the storage time limit according to your institution's policy, a pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of SNAP-5089 and related materials.

SNAP5089_Disposal_Workflow SNAP-5089 Disposal Workflow start Start: SNAP-5089 Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled, Sealed Container 'Hazardous Waste - SNAP-5089' solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container 'Hazardous Waste - SNAP-5089 in [Solvent]' liquid_waste->collect_liquid triple_rinse Triple-Rinse with Suitable Solvent? empty_container->triple_rinse storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate Yes treat_as_hazardous Treat as Hazardous Solid Waste triple_rinse->treat_as_hazardous No collect_rinsate->collect_liquid dispose_rinsed_container Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) collect_rinsate->dispose_rinsed_container treat_as_hazardous->collect_solid ehs_pickup Arrange for Pickup by EHS or Licensed Disposal Company storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of SNAP-5089.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of SNAP-5089, contributing to a secure research environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

Essential Safety and Logistics for Handling SNAP-5089

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling SNAP-5089 (CAS No. 157066-77-8), a subtype-selective α1A-adrenoceptor antagonist. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE)

As the full toxicological properties of SNAP-5089 may not be known, it is crucial to handle it with care. The following personal protective equipment is recommended to minimize exposure and ensure user safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary for operations with a risk of aerosolization.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining the integrity of SNAP-5089 and the safety of laboratory personnel.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean, uncluttered, and that all necessary equipment is within reach.

  • Weighing and Aliquoting: Handle the solid compound in a designated area, such as a chemical fume hood, to avoid inhalation of any dust particles. Use appropriate tools for weighing and transferring the substance.

  • Solution Preparation: When preparing solutions, add the solvent to the SNAP-5089 powder slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is crucial. Likewise, proper disposal of SNAP-5089 is essential to prevent environmental contamination.

Procedure TypeStep-by-Step Guidance
First Aid: Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists.
First Aid: Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek medical attention.
First Aid: Inhalation 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, give artificial respiration. 4. Seek immediate medical attention.
First Aid: Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.
Spill Response 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbed material into a suitable container for disposal. 5. Clean the spill area thoroughly.
Disposal Plan Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling SNAP-5089, from preparation to disposal, including emergency responses.

SNAP5089_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weighing/Aliquoting prep_workspace->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure post_wash Wash Hands handle_solution->post_wash handle_solution->emergency_spill handle_solution->emergency_exposure post_dispose Dispose of Waste post_wash->post_dispose spill_response Follow Spill Protocol emergency_spill->spill_response exposure_response Follow First Aid emergency_exposure->exposure_response

Workflow for safe handling of SNAP-5089.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.